molecular formula C12H8BrCl B169558 2-Bromo-4'-chloro-1,1'-biphenyl CAS No. 179526-95-5

2-Bromo-4'-chloro-1,1'-biphenyl

Cat. No.: B169558
CAS No.: 179526-95-5
M. Wt: 267.55 g/mol
InChI Key: WSHZWUXRWQVZQP-UHFFFAOYSA-N
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Description

2-Bromo-4'-chloro-1,1'-biphenyl is a high-value biphenyl derivative engineered for advanced organic synthesis. Its strategic utility stems from a stable biphenyl core flanked by bromine and chlorine substituents at the 2 and 4' positions, respectively. This configuration creates a differentiated halogenated scaffold that is highly amenable to site-selective functionalization via powerful metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . This allows researchers to selectively replace halogens with diverse organic groups like aryl, alkyl, or alkynyl moieties, facilitating the rapid assembly of complex molecular architectures that are difficult to access through other synthetic routes . In medicinal and agrochemical research, this compound serves as a crucial precursor. The biphenyl structure is a common motif in bioactive molecules, and the halogen handles allow for the efficient introduction of further functional groups, accelerating the discovery of new therapeutic and agrochemical candidates . Beyond life sciences, this intermediate is vital in material science, particularly in developing organic electronic materials. It is applied in the synthesis of organic light-emitting diodes (OLEDs), where its rigid, planar structure contributes to the tuning of electronic energy levels, which is essential for efficient light emission and device stability . Furthermore, it is used in creating liquid crystals, polymers, and specialized ligands for homogeneous catalysis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-(4-chlorophenyl)benzene
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InChI

InChI=1S/C12H8BrCl/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHZWUXRWQVZQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30513491
Record name 2-Bromo-4'-chloro-1,1'-biphenyl
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Molecular Weight

267.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

179526-95-5
Record name 2-Bromo-4′-chloro-1,1′-biphenyl
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Record name 2-Bromo-4'-chloro-1,1'-biphenyl
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Record name 2-Bromo-4'-chlorobiphenyl
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Foundational & Exploratory

2-Bromo-4'-chloro-1,1'-biphenyl CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromo-4'-chloro-1,1'-biphenyl

CAS Number: 179526-95-5

This technical guide provides a comprehensive overview of this compound, a halogenated biphenyl derivative of significant interest to researchers, scientists, and professionals in drug development and materials science. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis, and outlines its primary applications.

Chemical and Physical Properties

This compound is an off-white powder at room temperature.[1] Its structure, featuring a biphenyl core with bromine and chlorine substituents on different phenyl rings, provides distinct reactive sites for chemical synthesis.[1][2] The bromine atom is generally more reactive in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 179526-95-5[3]
Molecular Formula C₁₂H₈BrCl[3][4]
Molecular Weight 267.55 g/mol [1][3]
Appearance Off-white powder[1]
Boiling Point (Predicted) 325.5 ± 17.0 °C at 760 mmHg[1][4]
Flash Point 173.542 °C[4]
Density 1.463 g/cm³[4]
Refractive Index 1.61[4]
Purity ≥97% or ≥98%[1][5]

Spectral Data

Experimental Protocols: Synthesis

The synthesis of this compound is most commonly achieved through a Suzuki coupling reaction. An alternative method involving a photocatalytic coupling reaction followed by diazotization has also been reported.

Suzuki Coupling Reaction

This method involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.

Detailed Methodology:

  • Reactant Preparation: In an argon atmosphere, a 1 L three-neck flask is charged with 1-bromo-2-iodobenzene (25.0 g), 4-chlorophenylboronic acid (13.8 g), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5.1 g), and potassium carbonate (K₂CO₃, 24.4 g).[8]

  • Solvent Addition: A mixed solvent of toluene, water, and ethanol in a 10:2:1 ratio (350 mL) is added to the flask.[8]

  • Reaction: The mixture is heated to approximately 80 °C and stirred for about 4 hours.[8]

  • Work-up: After cooling to room temperature, water is added, and the product is extracted with dichloromethane (CH₂Cl₂). The organic layers are combined and dried over magnesium sulfate (MgSO₄).[8]

  • Purification: The solvent is removed by distillation under reduced pressure. The resulting crude product is purified by silica gel column chromatography to yield this compound.[8]

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalyst cluster_conditions Reaction Conditions cluster_purification Work-up & Purification r1 1-Bromo-2-iodobenzene proc1 Suzuki Coupling r1->proc1 r2 4-Chlorophenylboronic acid r2->proc1 cat Pd(PPh3)4 cat->proc1 base K2CO3 base->proc1 solv Toluene/Water/Ethanol solv->proc1 temp ~80 °C, 4h temp->proc1 ext Extraction with CH2Cl2 dry Drying over MgSO4 ext->dry pur Column Chromatography dry->pur prod 2-Bromo-4'-chloro- 1,1'-biphenyl pur->prod proc1->ext

Suzuki Coupling Synthesis Workflow
Photocatalytic Coupling and Diazotization

This alternative synthesis route avoids the use of expensive palladium catalysts.

Detailed Methodology:

  • Intermediate Synthesis (Photocatalytic Coupling): Aniline and p-chloroiodobenzene are added to a mixed solvent of acetonitrile and water. Cobalt chloride (CoCl₂) and fluorescein are added as catalysts. The reaction is irradiated with 525 nM LED green light at 70°C for 36 hours to generate an intermediate.[9]

  • Work-up of Intermediate: After cooling, ethyl acetate is added, and the solution is washed with saturated aqueous sodium chloride. The organic phases are combined, dried, and the solvent is evaporated. The crude product is purified by trituration in petroleum ether.[9]

  • Diazotization and Bromination: The intermediate is then subjected to a diazotization reaction followed by bromination to yield the final product, this compound.[9]

Photocatalytic_Synthesis_Workflow cluster_reactants Reactants & Catalysts cluster_conditions Reaction Conditions cluster_final_step Final Conversion r1 Aniline proc1 Photocatalytic Coupling r1->proc1 r2 p-Chloroiodobenzene r2->proc1 cat1 CoCl2 cat1->proc1 cat2 Fluorescein cat2->proc1 solv Acetonitrile/Water solv->proc1 light 525 nM LED, 70°C, 36h light->proc1 intermed Intermediate 1 db Diazotization & Bromination intermed->db prod 2-Bromo-4'-chloro- 1,1'-biphenyl db->prod proc1->intermed

Photocatalytic Synthesis Workflow

Applications

This compound is a valuable intermediate in several fields:

  • Pharmaceutical Synthesis: It serves as a building block for the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] The biphenyl structure is a common motif in many biologically active compounds.[2]

  • Materials Science: This compound is used in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs), where the biphenyl core contributes to the stability and efficiency of the devices.[1]

  • Custom Organic Synthesis: Its reactive halogen substituents and stable biphenyl core make it a versatile scaffold for creating molecules with specific electronic, optical, or biological properties through various cross-coupling reactions.[2]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

  • H302: Harmful if swallowed[3]

  • H315: Causes skin irritation[3]

  • H319: Causes serious eye irritation[3]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a key intermediate with significant applications in both pharmaceutical and materials science research. The well-established synthetic routes, particularly the Suzuki coupling reaction, allow for its efficient production. Its versatile chemical nature, owing to the differential reactivity of its halogen substituents, makes it a valuable tool for the development of novel compounds and materials. This guide provides essential technical information to support its safe and effective use in a research and development setting.

References

An In-depth Technical Guide to the Physical Properties of 2-Bromo-4'-chloro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4'-chloro-1,1'-biphenyl is a halogenated aromatic compound that serves as a crucial intermediate in the synthesis of a variety of organic molecules. Its utility is particularly notable in the fields of medicinal chemistry, materials science, and agrochemicals, where the biphenyl scaffold is a common structural motif. The strategic placement of bromine and chlorine atoms on the biphenyl core provides distinct reactive sites for further functionalization, primarily through cross-coupling reactions. This guide provides a comprehensive overview of the known physical properties of this compound, details on its synthesis, and its role in synthetic applications.

Core Physical Properties

The physical characteristics of this compound are fundamental to its handling, storage, and reactivity in various chemical processes. While experimental data for some properties are not widely published, a combination of predicted and observed values provides a clear profile of this compound.

Data Presentation: Physical Properties of this compound

PropertyValueSource
CAS Number 179526-95-5[1][2]
Molecular Formula C₁₂H₈BrCl[1][2]
Molecular Weight 267.55 g/mol [1][2]
Appearance White solid[1]
Melting Point Data not available
Boiling Point (Predicted) 325.5 ± 17.0 °C at 760 mmHg[1]
Solubility Insoluble in water; Soluble in common organic solvents.General chemical principles

Experimental Protocols

Synthesis of this compound via Suzuki Coupling

The Suzuki coupling reaction is a widely employed method for the synthesis of biphenyl compounds, including this compound. This palladium-catalyzed cross-coupling reaction involves the reaction of an organoboron compound with an organohalide.

Detailed Methodology:

A common synthetic route involves the coupling of 1-bromo-2-iodobenzene with 4-chlorophenylboronic acid.

  • Reaction Setup: To a solution of 1-bromo-2-iodobenzene (1.0 equivalent) and (4-chlorophenyl)boronic acid (1.0-1.2 equivalents) in a suitable solvent system such as a mixture of toluene, ethanol, and water, a base (e.g., potassium carbonate, 2.0 equivalents) is added.

  • Catalyst Addition: A palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is added to the reaction mixture (typically 1-5 mol%).

  • Reaction Conditions: The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, and dried over an anhydrous salt such as sodium sulfate. The solvent is then removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a non-polar eluent like hexane to afford this compound as a white solid.[3]

Mandatory Visualization

Suzuki Coupling Reaction for the Synthesis of this compound

The following diagram illustrates the catalytic cycle of the Suzuki coupling reaction for the synthesis of this compound.

Suzuki_Coupling pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide 1-Bromo-2-iodobenzene aryl_halide->oxidative_addition pd_complex1 Ar-Pd(II)-X Complex oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation boronic_acid 4-Chlorophenyl boronic acid + Base boronic_acid->transmetalation pd_complex2 Ar-Pd(II)-Ar' Complex transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product 2-Bromo-4'-chloro- 1,1'-biphenyl reductive_elimination->product

Caption: Catalytic cycle of the Suzuki coupling reaction.

Synthetic Utility Workflow

This compound is a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and organic electronic materials. The differential reactivity of the bromine and chlorine substituents can be exploited for sequential cross-coupling reactions.

Synthetic_Utility start This compound reaction1 Selective Cross-Coupling at C-Br bond (e.g., Suzuki, Buchwald-Hartwig) start->reaction1 intermediate Functionalized Biphenyl Intermediate reaction1->intermediate reaction2 Second Cross-Coupling at C-Cl bond (harsher conditions) intermediate->reaction2 final_product Complex Poly-aryl or Heterocyclic Derivative reaction2->final_product application1 Pharmaceuticals final_product->application1 application2 Organic Electronics (OLEDs) final_product->application2

Caption: Synthetic utility of this compound.

References

An In-depth Technical Guide to 2-Bromo-4'-chloro-1,1'-biphenyl: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-Bromo-4'-chloro-1,1'-biphenyl, a versatile intermediate with significant potential in the fields of medicinal chemistry, materials science, and organic synthesis. This document details its chemical structure, physicochemical properties, synthesis methodologies, and known applications, with a focus on providing practical information for laboratory and research settings.

Chemical Structure and Properties

This compound is a halogenated aromatic compound belonging to the biphenyl class. Its structure consists of two phenyl rings linked by a single carbon-carbon bond, with a bromine atom substituted at the 2-position of one ring and a chlorine atom at the 4'-position of the other.

Chemical Structure:

Chemical structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 1-bromo-2-(4-chlorophenyl)benzene[1]
CAS Number 179526-95-5[1]
Molecular Formula C₁₂H₈BrCl[1]
Molecular Weight 267.55 g/mol [1]
Appearance Off-white powder[2]
Boiling Point (Predicted) 325.5 ± 17.0 °C at 760 mmHg[2]
XLogP3 5.2[1]

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of an aryl halide with an arylboronic acid.[3]

General Suzuki-Miyaura Coupling Reaction

The Suzuki coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction Pd0 Pd(0)L2 OxAdd Oxidative Addition ArPdBr Ar-Pd(II)-Br(L2) OxAdd->ArPdBr Transmetal Transmetalation ArPdAr Ar-Pd(II)-Ar'(L2) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' Reactants1 Ar-Br Reactants2 Ar'-B(OH)2 + Base

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

Detailed Experimental Protocol for Synthesis

The following protocol is a generalized procedure for the synthesis of this compound based on established Suzuki-Miyaura coupling methodologies.[5][6]

Materials:

  • 1-Bromo-2-iodobenzene or o-dibromobenzene (Aryl Halide)

  • 4-Chlorophenylboronic acid (Arylboronic Acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)

  • Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), or Potassium phosphate (K₃PO₄))

  • Solvent system (e.g., Toluene/water, Dioxane/water, or 1-Propanol/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and a nitrogen inlet, add the aryl halide (1.0 eq.), 4-chlorophenylboronic acid (1.05-1.2 eq.), and the base (2.0 eq.).

  • Solvent Addition: Add the chosen solvent system to the flask.

  • Degassing: Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes to remove any dissolved oxygen.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (0.01-0.05 eq.).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane or a hexane/ethyl acetate mixture).

Diagram 2: Experimental Workflow for the Synthesis of this compound

Synthesis_Workflow Experimental Workflow for Suzuki-Miyaura Synthesis cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification Reactants Combine Aryl Halide, Boronic Acid, and Base Solvent Add Solvent System Reactants->Solvent Degas Purge with Inert Gas Solvent->Degas Catalyst Add Palladium Catalyst Degas->Catalyst Heat Heat to Reflux with Stirring Catalyst->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Extraction and Washing Cool->Extract Purify Column Chromatography Extract->Purify Product Isolated Product Purify->Product

Caption: A step-by-step workflow for the synthesis of this compound.

Spectral Data

Table 2: Predicted and Expected Spectral Data

TechniqueExpected Features
¹H NMR Aromatic protons will appear as multiplets in the range of δ 7.0-8.0 ppm. The exact chemical shifts and coupling constants will depend on the specific electronic environment of each proton.
¹³C NMR Aromatic carbons will resonate in the δ 120-145 ppm region. The carbon atoms directly attached to the halogens will show distinct chemical shifts.
Mass Spec. The mass spectrum will show a molecular ion peak (M⁺) and characteristic isotopic patterns for bromine (M, M+2 in a ~1:1 ratio) and chlorine (M, M+2 in a ~3:1 ratio).[7] Fragmentation may involve the loss of halogen atoms.[1]
IR Spec. Characteristic C-H stretching vibrations for aromatic rings will be observed above 3000 cm⁻¹. C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region. C-Br and C-Cl stretching vibrations will be found in the fingerprint region below 1000 cm⁻¹.[8]

Applications

This compound is a valuable building block in several areas of chemical research and development due to its bifunctional nature, allowing for selective and sequential reactions.

Pharmaceutical and Medicinal Chemistry

Biphenyl derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[9] The structure of this compound serves as a scaffold for the synthesis of more complex molecules with potential therapeutic applications. The introduction of bromine into a drug's structure can influence its pharmacokinetic and pharmacodynamic properties through halogen bonding.[10] While specific biological data for this compound is not yet published, its structural motifs are present in various biologically active molecules.

Diagram 3: Potential Drug Discovery Pathway

Drug_Discovery Conceptual Drug Discovery Pathway Start 2-Bromo-4'-chloro- 1,1'-biphenyl Synthesis Chemical Modification (e.g., Cross-Coupling) Start->Synthesis Library Library of Derivatives Synthesis->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: A conceptual workflow for utilizing this compound in drug discovery.

Organic Electronics and Materials Science

The biphenyl core is a common structural element in materials used for organic light-emitting diodes (OLEDs).[2] Halogenated biphenyls like this compound are important intermediates for creating larger, conjugated systems that can function as host materials or charge transporters in OLED devices. The differential reactivity of the bromine and chlorine atoms allows for the stepwise synthesis of complex molecules with tailored electronic properties.[11]

Diagram 4: Workflow for OLED Material Synthesis

OLED_Synthesis Workflow for OLED Material Synthesis Start 2-Bromo-4'-chloro- 1,1'-biphenyl Step1 Selective Functionalization (e.g., at Bromine) Start->Step1 Intermediate Functionalized Intermediate Step1->Intermediate Step2 Second Functionalization (e.g., at Chlorine) Intermediate->Step2 OLED_Material Final OLED Material Step2->OLED_Material Fabrication Device Fabrication OLED_Material->Fabrication Testing Performance Testing Fabrication->Testing

Caption: A generalized workflow for the synthesis of OLED materials using this compound.

Safety and Handling

Based on available safety data, this compound should be handled with care in a laboratory setting.[1]

Table 3: GHS Hazard Information

Hazard ClassCategory
Acute Toxicity, Oral4
Skin Irritation2
Eye Irritation2
Specific target organ toxicity — Single exposure (Respiratory tract irritation)3

Handling Precautions:

  • Use in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential for the development of novel pharmaceuticals and advanced organic materials. Its well-defined structure and the differential reactivity of its halogen substituents make it an ideal candidate for a wide range of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. This guide provides a foundational understanding of its properties, synthesis, and potential applications to aid researchers and scientists in their endeavors. Further research into the specific biological activities and material properties of derivatives of this compound is warranted and expected to yield exciting new discoveries.

References

An In-depth Technical Guide to 2-Bromo-4'-chloro-1,1'-biphenyl: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4'-chloro-1,1'-biphenyl, a key intermediate in the fields of medicinal chemistry and materials science. This document details its physicochemical properties, synthesis methodologies, and significant applications, with a focus on its role in the development of novel therapeutics and advanced electronic materials.

Core Physicochemical Properties

This compound is a halogenated aromatic compound with the molecular formula C₁₂H₈BrCl.[1] Its structure, featuring two phenyl rings with bromine and chlorine substituents, provides distinct points of reactivity, making it a versatile building block in organic synthesis.[2]

PropertyValueSource
Molecular Weight 267.55 g/mol [1]
CAS Number 179526-95-5[1]
Molecular Formula C₁₂H₈BrCl[1]
Appearance Off-white powder[2]
Predicted Boiling Point 325.5 ± 17.0 °C at 760 mmHg[2][3]
Predicted Flash Point 173.5 °C[3]
IUPAC Name 1-bromo-2-(4-chlorophenyl)benzene[1]

Synthesis of this compound

The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.[4][5][6]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a common method for the synthesis of this compound.

Reactants and Reagents:

  • 1-Bromo-2-iodobenzene

  • 4-Chlorophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2M Potassium carbonate (K₂CO₃) solution

  • Dioxane

  • Hexane (for column chromatography)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-bromo-2-iodobenzene (1.0 equivalent) and 4-chlorophenylboronic acid (approximately 1.0-1.2 equivalents) in dioxane, add a 2M aqueous solution of potassium carbonate (approximately 2.0 equivalents).

  • Purge the reaction mixture with an inert gas, such as argon or nitrogen, for 10-15 minutes.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (typically 1-5 mol%).

  • Heat the mixture to 80-100 °C and stir vigorously for 4-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography using hexane as the eluent to obtain this compound as a white solid.[3]

Suzuki_Miyaura_Coupling reactant1 1-Bromo-2-iodobenzene reaction Suzuki-Miyaura Coupling reactant1->reaction reactant2 4-Chlorophenylboronic acid reactant2->reaction catalyst Pd(PPh₃)₄ catalyst->reaction Catalyst base K₂CO₃ base->reaction Base product This compound reaction->product

Caption: Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound.

Synthesis_Workflow start Start: Reactants & Catalyst reaction Reaction under Inert Atmosphere (80-100°C, 4-24h) start->reaction workup Aqueous Workup (Extraction with Ethyl Acetate) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: This compound purification->product

Caption: General workflow for the synthesis and purification of this compound.

Applications in Drug Development and Materials Science

This compound is a crucial intermediate in the synthesis of complex organic molecules for various applications.

Pharmaceutical Intermediate

The biphenyl moiety is a common structural motif in many biologically active compounds.[7] Biphenyl derivatives have been shown to possess a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, anti-hypertensive, and anti-diabetic properties.[8] The presence of halogen atoms in this compound provides reactive handles for further chemical modifications, allowing for the construction of diverse molecular architectures to target specific biological pathways.[2] For instance, small molecule inhibitors with a biphenyl core structure have demonstrated significant effects on the PD-1/PD-L1 axis, a key target in cancer immunotherapy.[9]

Organic Light-Emitting Diodes (OLEDs)

In the field of materials science, this compound serves as a building block for the synthesis of materials used in organic light-emitting diodes (OLEDs). The rigid biphenyl core can be incorporated into the host materials, charge transport layers, or emissive dopants of OLED devices, contributing to their overall efficiency and stability.[2]

Analytical Characterization

The purity and identity of this compound are typically confirmed using standard analytical techniques:

TechniquePurpose
Thin-Layer Chromatography (TLC) Monitoring reaction progress and assessing purity.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirming the molecular weight and monitoring reaction completion.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidating the chemical structure by analyzing the magnetic properties of atomic nuclei.
Infrared (IR) Spectroscopy Identifying the functional groups present in the molecule.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its utility in the construction of complex molecules for pharmaceutical and materials science applications is well-established. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and professionals working in these fields.

References

Spectroscopic Analysis of 2-Bromo-4'-chloro-1,1'-biphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Bromo-4'-chloro-1,1'-biphenyl (CAS No. 179526-95-5), a key intermediate in organic synthesis. Due to the limited availability of experimentally recorded spectra in public databases, this guide presents a combination of predicted data based on established spectroscopic principles and data from structurally similar compounds. This information is intended to aid in the characterization and quality control of this important chemical entity.

Chemical Structure and Properties

  • IUPAC Name: 1-bromo-2-(4-chlorophenyl)benzene

  • Molecular Formula: C₁₂H₈BrCl[1]

  • Molecular Weight: 267.55 g/mol [1]

  • CAS Number: 179526-95-5[1]

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of spectral data from analogous compounds and established empirical rules.

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
7.65 - 7.55m-2HAr-H
7.50 - 7.40m-3HAr-H
7.35 - 7.25m-3HAr-H

Note: The aromatic region will show a complex pattern of overlapping multiplets due to the coupling between the protons on both phenyl rings.

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
142 - 140C-Cl
139 - 137C-Br
134 - 127Ar C-H & Ar C-C
122 - 120C-Br

Note: The exact chemical shifts can be influenced by solvent effects and the specific conformation of the biphenyl rings.

Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumC-H stretch (aromatic)
1600 - 1450Strong, multiple bandsC=C stretch (aromatic)
1100 - 1000StrongC-Cl stretch
850 - 800StrongC-H out-of-plane bend (para-disubstituted ring)
770 - 730StrongC-H out-of-plane bend (ortho-disubstituted ring)
700 - 600MediumC-Br stretch
Predicted Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
266/268/270High[M]⁺ (Molecular ion)
187/189Medium[M - Br]⁺
152High[M - Br - Cl]⁺
76Medium[C₆H₄]⁺

Note: The presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern for the molecular ion and fragments containing these halogens. The M, M+2, and M+4 peaks will be observed due to the natural abundance of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrumentation: Use a Fourier-transform infrared spectrometer equipped with a diamond or germanium ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Employ a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • GC Conditions:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

    • Injector: Set the injector temperature to 250-280°C.

    • Oven Program: Start at a low temperature (e.g., 50-100°C), ramp to a high temperature (e.g., 280-300°C) at a rate of 10-20°C/min, and hold for a few minutes.

    • Carrier Gas: Use helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the corresponding mass spectrum for the molecular ion and characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification Sample Pure Sample Purification->Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structural Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 2-Bromo-4'-chloro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 2-Bromo-4'-chloro-1,1'-biphenyl (CAS No. 179526-95-5). This document is intended to serve as a valuable resource for professionals in the fields of chemical research, drug discovery, and materials science.

Physicochemical Properties

This compound is a halogenated aromatic compound with a biphenyl core structure. The presence of bromine and chlorine substituents at specific positions imparts distinct chemical reactivity and physical characteristics to the molecule. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₂H₈BrCl--INVALID-LINK--
Molecular Weight 267.55 g/mol --INVALID-LINK--
CAS Number 179526-95-5--INVALID-LINK--
Appearance White to off-white solidGeneric Material Safety Data Sheets
Melting Point 41 °C--INVALID-LINK--
Boiling Point (Predicted) 325.5 ± 17.0 °C at 760 mmHg--INVALID-LINK--
Density (Predicted) 1.463 g/cm³--INVALID-LINK--
Solubility Soluble in nonpolar organic solvents such as toluene and tetrahydrofuran (THF). Insoluble in water.--INVALID-LINK--

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. Below are the expected spectroscopic data based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show complex multiplets in the aromatic region (δ 7.0-7.8 ppm). The protons on the brominated ring will have different chemical shifts and coupling patterns compared to the protons on the chlorinated ring.

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display 12 distinct signals for the 12 carbon atoms of the biphenyl backbone, unless there is accidental peak overlap. The carbons attached to the bromine and chlorine atoms will be significantly influenced by the halogen's electronegativity and will appear at characteristic chemical shifts. Aromatic carbons typically resonate in the δ 120-145 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for aromatic C-H and C-C stretching and bending vibrations.

Wavenumber (cm⁻¹)Assignment
3100-3000Aromatic C-H stretching
1600-1450Aromatic C=C stretching
~820para-disubstituted benzene C-H out-of-plane bending
~750ortho-disubstituted benzene C-H out-of-plane bending
Below 1000C-Br and C-Cl stretching
Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak cluster characteristic of a compound containing one bromine and one chlorine atom. The isotopic pattern for bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in M+, [M+2]+, and [M+4]+ peaks with a specific intensity ratio. The fragmentation pattern will likely involve the loss of halogen atoms and cleavage of the biphenyl linkage.

Synthesis of this compound

Several synthetic routes have been reported for the preparation of this compound. The most common methods are the Suzuki cross-coupling reaction and a multi-step synthesis involving a photocatalytic coupling followed by diazotization and bromination.

Suzuki Cross-Coupling Reaction

This method involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.[1]

Suzuki_Coupling A 1-Bromo-2-iodobenzene Catalyst Pd(PPh₃)₄, K₂CO₃ A->Catalyst B 4-Chlorophenylboronic acid B->Catalyst C This compound Catalyst->C Toluene/Ethanol/Water, 80 °C Photocatalytic_Synthesis cluster_step1 Step 1: Photocatalytic Coupling cluster_step2 Step 2: Diazotization and Bromination A Aniline Catalyst1 Photocatalyst (e.g., Eosin Y) Co-catalyst (e.g., CoCl₂) Visible Light A->Catalyst1 B 4-Chloroiodobenzene B->Catalyst1 Intermediate 2-Amino-4'-chlorobiphenyl Intermediate2 2-Amino-4'-chlorobiphenyl Catalyst1->Intermediate Reagents2 1. NaNO₂, HBr 2. CuBr Intermediate2->Reagents2 Final_Product This compound Reagents2->Final_Product

References

Navigating the Solubility Landscape of 2-Bromo-4'-chloro-1,1'-biphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Bromo-4'-chloro-1,1'-biphenyl (CAS No. 179526-95-5) is a biphenyl derivative featuring both bromine and chlorine substituents on its phenyl rings.[1][2] These halogen atoms impart distinct chemical reactivity and physical properties to the molecule, making it a valuable building block in organic synthesis.[3] The solubility of such a compound is a critical parameter that influences reaction kinetics, process efficiency, and the selection of appropriate solvents for crystallization and purification. This document serves as a resource for professionals requiring a deeper understanding of the solubility characteristics of this specific biphenyl derivative.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide a foundational understanding of the compound's behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 179526-95-5[1][2]
Molecular Formula C₁₂H₈BrCl[1][2]
Molecular Weight 267.55 g/mol [1]
Appearance Off-white solid/powder to lump[3]
Melting Point 41 °C[3]
Boiling Point (Predicted) 325.5 ± 17.0 °C[3]
Density (Predicted) 1.463 g/cm³[3]

Based on its structure as a halogenated biphenyl, this compound is expected to be freely soluble in non-polar organic solvents and lipids.[4][5][6] Generally, the solubility of polychlorinated biphenyls (PCBs) in water is extremely low and decreases with increased chlorination.[4][6]

Quantitative Solubility Data

As of the latest literature review, specific quantitative experimental data on the solubility of this compound in various organic solvents has not been published. Researchers are therefore encouraged to determine this data experimentally based on their specific needs. The following section provides a detailed protocol for this purpose.

Experimental Protocol for Determining Thermodynamic Solubility

The following is a standard "shake-flask" method, which is considered the gold standard for determining thermodynamic (equilibrium) solubility.[7]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific organic solvent at a given temperature under equilibrium conditions.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography with UV detector (HPLC-UV), Gas Chromatography (GC))

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a solid phase is achieved.

    • Add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. For crystalline compounds, this may take 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, indicating equilibrium.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV or GC) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the experimental samples.

  • Data Analysis:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

    • Perform the experiment in triplicate to ensure the reproducibility of the results.

Experimental Workflow Diagram

The logical flow of the experimental protocol for determining solubility is illustrated in the following diagram.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_results Results start Start add_excess_solid Add excess this compound to vial start->add_excess_solid add_solvent Add known volume of organic solvent add_excess_solid->add_solvent agitate Agitate at constant temperature (24-72h) add_solvent->agitate settle Allow excess solid to settle agitate->settle sample_supernatant Withdraw supernatant settle->sample_supernatant filter_sample Filter through syringe filter sample_supernatant->filter_sample dilute_sample Dilute filtered sample filter_sample->dilute_sample quantify Quantify concentration (e.g., HPLC) dilute_sample->quantify calculate_solubility Calculate solubility quantify->calculate_solubility end End calculate_solubility->end

Figure 1: Experimental workflow for determining the thermodynamic solubility of this compound.

Conclusion

While specific, publicly available quantitative solubility data for this compound in organic solvents is currently lacking, this technical guide provides the necessary framework for researchers to obtain this critical information. By understanding the compound's physicochemical properties and following the detailed experimental protocol, scientists and drug development professionals can accurately determine its solubility, enabling more efficient and effective utilization in their research and development endeavors. The provided workflow diagram offers a clear and concise visual representation of the steps involved in this essential experimental process.

References

An In-depth Technical Guide to the Synthesis and Discovery of 2-Bromo-4'-chloro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4'-chloro-1,1'-biphenyl is a halogenated biphenyl derivative that serves as a crucial intermediate in the fields of medicinal chemistry, agrochemicals, and materials science. Its structural scaffold is a key component in the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients (APIs) and materials for optoelectronic applications. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role as a versatile building block in organic synthesis and drug discovery. While the specific historical discovery of this compound is not extensively documented in publicly available literature, its importance is underscored by its frequent use in modern chemical synthesis.

Introduction

Biphenyl derivatives are a significant class of organic compounds, with many exhibiting a wide range of biological activities and material properties.[1][2] The strategic placement of halogen substituents on the biphenyl core, as seen in this compound, provides reactive handles for further functionalization, making it a valuable precursor for creating diverse molecular architectures.[3][4] This compound, identified by its CAS number 179526-95-5, is particularly useful in cross-coupling reactions, allowing for the construction of complex molecules with tailored electronic, optical, or biological functions.[3] Its utility as an intermediate is prominent in the development of novel pharmaceuticals and advanced materials.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₂H₈BrCl[6]
Molecular Weight 267.55 g/mol [6]
CAS Number 179526-95-5[7]
Appearance White to off-white powder or solid[4][8]
Melting Point 41 °C
Boiling Point (Predicted) 325.5 ± 17.0 °C[7]
Density (Predicted) 1.463 g/cm³[7]

Synthesis Methodologies

The synthesis of this compound can be achieved through several synthetic routes. The most common and well-documented methods are the Suzuki coupling reaction and a more recent approach involving a photocatalytic coupling followed by diazotization.

Suzuki Coupling Reaction

The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. For the synthesis of this compound, this typically involves the reaction of a dihalogenated benzene derivative with a substituted phenylboronic acid.

Suzuki_Coupling_Workflow Reactants Aryl Halide + Arylboronic Acid Mixing Mix with Solvent, Base, and Palladium Catalyst Reactants->Mixing Reaction Heat under Inert Atmosphere Mixing->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Bromo-4'-chloro- 1,1'-biphenyl Purification->Product Photocatalytic_Synthesis_Workflow Reactants Aniline + p-Chloroiodobenzene Photocoupling Photocatalytic Coupling Reactants->Photocoupling Intermediate Intermediate 1 Photocoupling->Intermediate Diazotization Diazotization Intermediate->Diazotization Bromination Bromination Diazotization->Bromination Product 2-Bromo-4'-chloro- 1,1'-biphenyl Bromination->Product Drug_Discovery_Workflow cluster_0 Synthesis and Library Generation cluster_1 Screening and Optimization Intermediate 2-Bromo-4'-chloro- 1,1'-biphenyl Derivatization Chemical Modification (e.g., Cross-Coupling) Intermediate->Derivatization Library Library of Novel Compounds Derivatization->Library Screening High-Throughput Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Candidate Preclinical Candidate Selection Lead_Opt->Candidate

References

An In-depth Technical Guide to the Safety and Handling of 2-Bromo-4'-chloro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-Bromo-4'-chloro-1,1'-biphenyl (CAS No. 179526-95-5). The content is intended to support laboratory personnel in minimizing risks and ensuring safe operational procedures when working with this halogenated aromatic compound.

Chemical and Physical Properties

This compound is a halogenated derivative of biphenyl, a class of compounds widely used as synthetic intermediates in the development of pharmaceuticals and advanced materials.[1] Its utility in custom organic synthesis is due to its reactive halogen substituents and stable biphenyl core, making it amenable to a variety of cross-coupling reactions.[2] The strategic placement of bromine and chlorine atoms allows for selective functionalization in the design of complex molecules.[1][2]

PropertyValueReference(s)
CAS Number 179526-95-5[3]
Molecular Formula C₁₂H₈BrCl[3]
Molecular Weight 267.55 g/mol [3]
Appearance Off-white powder or solid[1]
Boiling Point 325.5 ± 17.0 °C (Predicted)[4]
Flash Point 173.542 °C[4]
Density 1.463 g/cm³[4]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on aggregated data.[3]

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral4WarningH302: Harmful if swallowed
Skin Corrosion/Irritation2WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation2WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation3WarningH335: May cause respiratory irritation

Note: The GHS classification is based on notifications to the ECHA C&L Inventory.[3]

Toxicological Information

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling this compound. This includes the use of appropriate engineering controls and personal protective equipment to minimize exposure.[5]

Engineering Controls
  • Ventilation: All handling of this compound, including weighing and transferring, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE)
Protection TypeSpecific EquipmentRationale
Eye and Face Protection Chemical safety goggles and/or a face shield.To protect against splashes and dust particles that can cause serious eye irritation.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a flame-retardant lab coat, and closed-toe shoes.To prevent skin contact which can cause irritation.[4]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary if handling large quantities or if ventilation is inadequate.To prevent respiratory tract irritation from dust or aerosols.[4][5]

First-Aid Measures

In the event of exposure to this compound, immediate first aid is crucial.

Exposure RouteFirst-Aid ProcedureReference(s)
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if skin irritation occurs or persists.[4][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Storage and Disposal

Proper storage and disposal are critical to prevent accidents and environmental contamination.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store in a locked cabinet or other secure area.[5]

Disposal
  • Dispose of waste in accordance with local, state, and federal regulations.[5]

  • Halogenated organic waste should be collected in a designated, properly labeled hazardous waste container.

  • Do not dispose of this chemical down the drain or in the regular trash.

Experimental Protocols

The following are generalized protocols for the safe handling of this compound in a research setting. These should be adapted to the specific requirements of the experiment and performed in conjunction with a thorough risk assessment.

General Handling and Weighing
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. All necessary equipment, including a calibrated balance, spatulas, and weighing paper, should be placed inside the fume hood.

  • PPE: Don the appropriate PPE as outlined in Section 4.2.

  • Weighing: Carefully transfer the desired amount of this compound from its storage container to a tared weighing vessel. Perform this task slowly to minimize the generation of airborne dust.

  • Cleanup: After weighing, securely close the primary container. Decontaminate the spatula and any other reusable equipment with a suitable solvent (e.g., acetone) in the fume hood, collecting the rinsate as halogenated waste. Dispose of any contaminated weighing paper or other disposable items in the designated solid hazardous waste container.

Use in a Suzuki Coupling Reaction (Illustrative Example)

This protocol is based on a common application for this type of compound and serves as an example of safe handling during a chemical reaction.[8]

  • Reaction Setup: Assemble the reaction glassware (e.g., a round-bottom flask with a condenser and magnetic stirrer) inside a chemical fume hood.

  • Reagent Addition:

    • Under an inert atmosphere (e.g., argon or nitrogen), add this compound, the boronic acid derivative, and the palladium catalyst to the reaction flask.

    • Add the solvent (e.g., dioxane, toluene) via a syringe or cannula.

    • Carefully add the aqueous base (e.g., potassium carbonate solution).

  • Reaction: Heat the reaction mixture to the desired temperature using a heating mantle and stir for the required duration. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding water.

    • Perform the extraction with a suitable organic solvent (e.g., ethyl acetate). All extraction steps should be performed in the fume hood.

    • Separate the organic and aqueous layers. The aqueous layer should be collected as hazardous waste.

    • Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate under reduced pressure using a rotary evaporator vented into the fume hood.

  • Purification: Purify the crude product by column chromatography or recrystallization, ensuring all procedures are conducted in a well-ventilated area or fume hood.

  • Waste Disposal: Collect all liquid and solid waste in appropriately labeled hazardous waste containers.

Visualizations

The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.

SafeHandlingWorkflow start Start: Handling this compound risk_assessment 1. Conduct Risk Assessment (Review SDS) start->risk_assessment ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe engineering_controls 3. Prepare Engineering Controls (Chemical Fume Hood) ppe->engineering_controls handling 4. Perform Handling Procedure (Weighing, Reaction Setup) engineering_controls->handling spill Spill Occurs handling->spill Accident waste_disposal 5. Segregate and Dispose of Waste (Halogenated Waste Stream) handling->waste_disposal Procedure Complete spill_response Spill Response Protocol spill->spill_response decontamination 6. Decontaminate Work Area and Equipment spill_response->decontamination waste_disposal->decontamination remove_ppe 7. Remove PPE and Wash Hands decontamination->remove_ppe end End remove_ppe->end

Caption: A workflow for the safe handling of this compound.

FirstAidDecisionTree exposure Exposure Event inhalation Inhalation exposure->inhalation Route skin_contact Skin Contact exposure->skin_contact Route eye_contact Eye Contact exposure->eye_contact Route ingestion Ingestion exposure->ingestion Route move_to_fresh_air Move to Fresh Air inhalation->move_to_fresh_air wash_with_soap Remove Contaminated Clothing Wash with Soap & Water (15 min) skin_contact->wash_with_soap flush_eyes Flush Eyes with Water (15 min) eye_contact->flush_eyes rinse_mouth Rinse Mouth Do NOT Induce Vomiting ingestion->rinse_mouth seek_medical_attention Seek Medical Attention move_to_fresh_air->seek_medical_attention If symptoms persist wash_with_soap->seek_medical_attention If irritation persists flush_eyes->seek_medical_attention Immediately rinse_mouth->seek_medical_attention Immediately

References

An In-depth Technical Guide to the Purity Analysis of 2-Bromo-4'-chloro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4'-chloro-1,1'-biphenyl is a key intermediate in the synthesis of pharmaceuticals and advanced materials, including those used in Organic Light-Emitting Diodes (OLEDs).[1] Its purity is critical to the successful outcome of subsequent reactions and the quality of the final product. This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of this compound, including detailed experimental protocols and data presentation.

The synthesis of this compound is often achieved through cross-coupling reactions, such as the Suzuki coupling.[2][3][4] A common synthetic route involves the reaction of a brominated benzene derivative with a chlorinated phenylboronic acid in the presence of a palladium catalyst.[3][5] Understanding the synthetic pathway is crucial for identifying potential impurities.

Potential Impurities

Based on common synthetic routes, the following impurities may be present in a sample of this compound:

  • Starting Materials:

    • 1-Bromo-2-iodobenzene

    • 4-Chlorophenylboronic acid

    • o-Dibromobenzene

  • Homocoupling Byproducts:

    • 4,4'-Dichlorobiphenyl

    • Biphenyl

  • Related Isomers and Analogs:

    • Other isomers of bromo-chloro-biphenyl

  • Residual Solvents:

    • Toluene, Dioxane, Ethanol, Hexane[3]

  • Catalyst Residues:

    • Palladium complexes

Analytical Methodologies for Purity Determination

A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it well-suited for the analysis of this compound and its organic impurities.

Experimental Protocol:

A representative GC-MS protocol, adapted from methods for similar halogenated biphenyls, is provided below.

ParameterSpecification
Instrument Gas Chromatograph coupled to a Mass Spectrometer
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/splitless, 280 °C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial: 150 °C, hold for 2 minRamp: 15 °C/min to 300 °CHold: 10 min at 300 °C
MS Transfer Line 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu
Sample Prep 1 mg/mL in Dichloromethane

Data Presentation:

The purity of this compound can be determined by the area percentage of the main peak in the chromatogram. The identity of the main peak and any impurity peaks should be confirmed by their mass spectra.

CompoundRetention Time (min)Area %Mass Spectrum (m/z)
This compound(Typical value)>99.0(Characteristic fragments)
Impurity 1(Typical value)<0.5(Characteristic fragments)
Impurity 2(Typical value)<0.5(Characteristic fragments)
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the purity assessment of non-volatile compounds and for quantifying known impurities.

Experimental Protocol:

The following is a representative HPLC method suitable for the analysis of this compound.

ParameterSpecification
Instrument HPLC with UV Detector
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: WaterB: AcetonitrileGradient: 60% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Column Temp 30 °C
Detector UV at 254 nm
Sample Prep 0.5 mg/mL in Acetonitrile

Data Presentation:

Purity is determined by the area percentage of the main peak. Impurity levels are quantified based on their respective peak areas.

CompoundRetention Time (min)Area %
This compound(Typical value)>99.0
Impurity 1(Typical value)<0.5
Impurity 2(Typical value)<0.5
Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

Parameter¹H NMR¹³C NMR
Instrument 400 MHz NMR Spectrometer100 MHz NMR Spectrometer
Solvent CDCl₃CDCl₃
Standard Tetramethylsilane (TMS)Tetramethylsilane (TMS)
Sample Prep ~10 mg in 0.7 mL solvent~20-30 mg in 0.7 mL solvent
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorptions for the aromatic C-H and C-C bonds, as well as the C-Br and C-Cl bonds.

Expected Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
Aromatic C-H stretch3100-3000
Aromatic C=C stretch1600-1450
C-Cl stretch850-550[7]
C-Br stretch690-515[7]

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the purity analysis process.

Purity_Analysis_Workflow Overall Purity Analysis Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_reporting Final Reporting Sample This compound Sample Sample_Prep Sample Preparation (Dissolution) Sample->Sample_Prep GC_MS GC-MS Analysis Sample_Prep->GC_MS HPLC HPLC Analysis Sample_Prep->HPLC NMR NMR Spectroscopy Sample_Prep->NMR FTIR FTIR Spectroscopy Sample_Prep->FTIR Purity_Assessment Purity Assessment (% Area) GC_MS->Purity_Assessment Impurity_ID Impurity Identification (MS, NMR) GC_MS->Impurity_ID HPLC->Purity_Assessment NMR->Impurity_ID Structure_Confirmation Structural Confirmation (NMR, FTIR) NMR->Structure_Confirmation FTIR->Structure_Confirmation Report Certificate of Analysis Purity_Assessment->Report Impurity_ID->Report Structure_Confirmation->Report

Overall Purity Analysis Workflow

GCMS_Workflow GC-MS Experimental Workflow Sample Sample in Volatile Solvent Injection Inject into GC Sample->Injection Separation Separation on HP-5MS Column Injection->Separation Detection MS Detection (EI) Separation->Detection Data_Analysis Data Analysis: - Peak Integration - Library Search Detection->Data_Analysis Result Purity (%) and Impurity Profile Data_Analysis->Result

GC-MS Experimental Workflow

HPLC_Workflow HPLC Experimental Workflow Sample Sample in Acetonitrile Injection Inject into HPLC Sample->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection (254 nm) Separation->Detection Data_Analysis Data Analysis: - Peak Integration Detection->Data_Analysis Result Purity (%) Data_Analysis->Result

References

Methodological & Application

Application Notes and Protocols: Synthesis of Substituted Biphenyls Using 2-Bromo-4'-chloro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract 2-Bromo-4'-chloro-1,1'-biphenyl is a versatile bifunctional building block for the synthesis of complex, substituted biphenyls. The biphenyl structure is a prevalent motif in pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4] This compound features two halogen atoms with differential reactivity; the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in many standard palladium-catalyzed cross-coupling reactions. This reactivity difference allows for the selective functionalization at the 2-position, providing a strategic advantage for the controlled assembly of intricate molecular architectures.[1] These application notes provide detailed protocols for key synthetic transformations using this compound, focusing on widely used cross-coupling methodologies.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The selective functionalization of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The higher reactivity of the C-Br bond compared to the C-Cl bond allows for sequential or monosubstitution.[5][6] The primary methods include Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

G General Scheme for Selective Functionalization cluster_reactants Reactants cluster_product Product start This compound end 2-Substituted-4'-chloro-1,1'-biphenyl start->end   Pd Catalyst, Base, Solvent    partner Coupling Partner (e.g., R-B(OH)₂, R-alkyne, R-alkene, R₂-NH)

Caption: Selective functionalization of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron species with an organohalide.[7][8][9] It is widely used for synthesizing biaryl compounds due to its tolerance of a broad range of functional groups and the commercial availability of diverse boronic acids.[4][10]

Experimental Protocol: Synthesis of 2-(Aryl)-4'-chloro-1,1'-biphenyl

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a phosphine ligand like SPhos (4 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) or dioxane/water.[11]

  • Reaction Execution: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. Reaction times typically range from 4 to 24 hours.[11]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired substituted biphenyl.[11]

ParameterTypical Conditions
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃
Ligand (if needed) PPh₃, PCy₃, SPhos, XPhos
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃
Solvent Toluene/EtOH/H₂O, Dioxane/H₂O, THF
Temperature 80 - 110 °C
Typical Yield 75 - 95%
Data derived from general Suzuki coupling protocols.[10][11][12][13]
Heck Coupling

The Heck reaction forms a substituted alkene through the coupling of an unsaturated halide with an alkene, catalyzed by palladium in the presence of a base.[6][14][15] This method is ideal for introducing vinyl groups at the 2-position of the biphenyl core.

Experimental Protocol: Synthesis of 2-(Alkenyl)-4'-chloro-1,1'-biphenyl

  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv), Pd(OAc)₂ (2-5 mol%), and a phosphine ligand such as P(o-tol)₃ (4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

  • Reagent Addition: Add an anhydrous, degassed solvent (e.g., acetonitrile, DMF), the alkene (e.g., styrene, ethyl acrylate) (1.5 equiv), and a base like triethylamine (Et₃N) or DIPEA (1.5-3.0 equiv).[6][16]

  • Reaction Execution: Seal the tube tightly and heat the mixture to 100-120 °C for 18-24 hours. Monitor progress by GC-MS or TLC.

  • Work-up: After cooling, filter the mixture through a pad of Celite® to remove the palladium catalyst, washing with an organic solvent.[6]

  • Purification: Concentrate the filtrate under reduced pressure. Redissolve the residue in a solvent like CH₂Cl₂ or ethyl acetate and wash with saturated aq. NH₄Cl and brine. Dry the organic phase, filter, and concentrate. Purify by flash column chromatography.

ParameterTypical Conditions
Palladium Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂
Ligand (if needed) P(o-tol)₃, PPh₃
Base Et₃N, DIPEA, K₂CO₃
Solvent Acetonitrile, DMF, Toluene
Temperature 100 - 140 °C
Typical Yield 60 - 85%
Data derived from general Heck coupling protocols.[6][16]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[17][18] This reaction is catalyzed by both palladium and a copper(I) co-catalyst, typically in the presence of an amine base.[5][19][20]

Experimental Protocol: Synthesis of 2-(Alkynyl)-4'-chloro-1,1'-biphenyl

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2-3 mol%), and CuI (3-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add an anhydrous, degassed solvent like THF or DMF, followed by an amine base (e.g., Et₃N or diisopropylamine, which can also serve as a solvent).[5][16] Add the terminal alkyne (1.1-1.5 equiv) dropwise.

  • Reaction Execution: Stir the reaction at room temperature or heat gently to 40-60 °C. The reaction is often complete within 3-12 hours. Monitor by TLC or LC-MS.

  • Work-up: Upon completion, dilute the mixture with a solvent like Et₂O or ethyl acetate and filter through a pad of Celite®.[5]

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

ParameterTypical Conditions
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Copper Co-catalyst CuI, CuBr
Base Et₃N, Diisopropylamine (DIPA)
Solvent THF, DMF, Toluene
Temperature 25 - 65 °C
Typical Yield 80 - 95%
Data derived from general Sonogashira coupling protocols.[5][16]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[21][22] It allows for the coupling of amines (primary or secondary) with aryl halides, providing a powerful tool for creating aniline derivatives.[23][24]

Experimental Protocol: Synthesis of N-(Aryl/Alkyl)-4'-chloro-[1,1'-biphenyl]-2-amine

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a sterically hindered phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%) to a Schlenk tube. Add anhydrous, degassed toluene and stir for 10 minutes.

  • Reaction Setup: To the catalyst mixture, add this compound (1.0 equiv), the desired amine (1.2 equiv), and a strong, non-nucleophilic base such as NaOt-Bu or K₃PO₄ (1.4 equiv).[25]

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 8-24 hours. Monitor progress by LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.[25] Extract the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.

ParameterTypical Conditions
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand XPhos, SPhos, BINAP, RuPhos
Base NaOt-Bu, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane, THF
Temperature 80 - 110 °C
Typical Yield 70 - 90%
Data derived from general Buchwald-Hartwig amination protocols.[24][25][26]

Visualized Mechanisms and Workflows

Catalytic Cycle of Suzuki-Miyaura Coupling

The mechanism proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[7][8]

Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition Complex (Ar-Pd(II)L₂-Br) pd0->ox_add Oxidative Addition trans Transmetalation Intermediate (Ar-Pd(II)L₂-R) ox_add->trans Transmetalation product_complex Product Complex trans->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration product Ar-R product_complex->product reactant1 Ar-Br reactant1->ox_add reactant2 R-B(OH)₂ + Base reactant2->trans

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Standard Experimental Workflow

A typical workflow for cross-coupling reactions involves careful setup under an inert atmosphere, followed by reaction, work-up, and purification.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification A 1. Reagent Preparation (Weighing solids, measuring liquids) B 2. Inert Atmosphere Setup (Evacuate & backfill flask) A->B C 3. Reagent Addition (Solvent, catalyst, reactants) B->C D 4. Heating & Stirring (Monitor by TLC/LC-MS) C->D E 5. Reaction Quench & Aqueous Work-up D->E F 6. Extraction & Drying E->F G 7. Solvent Removal F->G H 8. Column Chromatography G->H I 9. Product Analysis (NMR, MS) H->I

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

References

Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-4'-chloro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries for the construction of biaryl and substituted aromatic compounds. This application note provides a detailed protocol for the selective Suzuki coupling of 2-Bromo-4'-chloro-1,1'-biphenyl, a dihalogenated biphenyl derivative. The selective functionalization of the more reactive carbon-bromine bond in the presence of a less reactive carbon-chlorine bond is a key feature of this protocol, offering a versatile platform for the synthesis of complex polychlorinated biphenyl (PCB) analogues and other advanced intermediates.

Principle and Selectivity

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate in the presence of a base. The catalytic cycle proceeds through three primary steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.

In the case of this compound, the significant difference in reactivity between the C-Br and C-Cl bonds allows for selective coupling. The C-Br bond is more susceptible to oxidative addition to the palladium catalyst than the more stable C-Cl bond. This inherent reactivity difference enables the selective formation of a new C-C bond at the 2-position of the biphenyl scaffold, leaving the 4'-chloro substituent intact for potential subsequent transformations.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of a substrate structurally similar to this compound, namely 2-bromo-4-chlorophenyl-2-bromobutanoate, with various arylboronic acids.[1] This data serves as a strong indicator of the expected outcomes for the coupling of this compound.

Table 1: Catalyst, Base, and Solvent Systems for Selective Suzuki Coupling

Catalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemperature (°C)
Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)Toluene/Ethanol/H₂O (4:1:1)80-100
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O (4:1)80-100
PdCl₂(dppf) (3)-Cs₂CO₃ (2.0)DMF/H₂O (5:1)90-110

Table 2: Representative Yields for the Suzuki Coupling with Various Arylboronic Acids

Arylboronic AcidProductSolvent/H₂O RatioYield (%)[1]
Phenylboronic acid4'-chloro-[1,1':2',1''-terphenyl]Toluene/Ethanol/H₂O (4:1:1)81
4-Methoxyphenylboronic acid4'-chloro-4''-methoxy-[1,1':2',1''-terphenyl]Toluene/Ethanol/H₂O (4:1:1)78
4-Methylphenylboronic acid4'-chloro-4''-methyl-[1,1':2',1''-terphenyl]Toluene/Ethanol/H₂O (4:1:1)75
3-Chlorophenylboronic acid3'',4'-dichloro-[1,1':2',1''-terphenyl]Dioxane/H₂O (4:1)64

Note: Yields are based on the coupling of 2-bromo-4-chlorophenyl-2-bromobutanoate with the respective phenylboronic acids and are representative of what can be expected for this compound under optimized conditions.[1] It has been observed that phenylboronic acids with electron-donating substituents tend to provide higher yields compared to those with electron-withdrawing groups.[1]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the selective Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • Toluene (anhydrous, degassed)

  • Ethanol (anhydrous, degassed)

  • Deionized Water (degassed)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the vessel with a rubber septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • Solvent Addition: Add the degassed solvent system of Toluene, Ethanol, and Water in a 4:1:1 ratio via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to obtain the desired 2-aryl-4'-chloro-1,1'-biphenyl.

Mandatory Visualizations

Suzuki_Coupling_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions 2_Bromo_4_chloro_biphenyl This compound Product 2-Aryl-4'-chloro-1,1'-biphenyl 2_Bromo_4_chloro_biphenyl->Product + Arylboronic_acid Arylboronic Acid (R-B(OH)₂) Arylboronic_acid->Product Catalyst Pd(PPh₃)₄ Catalyst->Product Base K₂CO₃ Base->Product Solvent Toluene/Ethanol/H₂O Solvent->Product

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow A 1. Combine Reactants and Base B 2. Establish Inert Atmosphere A->B C 3. Add Catalyst and Solvents B->C D 4. Heat and Stir Reaction Mixture C->D E 5. Monitor Reaction Progress (TLC/LC-MS) D->E F 6. Workup and Extraction E->F Reaction Complete G 7. Dry and Concentrate F->G H 8. Purify by Column Chromatography G->H I Final Product H->I

Caption: Experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-4'-chloro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-Bromo-4'-chloro-1,1'-biphenyl. This versatile building block is a valuable substrate for creating complex molecular architectures relevant to pharmaceuticals, agrochemicals, and materials science.[1][2][3] The protocols outlined below cover three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

General Experimental Workflow

The following diagram illustrates a typical workflow for performing palladium-catalyzed cross-coupling reactions under an inert atmosphere.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add Pd catalyst, ligand, and base to a dry Schlenk flask B Evacuate and backfill flask with inert gas (e.g., Argon) A->B C Add this compound and coupling partner B->C D Add degassed solvent via syringe C->D E Heat mixture to desired temperature with vigorous stirring D->E F Monitor progress by TLC, GC-MS, or LC-MS E->F G Cool to room temperature and quench the reaction F->G H Perform aqueous work-up (e.g., extract with organic solvent) G->H I Dry organic layer, filter, and concentrate in vacuo H->I J Purify crude product via flash column chromatography I->J

A typical experimental workflow for palladium-catalyzed cross-coupling.

Application Note 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly effective method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[4][5][6] This reaction is widely used to synthesize biaryl and substituted aromatic compounds.[3][7] For this compound, this allows for the introduction of various aryl or vinyl substituents at the 2-position.

Catalytic Cycle for Suzuki-Miyaura Coupling

The catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the product and regenerate the catalyst.[5][8][9]

Suzuki_Cycle center Pd(0)L₂ OA Oxidative Addition center->OA PdII_A L₂Pd(II)(Ar)(Br) OA->PdII_A TM Transmetalation PdII_B L₂Pd(II)(Ar)(R) TM->PdII_B RE Reductive Elimination RE->center ArX This compound (Ar-Br) ArX->OA RBO2 R-B(OR)₂ + Base RBO2->TM Product Product (Ar-R) Product->RE PdII_A->TM PdII_B->RE

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data: Suzuki-Miyaura Coupling

Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O1001295
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)RuPhos (3)K₂CO₃ (2.0)1,4-Dioxane/H₂O851692
3-Thienylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2.5)DMF110888
Vinylboronic acid pinacol esterPd(PPh₃)₄ (5)-K₂CO₃ (2.0)Toluene/H₂O902478
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed Toluene and Water (e.g., 5:1 ratio)

  • Standard glassware for inert atmosphere reactions[10]

Procedure:

  • To a dry Schlenk flask, add this compound, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent system (Toluene/H₂O) via syringe.[10]

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4'-chloro-[1,1',1'',1''']-quaterphenyl product.[10]

Application Note 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine.[11][12][13] This reaction is exceptionally useful for synthesizing aryl amines, which are prevalent in pharmaceuticals and organic materials.[1][12] It allows for the introduction of primary or secondary amines at the 2-position of the biphenyl scaffold.

Catalytic Cycle for Buchwald-Hartwig Amination

The mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to furnish the C-N bond.[11][12][14]

Buchwald_Hartwig_Cycle center Pd(0)L₂ OA Oxidative Addition center->OA PdII_A L₂Pd(II)(Ar)(Br) OA->PdII_A Amide_Form Amide Formation PdII_B L₂Pd(II)(Ar)(NR₂) Amide_Form->PdII_B RE Reductive Elimination RE->center ArX This compound (Ar-Br) ArX->OA R2NH_Base R₂NH + Base R2NH_Base->Amide_Form Product Product (Ar-NR₂) Product->RE PdII_A->Amide_Form PdII_B->RE

Catalytic cycle of the Buchwald-Hartwig amination reaction.
Quantitative Data: Buchwald-Hartwig Amination

Amine Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBu (2.0)Toluene100694
AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2.5)Toluene1101885
n-ButylaminePd₂(dba)₃ (2)BrettPhos (4)K₃PO₄ (2.0)t-BuOH1002489
Benzophenone iminePd(OAc)₂ (2)Xantphos (4)NaOtBu (2.0)1,4-Dioxane1001291
Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol details the amination of this compound with morpholine.[15]

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • XPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Anhydrous, degassed Toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.[16]

  • Add anhydrous toluene, followed by this compound and morpholine.[15]

  • Seal the vessel and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion (typically 6-12 hours), cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract the mixture with ethyl acetate.[16]

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(4'-chloro-[1,1'-biphenyl]-2-yl)morpholine.[15]

Application Note 3: Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[17][18][19][20] This reaction is a powerful method for synthesizing arylalkynes and conjugated enynes under mild conditions.[19][21]

Catalytic Cycle for Sonogashira Coupling

The reaction involves two interconnected catalytic cycles. The palladium cycle includes oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then participates in a transmetalation step with the palladium(II) intermediate.[17][19]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle center_pd Pd(0)L₂ PdII_A L₂Pd(II)(Ar)(Br) center_pd->PdII_A Oxidative Addition (Ar-Br) PdII_B L₂Pd(II)(Ar)(C≡CR) PdII_A->PdII_B Transmetalation PdII_B->center_pd Reductive Elimination (Ar-C≡CR) center_cu Cu(I)Br Cu_Acetylide Cu(I)-C≡CR center_cu->Cu_Acetylide R-C≡CH + Base Cu_Acetylide->PdII_A Cu_Acetylide->center_cu

Catalytic cycles of the Sonogashira cross-coupling reaction.
Quantitative Data: Sonogashira Coupling

Alkyne Coupling PartnerPalladium Catalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (1)Et₃N (2.0)THF60389
TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (1.5)Diisopropylamine (3.0)Toluene70593
1-HexynePd(OAc)₂ (2)CuI (1)Et₃N (2.0)DMF50685
EthynylbenzenePdCl₂(PCy₃)₂ (2)-K₂CO₃ (2.0)Dioxane801281
Detailed Experimental Protocol: Sonogashira Coupling

This protocol outlines the coupling of this compound with phenylacetylene.[16][17]

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine

  • Anhydrous, degassed THF or Toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and degassed Et₃N.

  • Add phenylacetylene dropwise to the mixture at room temperature.

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction's progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite®, washing with ethyl acetate.[17]

  • Wash the filtrate with saturated aqueous NH₄Cl and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield 4'-chloro-2-(phenylethynyl)-1,1'-biphenyl.[17]

References

Application Notes and Protocols: Synthesis of 2-Bromo-4'-chloro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information and protocols for the synthesis of 2-Bromo-4'-chloro-1,1'-biphenyl, a key intermediate in the development of pharmaceuticals, pesticides, and optoelectronic materials.[1] Its utility stems from its stable biphenyl core and reactive halogen substituents, which allow for further functionalization through various cross-coupling reactions.[2]

Synthetic Approaches

The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction.[3][4][5][6][7][8] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. Alternative methods such as the Ullmann coupling and a novel photocatalytic coupling have also been reported.[1][9][10][11][12]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes quantitative data for different synthetic methods for this compound.

Reaction TypeReactant 1Reactant 2CatalystBaseSolvent(s)Temp. (°C)Time (h)Yield (%)Reference
Suzuki Coupling 1-Bromo-2-iodobenzene4-Chlorophenylboronic acidTetrakis(triphenylphosphine)palladium(0)2M Potassium carbonateDioxane / WaterReflux490[3][13]
Suzuki Coupling 1-Bromo-2-iodobenzene4-Chlorophenylboronic acidTetrakis(triphenylphosphine)palladium(0)Potassium carbonateToluene / Ethanol / Water80494[3]
Suzuki Coupling o-Dibromobenzenep-Chlorophenylboronic acidPalladium catalystNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
Photocatalytic Coupling followed by Diazotization Anilinep-ChloroiodobenzeneCobalt chloride / FluoresceinNot SpecifiedAcetonitrile / Water702190.4 (intermediate)[1]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction[3]

This protocol details the synthesis of this compound using 1-bromo-2-iodobenzene and 4-chlorophenylboronic acid.

Materials:

  • 1-Bromo-2-iodobenzene (30 g, 106 mmol)

  • 4-Chlorophenylboronic acid (16.9 g, 108.6 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (2.45 g, 2 mol%)

  • 2M Potassium carbonate solution (100 ml)

  • Dioxane

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution

  • Hexane

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • 1 L three-neck flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 1 L three-neck flask, add 1-bromo-2-iodobenzene (30 g, 106 mmol) and 4-chlorophenylboronic acid (16.9 g, 108.6 mmol).

  • Add 100 ml of 2M aqueous potassium carbonate solution and a suitable amount of dioxane to dissolve the reactants.

  • Add tetrakis(triphenylphosphine)palladium(0) (2.45 g, 2 mol%) to the mixture.

  • Heat the reaction mixture to reflux and stir for 4 hours under an inert atmosphere (e.g., argon or nitrogen).

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Quench the reaction with additional potassium carbonate solution.

  • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with saturated aqueous sodium chloride solution, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Concentrate the organic layer under reduced pressure using a rotary evaporator to remove the solvent.

  • Purify the crude product by column chromatography using hexane as the eluent to obtain this compound as a white solid (yield: 25.3 g, 90%).

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalyst Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactant1 1-Bromo-2-iodobenzene ReactionVessel Reaction Mixture in Dioxane/Water Reactant1->ReactionVessel Reactant2 4-Chlorophenylboronic acid Reactant2->ReactionVessel Catalyst Pd(PPh3)4 Catalyst->ReactionVessel Base K2CO3 Solution Base->ReactionVessel Heating Reflux for 4h ReactionVessel->Heating Quenching Quench with K2CO3 Solution Heating->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Product This compound Chromatography->Product

Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Applications in Drug Development

This compound is a versatile building block in medicinal chemistry.[2] The presence of bromine and chlorine atoms provides sites for further chemical modifications, enabling the synthesis of a diverse range of complex molecules.[2] Halogenated compounds, particularly those containing chlorine and bromine, are prevalent in pharmaceuticals and can influence a drug's metabolic stability, binding affinity, and overall therapeutic profile.[14] This intermediate can be utilized in the synthesis of active pharmaceutical ingredients (APIs) for various therapeutic areas, including anti-diabetic, cardiovascular, and central nervous system disorders.[15] The biphenyl moiety itself is a common structural motif in biologically active compounds.[2][8]

References

Application Notes and Protocols for the Use of 2-Bromo-4'-chloro-1,1'-biphenyl in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-4'-chloro-1,1'-biphenyl is a versatile biphenyl derivative that serves as a crucial building block in the synthesis of advanced organic electronic materials. Its utility stems from the presence of two distinct halogen atoms—bromine and chlorine—at the 2 and 4' positions, respectively. This differential reactivity allows for selective functionalization through various cross-coupling reactions, making it an ideal precursor for the tailored synthesis of materials for Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs). The rigid biphenyl core provides a robust and thermally stable scaffold, which is essential for the longevity and performance of organic electronic devices.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a representative hole-transporting material (HTM) for OLED applications.

Synthetic Pathways and Key Reactions

The primary synthetic routes for elaborating this compound into functional organic electronic materials involve palladium-catalyzed cross-coupling reactions. The two most relevant reactions are:

  • Suzuki-Miyaura Coupling: This reaction is ideal for forming carbon-carbon bonds. The more reactive bromine at the 2-position can be selectively coupled with a variety of boronic acids or esters to introduce new aryl or vinyl groups.

  • Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds, which is fundamental for the synthesis of hole-transporting and some emissive materials. The bromo-substituent is typically more reactive than the chloro-substituent in this reaction, allowing for selective amination.

The following diagram illustrates the general synthetic utility of this compound.

G This compound This compound Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling This compound->Suzuki-Miyaura Coupling Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination C-C Bond Formation C-C Bond Formation Suzuki-Miyaura Coupling->C-C Bond Formation C-N Bond Formation C-N Bond Formation Buchwald-Hartwig Amination->C-N Bond Formation OFET Materials OFET Materials C-C Bond Formation->OFET Materials OPV Materials OPV Materials C-C Bond Formation->OPV Materials OLED HTL/Host Materials OLED HTL/Host Materials C-N Bond Formation->OLED HTL/Host Materials

Synthetic utility of this compound.

Application in OLEDs: Synthesis of a Hole-Transporting Material

A common strategy for designing hole-transporting materials is to incorporate triarylamine moieties into a conjugated backbone. The following section details the synthesis and application of a hypothetical but representative HTM, 2-(N,N-diphenylamino)-4'-chloro-1,1'-biphenyl (DPA-CBp) , derived from this compound via a Buchwald-Hartwig amination.

Synthesis of 2-(N,N-diphenylamino)-4'-chloro-1,1'-biphenyl (DPA-CBp)

The synthesis involves the palladium-catalyzed coupling of this compound with diphenylamine.

G cluster_reactants Reactants cluster_catalyst Catalyst System Reactant1 This compound Product 2-(N,N-diphenylamino)-4'-chloro-1,1'-biphenyl (DPA-CBp) Reactant1->Product Reactant2 Diphenylamine Reactant2->Product Catalyst Pd(OAc)2 Catalyst->Product Toluene, 110 °C Ligand P(t-Bu)3 Ligand->Product Base NaOtBu Base->Product

Synthesis of DPA-CBp via Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of DPA-CBp

  • Materials and Reagents:

    • This compound (1.0 eq)

    • Diphenylamine (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

    • Tri(tert-butyl)phosphine (P(t-Bu)₃) (0.04 eq)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Anhydrous Toluene

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, diphenylamine, and sodium tert-butoxide.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • In a separate glovebox, prepare a stock solution of the catalyst by dissolving palladium(II) acetate and tri(tert-butyl)phosphine in anhydrous toluene.

    • Add the anhydrous toluene to the Schlenk flask containing the reactants, followed by the catalyst solution via syringe.

    • Heat the reaction mixture to 110 °C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • After the reaction is complete, cool the mixture to room temperature and quench with water.

    • Extract the product with dichloromethane or ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure DPA-CBp.

Data Presentation: Physicochemical Properties of DPA-CBp

The following table summarizes the expected physicochemical properties of the synthesized DPA-CBp, which are crucial for its function as a hole-transporting material.

PropertyExpected Value
Molecular Weight ( g/mol )391.90
Highest Occupied Molecular Orbital (HOMO)~ -5.4 eV
Lowest Unoccupied Molecular Orbital (LUMO)~ -2.2 eV
Triplet Energy (T₁)~ 2.7 eV
Glass Transition Temperature (Tg)> 100 °C
Decomposition Temperature (Td)> 350 °C
Application in OLED Device Fabrication

DPA-CBp can be used as a hole-transporting layer in a multi-layer OLED device. A typical device architecture is as follows:

ITO / HIL / DPA-CBp (HTL) / EML / ETL / EIL / Cathode

G cluster_device OLED Device Structure Anode Anode (ITO) HIL Hole Injection Layer (HIL) Anode->HIL Holes HTL Hole Transport Layer (HTL) (e.g., DPA-CBp) HIL->HTL EML Emissive Layer (EML) HTL->EML EML->EML Light Emission ETL Electron Transport Layer (ETL) EML->ETL Electrons EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (Al) EIL->Cathode

Schematic of a multi-layer OLED device.

Experimental Protocol: OLED Device Fabrication

  • Substrate Preparation:

    • Patterned Indium Tin Oxide (ITO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

    • The cleaned substrates are then treated with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Thin Film Deposition:

    • The organic layers and the cathode are deposited by thermal evaporation in a high vacuum chamber (< 10⁻⁶ Torr).

    • A hole injection layer (HIL), such as HATCN, is deposited onto the ITO.

    • The synthesized DPA-CBp is deposited as the hole transport layer (HTL).

    • An emissive layer (EML) is co-deposited from a host material (e.g., CBP) and a phosphorescent dopant (e.g., Ir(ppy)₃).

    • An electron transport layer (ETL), such as TPBi, is then deposited.

    • An electron injection layer (EIL), such as LiF, is deposited.

    • Finally, a metal cathode, such as aluminum (Al), is deposited.

  • Encapsulation and Characterization:

    • The fabricated devices are encapsulated in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

    • The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a spectroradiometer.

    • The electroluminescence (EL) spectra are recorded at different driving voltages.

Data Presentation: Representative OLED Device Performance

The following table summarizes the expected performance of an OLED device incorporating DPA-CBp as the hole-transporting layer.

ParameterRepresentative Value
Turn-on Voltage (V)~ 3.0 V
Maximum Luminance (cd/m²)> 10,000
Maximum Current Efficiency (cd/A)~ 40 - 60
Maximum Power Efficiency (lm/W)~ 30 - 50
Maximum External Quantum Efficiency (%)~ 15 - 20
CIE Coordinates (x, y)Dependent on the Emitter

This compound is a valuable and versatile precursor for the synthesis of high-performance organic electronic materials. Through well-established synthetic methodologies such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, a wide array of functional molecules can be accessed. The example of DPA-CBp demonstrates the potential for creating efficient hole-transporting materials for OLED applications. The ability to selectively functionalize the biphenyl core allows for the fine-tuning of electronic and physical properties, enabling the rational design of materials for next-generation organic electronic devices.

Application Notes and Protocols for 2-Bromo-4'-chloro-1,1'-biphenyl as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4'-chloro-1,1'-biphenyl is a versatile biphenyl intermediate crucial in the synthesis of various pharmaceutically active compounds. Its distinct substitution pattern, featuring a bromine atom on one phenyl ring and a chlorine atom on the other, allows for selective functionalization through cross-coupling reactions. This document provides detailed application notes on its use in the synthesis of the anti-gout medication Febuxostat and the non-steroidal anti-inflammatory drug (NSAID) Felbinac. Comprehensive, representative experimental protocols, quantitative data, and visual diagrams of synthetic pathways and mechanisms of action are presented to guide researchers in leveraging this key intermediate for drug discovery and development.

Introduction

Biphenyl scaffolds are prevalent in a wide array of medicinal compounds due to their rigid, planar structure which can effectively interact with biological targets. This compound (CAS No: 179526-95-5) serves as a pivotal building block in organic synthesis, particularly in the pharmaceutical industry. The differential reactivity of the bromo and chloro substituents enables regioselective modifications, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the strategic construction of complex molecular architectures.[1]

This intermediate is notably employed in the synthesis of Febuxostat, a potent xanthine oxidase inhibitor, and is a relevant precursor for the synthesis of NSAIDs belonging to the biphenyl acetic acid class, such as Felbinac.

Application in the Synthesis of Febuxostat

Febuxostat is a non-purine selective inhibitor of xanthine oxidase, an enzyme responsible for the production of uric acid. By inhibiting this enzyme, Febuxostat effectively reduces uric acid levels in the blood, making it a cornerstone in the management of hyperuricemia and gout. This compound can be envisioned as a precursor to the biphenyl core of molecules structurally related to Febuxostat, where the thiazole moiety is attached.

Proposed Synthetic Pathway

A plausible synthetic route to a key biphenyl-thiazole intermediate for Febuxostat analogues, starting from this compound, involves a Suzuki-Miyaura cross-coupling reaction with a suitable thiazole boronic acid or boronate ester derivative.

G A This compound C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Thiazole Boronic Acid Derivative B->C D 2-(4'-chloro-[1,1'-biphenyl]-2-yl)-4-methylthiazole-5-carboxylate Intermediate C->D C-C Bond Formation E Hydrolysis D->E F Febuxostat Analogue E->F

Caption: Proposed synthesis of a Febuxostat analogue.

Mechanism of Action of Febuxostat

Febuxostat inhibits xanthine oxidase, which catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. This inhibition leads to a decrease in the production of uric acid.

G cluster_0 Purine Metabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase Febuxostat Febuxostat Xanthine Oxidase Xanthine Oxidase Febuxostat->Xanthine Oxidase Inhibition

Caption: Mechanism of action of Febuxostat.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative Suzuki-Miyaura coupling reaction for the synthesis of a biphenyl-thiazole intermediate.

Materials:

  • This compound

  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-methylthiazole-5-carboxylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-methylthiazole-5-carboxylate (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90-100°C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data
Reactant 1Reactant 2CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
This compound2-(Boronic ester)-thiazole derivativePd(OAc)₂/PPh₃K₂CO₃Dioxane/Water90-10012-2475-90
Representative data for similar Suzuki-Miyaura couplings.

Application in the Synthesis of Felbinac (and other NSAIDs)

Felbinac ([1,1'-biphenyl]-4-ylacetic acid) is a non-steroidal anti-inflammatory drug (NSAID) used topically to treat pain and inflammation. The biphenylacetic acid scaffold is common to several NSAIDs. This compound can serve as a starting material for the synthesis of Felbinac and its analogues.

Proposed Synthetic Pathway

A synthetic route to a Felbinac analogue from this compound could involve an initial Suzuki-Miyaura coupling to introduce a functional group that can be subsequently converted to an acetic acid moiety. A more direct, albeit different starting material-based synthesis of Felbinac itself often employs a Suzuki-Miyaura coupling of a bromophenylacetic acid derivative with phenylboronic acid.

G A 4-Bromophenylacetic acid derivative C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Phenylboronic acid B->C D Felbinac derivative C->D C-C Bond Formation

Caption: General synthesis of Felbinac derivatives.

Mechanism of Action of NSAIDs

NSAIDs like Felbinac typically exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, potent inflammatory mediators.

G cluster_0 Inflammatory Cascade Arachidonic Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX Enzymes NSAIDs (e.g., Felbinac) NSAIDs (e.g., Felbinac) COX Enzymes COX Enzymes NSAIDs (e.g., Felbinac)->COX Enzymes Inhibition

Caption: General mechanism of action of NSAIDs.

Representative Experimental Protocol: Synthesis of Felbinac

This protocol outlines a general method for the synthesis of Felbinac via a Suzuki-Miyaura coupling, starting from 4-bromophenylacetic acid.

Materials:

  • 4-Bromophenylacetic acid

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • n-Propanol

  • Water

Procedure:

  • To a round-bottomed flask, add 4-bromophenylacetic acid (1.0 eq), phenylboronic acid (1.2 eq), palladium acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Add n-propanol and an aqueous solution of sodium carbonate (2.0 eq).

  • Purge the mixture with an inert gas (e.g., nitrogen) for 30 seconds.

  • Heat the solution at reflux under a nitrogen atmosphere for approximately 1 hour.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture.

  • Acidify the mixture with hydrochloric acid to precipitate the product.

  • Filter the crude product and recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain pure Felbinac.

Quantitative Data
Reactant 1Reactant 2CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
4-Bromophenylacetic acidPhenylboronic acidPd(OAc)₂/PPh₃Na₂CO₃n-Propanol/WaterReflux180-95
Representative data for the synthesis of Felbinac.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its utility is prominently demonstrated in the construction of complex drug molecules such as Febuxostat and as a precursor for NSAIDs like Felbinac. The strategic application of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, allows for the efficient and selective formation of key carbon-carbon bonds, enabling the synthesis of these important therapeutic agents. The provided protocols and data serve as a foundational guide for researchers in the field of drug discovery and development to effectively utilize this key building block.

References

Application Notes and Protocols for the Functionalization of 2-Bromo-4'-chloro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-4'-chloro-1,1'-biphenyl (CAS No. 179526-95-5) is a valuable and versatile biphenyl intermediate in organic synthesis.[1] Its structure, featuring a stable biphenyl core with two different halogen substituents, makes it an ideal scaffold for constructing complex molecules.[2] The differential reactivity of the bromine and chlorine atoms allows for selective functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in common palladium-catalyzed processes like Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling sequential and site-specific modifications.[2][3] This property is highly advantageous in the synthesis of pharmaceuticals, advanced materials, and agrochemicals.[1]

These application notes provide detailed protocols for several key functionalization reactions of this compound, intended for researchers, scientists, and professionals in drug development.

Versatility of this compound in Synthesis

The diagram below illustrates the principal synthetic pathways for the functionalization of this compound, leveraging the higher reactivity of the C-Br bond.

G cluster_main Functionalization Pathways start This compound suzuki Suzuki Coupling (Ar-B(OH)₂) start->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (R₂NH) start->buchwald Pd Catalyst, Base, Ligand sonogashira Sonogashira Coupling (RC≡CH) start->sonogashira Pd Cat., Cu(I), Base cyanation Cyanation (CN⁻ Source) start->cyanation Pd or Ni Cat., CN Source lithiation Lithiation / Grignard (RLi or Mg) start->lithiation n-BuLi or Mg p_suzuki 2-Aryl-4'-chloro-1,1'-biphenyl suzuki->p_suzuki p_buchwald N-Substituted-4'-chloro- [1,1'-biphenyl]-2-amine buchwald->p_buchwald p_sonogashira 2-Alkynyl-4'-chloro-1,1'-biphenyl sonogashira->p_sonogashira p_cyanation 4'-Chloro-[1,1'-biphenyl]-2-carbonitrile cyanation->p_cyanation p_lithiation Functionalized Biphenyls (via Organometallic Intermediate) lithiation->p_lithiation

Caption: Key synthetic transformations of this compound.

Palladium-Catalyzed Suzuki-Miyaura Coupling

Application Note: The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organoboron compound with an aryl halide.[4] This reaction is widely used to synthesize biaryl and polyaryl structures, which are common motifs in pharmaceuticals and organic materials.[5] For this compound, the reaction can be performed selectively at the more reactive C-Br position.[6]

Reaction Scheme

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Experimental Protocol

  • Reagent Preparation : In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Solvent Addition : Add a degassed solvent system, such as a mixture of toluene and water or 1,4-dioxane and water.

  • Reaction : Heat the mixture with vigorous stirring to the desired temperature (typically 70-100 °C) and monitor the reaction progress by TLC or GC-MS.[7]

  • Work-up : Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling

ParameterConditionTypical Range/Value
Aryl Halide This compound1.0 equivalent
Boronic Acid Various arylboronic acids1.1 - 1.5 equivalents
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/ligand1 - 5 mol%
Base K₂CO₃, K₃PO₄, Cs₂CO₃2.0 - 3.0 equivalents
Solvent Toluene/H₂O, Dioxane/H₂O, ACNAs required
Temperature 70 - 100 °C[7]
Reaction Time 4 - 24 hours
Typical Yield 60 - 95%[7]

Palladium-Catalyzed Buchwald-Hartwig Amination

Application Note: The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[8] This reaction couples aryl halides with a wide range of primary and secondary amines.[9] It offers a direct route to synthesize N-aryl derivatives of 4'-chloro-[1,1'-biphenyl]-2-amine, which can be important pharmacophores. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base.[10]

Reaction Scheme

Caption: General scheme for the Buchwald-Hartwig amination reaction.

Experimental Protocol

  • Reaction Setup : In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%), the phosphine ligand (e.g., BINAP, XPhos, 1.2-2.4 mol% relative to Pd), and the base (e.g., NaOᵗBu or Cs₂CO₃, 1.2-1.5 eq).

  • Reagent Addition : Add this compound (1.0 eq) and the amine (1.1-1.2 eq).

  • Solvent Addition : Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction : Seal the tube and heat the mixture with stirring at the appropriate temperature (typically 80-110 °C). Monitor the reaction progress.

  • Work-up : After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Purification : Wash the filtrate with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.

Data Summary: Buchwald-Hartwig Amination

ParameterConditionTypical Range/Value
Aryl Halide This compound1.0 equivalent
Amine Primary or secondary amines1.1 - 1.2 equivalents
Catalyst System Pd₂(dba)₃ or Pd(OAc)₂ + Ligand1 - 5 mol%
Ligand BINAP, XPhos, DPPF, etc.1.2 - 2.4 mol% (vs Pd)
Base NaOᵗBu, K₃PO₄, Cs₂CO₃1.2 - 1.5 equivalents
Solvent Toluene, Dioxane, THFAnhydrous, degassed
Temperature 80 - 110 °C[9]
Reaction Time 2 - 24 hours
Typical Yield 70 - 95%

Palladium/Copper-Catalyzed Sonogashira Coupling

Application Note: The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[3] This reaction is fundamental for synthesizing conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry.[11] The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[12]

Reaction Scheme

Caption: General scheme for the Sonogashira coupling reaction.

Experimental Protocol

  • Reaction Setup : To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-2.5 mol%).[13]

  • Reagent Addition : Add the terminal alkyne (1.1-1.2 eq) followed by an amine base (e.g., triethylamine or diisopropylamine, 2.0-7.0 eq).[13]

  • Reaction : Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.[13]

  • Work-up : Dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of Celite®. Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Summary: Sonogashira Coupling

ParameterConditionTypical Range/Value
Aryl Halide This compound1.0 equivalent
Alkyne Terminal alkynes1.1 - 1.2 equivalents
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄2 - 5 mol%
Cu(I) Co-catalyst CuI, CuBr1 - 2.5 mol%
Base Et₃N, DIPEA, Et₂NH2.0 - 7.0 equivalents
Solvent THF, DMF, MeCNAs required
Temperature Room Temp. to 60 °C[13]
Reaction Time 3 - 12 hours[13]
Typical Yield 75 - 90%[13]

Palladium-Catalyzed Cyanation

Application Note: The introduction of a nitrile (-CN) group onto an aromatic ring is a valuable transformation, as nitriles are versatile precursors for amines, amides, carboxylic acids, and tetrazoles.[14] Palladium-catalyzed cyanation of aryl halides provides a reliable method for this conversion.[15] Historically, toxic cyanide sources like CuCN or KCN were used, but modern methods often employ less toxic alternatives like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[16][17]

Reaction Scheme

Caption: General scheme for the palladium-catalyzed cyanation reaction.

Experimental Protocol

  • Reaction Setup : Under an inert atmosphere, charge a reaction vessel with this compound (1.0 eq), the cyanide source (e.g., K₄[Fe(CN)₆], 0.5 eq), the palladium catalyst (e.g., Pd(OAc)₂, 0.1-0.5 mol%), a suitable ligand (e.g., XPhos), and a base (e.g., Na₂CO₃ or KOAc, 0.3-2.0 eq).[16][17]

  • Solvent Addition : Add a polar aprotic solvent such as DMF, NMP, or a dioxane/water mixture.

  • Reaction : Heat the mixture to 100-120 °C and stir vigorously until the reaction is complete (typically < 5 hours).[16]

  • Work-up : Cool the reaction mixture and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate or toluene).

  • Purification : Combine the organic extracts and wash with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude nitrile by recrystallization or column chromatography.

Data Summary: Palladium-Catalyzed Cyanation

ParameterConditionTypical Range/Value
Aryl Halide This compound1.0 equivalent
Cyanide Source K₄[Fe(CN)₆], Zn(CN)₂0.5 - 0.7 equivalents
Catalyst Pd(OAc)₂, Pd₂(dba)₃0.1 - 2.0 mol%
Ligand dppf, XPhosAs required
Base Na₂CO₃, KOAc0.3 - 2.0 equivalents
Solvent NMP, DMF, Dioxane/H₂OAs required
Temperature 100 - 120 °C[16]
Reaction Time 1 - 5 hours[17]
Typical Yield 80 - 96%[16]

Grignard Reagent Formation and Reaction

Application Note: Aryl bromides can be converted into highly nucleophilic Grignard reagents (organomagnesium halides) by reacting them with magnesium metal.[18] This transformation inverts the polarity of the carbon atom from electrophilic to nucleophilic (umpolung). The resulting Grignard reagent is a powerful carbon nucleophile that can react with a wide range of electrophiles, such as aldehydes, ketones, and CO₂, to form new C-C bonds. A common side product is the homocoupled biphenyl, the formation of which can be minimized by controlling concentration and temperature.[19]

Reaction Scheme

Caption: General scheme for Grignard reagent formation and subsequent reaction.

Experimental Protocol

  • Apparatus Setup : Assemble a three-necked flask, equipped with a reflux condenser and a dropping funnel, all flame-dried and under an inert atmosphere. Place magnesium turnings (1.1-1.5 eq) in the flask.

  • Initiation : Add a small crystal of iodine to activate the magnesium surface. Add a small portion of a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed.

  • Grignard Formation : Add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 1-2 hours.[20]

  • Reaction with Electrophile : Cool the Grignard solution in an ice bath. Add a solution of the electrophile (e.g., an aldehyde or ketone, 1.0 eq) in the same anhydrous solvent dropwise.

  • Work-up : After the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution or dilute HCl. Extract the product with an organic solvent.

  • Purification : Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by column chromatography or recrystallization. Biphenyl side products can often be removed by trituration with a non-polar solvent like petroleum ether.[19]

Data Summary: Grignard Reaction

ParameterConditionTypical Range/Value
Aryl Halide This compound1.0 equivalent
Magnesium Mg turnings1.1 - 1.5 equivalents
Electrophile Aldehydes, Ketones, CO₂, etc.1.0 - 1.1 equivalents
Solvent Anhydrous Et₂O or THFAs required
Initiator I₂ (crystal), 1,2-dibromoethaneCatalytic amount
Temperature Room Temp. to Reflux (formation) 0 °C to Room Temp. (reaction)
Reaction Time 1 - 4 hours
Typical Yield 50 - 85%

References

Application Notes and Protocols for the Derivatization of 2-Bromo-4'-chloro-1,1'-biphenyl in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-bromo-4'-chloro-1,1'-biphenyl as a versatile building block in the development of novel therapeutic agents. The protocols detailed herein focus on palladium-catalyzed cross-coupling reactions, which are pivotal in modern medicinal chemistry for the construction of diverse molecular scaffolds.

Introduction

This compound is a key intermediate in organic synthesis, particularly for the generation of complex biaryl structures.[1] The presence of a bromine atom at the 2-position and a chlorine atom at the 4'-position offers opportunities for selective functionalization, enabling the synthesis of a wide array of derivatives. The biphenyl moiety itself is a common structural motif in many biologically active compounds, exhibiting a range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects.[2] This document outlines protocols for the derivatization of this compound via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, and presents representative biological data for analogous compounds.

Derivatization Strategies

The bromine atom at the 2-position of this compound is more reactive in typical palladium-catalyzed cross-coupling reactions compared to the chlorine atom at the 4'-position. This differential reactivity allows for selective functionalization at the 2-position.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-4'-chloro-1,1'-biphenyls

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3] This reaction is particularly useful for synthesizing biaryl and heteroaryl-aryl structures, which are prevalent in kinase inhibitors and other targeted therapies.[2]

A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically an aqueous solution of Na₂CO₃ (2 M, 2.0 eq.) or K₂CO₃ (2.0 eq.).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction Conditions: Heat the reaction mixture with vigorous stirring to 80-100 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Coupling start 2-Bromo-4'-chloro- 1,1'-biphenyl catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) start->catalyst Oxidative Addition boronic_acid Arylboronic Acid (Ar-B(OH)2) boronic_acid->catalyst Transmetalation product 2-Aryl-4'-chloro- 1,1'-biphenyl catalyst->product Reductive Elimination base Base (e.g., Na2CO3) base->catalyst workflow Reaction Workflow: 1. Inert Atmosphere 2. Solvent Addition 3. Heating (80-100°C) 4. Monitoring (TLC/LC-MS) 5. Work-up & Purification

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination: Synthesis of 2-Amino-4'-chloro-1,1'-biphenyl Derivatives

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[1] This reaction is of great importance in medicinal chemistry as the arylamine motif is present in a wide range of pharmaceuticals.[4]

A general procedure for the Buchwald-Hartwig amination of this compound is as follows:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst such as Pd₂(dba)₃ (0.01-0.05 eq.), a suitable phosphine ligand (e.g., XPhos, 0.02-0.10 eq.), and a strong base like sodium tert-butoxide (NaOtBu, 1.4 eq.).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction Conditions: Seal the tube and heat the reaction mixture with stirring at 80-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Buchwald_Hartwig_Amination start 2-Bromo-4'-chloro- 1,1'-biphenyl catalyst Pd(0) Catalyst + Ligand start->catalyst Oxidative Addition amine Amine (R1R2NH) amine->catalyst Amine Coordination product 2-(R1R2N)-4'-chloro- 1,1'-biphenyl catalyst->product Reductive Elimination base Base (e.g., NaOtBu) base->catalyst workflow Reaction Workflow: 1. Inert Atmosphere 2. Anhydrous Solvent 3. Heating (80-110°C) 4. Monitoring (TLC/LC-MS) 5. Work-up & Purification Sonogashira_Coupling start 2-Bromo-4'-chloro- 1,1'-biphenyl pd_catalyst Pd(0) Catalyst start->pd_catalyst Oxidative Addition alkyne Terminal Alkyne (R-C≡CH) cu_catalyst Cu(I) Co-catalyst alkyne->cu_catalyst Acetylide Formation product 2-(R-C≡C)-4'-chloro- 1,1'-biphenyl pd_catalyst->product Reductive Elimination cu_catalyst->pd_catalyst Transmetalation base Amine Base base->cu_catalyst workflow Reaction Workflow: 1. Inert Atmosphere 2. Solvent Addition 3. Room Temp. or Heating 4. Monitoring (TLC/LC-MS) 5. Work-up & Purification

References

Application Notes and Protocols for the Scalable Synthesis of 2-Bromo-4'-chloro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the scalable synthesis of 2-Bromo-4'-chloro-1,1'-biphenyl, a key intermediate in the development of pharmaceuticals and functional materials.[1][2] This document outlines detailed protocols for the Suzuki-Miyaura cross-coupling reaction, presents quantitative data for reaction optimization, and discusses the applications of biphenyl derivatives in drug discovery, including their emerging role as inhibitors of the PD-1/PD-L1 signaling pathway. Visualizations of the catalytic cycle, a scalable synthesis workflow, and a relevant biological signaling pathway are provided to facilitate understanding and implementation.

Introduction

Biphenyl and its derivatives are privileged structural motifs in medicinal chemistry and materials science due to their conformational properties and metabolic stability.[3][4][5][6] The title compound, this compound, serves as a versatile building block, allowing for the introduction of further functionalities through its reactive bromine atom, making it a valuable precursor for the synthesis of complex molecules.[1] The Suzuki-Miyaura cross-coupling reaction is a highly efficient and widely used method for the synthesis of biaryl compounds, offering mild reaction conditions and tolerance to a broad range of functional groups.[4] This document provides detailed procedures for the synthesis of this compound via this method.

Scalable Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide. For the synthesis of this compound, the most common route involves the reaction of a dihalogenated benzene derivative with a substituted phenylboronic acid.

General Reaction Scheme

The synthesis of this compound is typically achieved by the Suzuki-Miyaura coupling of 1-bromo-2-iodobenzene with 4-chlorophenylboronic acid. The higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for a selective reaction.

Reaction:

Data Presentation: Reaction Parameter Optimization

The yield and purity of the product are highly dependent on the choice of catalyst, base, solvent, and reaction temperature. The following table summarizes various reported conditions for the synthesis of this compound.

Aryl Halide (1.0 equiv)Boronic Acid (equiv)Catalyst (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Yield (%)
1-Bromo-2-iodobenzene4-chlorophenylboronic acid (1.02)Pd(PPh₃)₄ (2)K₂CO₃ (2M aq. soln.)DioxaneReflux490
1-Bromo-2-iodobenzene4-chlorophenylboronic acid (1.0)Pd(PPh₃)₄ (4.8)K₂CO₃ (2.3)Toluene/Ethanol/Water (10:1:2)80494

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol is based on a reported procedure with a high yield.

Materials:

  • 1-Bromo-2-iodobenzene

  • 4-Chlorophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized Water

  • Dichloromethane (for extraction)

  • Magnesium Sulfate (anhydrous)

  • Hexane (for chromatography)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 1-bromo-2-iodobenzene (1.0 equiv), 4-chlorophenylboronic acid (1.0 equiv), and potassium carbonate (2.3 equiv).

  • Solvent Addition: Add a solvent mixture of toluene, ethanol, and water in a 10:1:2 ratio.

  • Inert Atmosphere: Purge the flask with nitrogen for 15-20 minutes to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (0.048 equiv).

  • Reaction: Heat the reaction mixture to 80°C and stir vigorously for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the reaction mixture).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford this compound as a white solid.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_ArylHalide Ar-Pd(II)L2-X OxAdd->PdII_ArylHalide Transmetal Transmetalation PdII_ArylHalide->Transmetal PdII_Diaryl Ar-Pd(II)L2-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration of Catalyst Product Ar-Ar' RedElim->Product BoronicAcid Ar'B(OH)2 BoronicAcid->Transmetal Base Base Base->Transmetal ArylHalide Ar-X ArylHalide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Scalable Synthesis Workflow

Scalable_Synthesis_Workflow start Start reactor_prep Reactor Preparation (Inert Atmosphere) start->reactor_prep reagent_charge Charge Reactants (Aryl Halide, Boronic Acid, Base) reactor_prep->reagent_charge solvent_add Solvent Addition reagent_charge->solvent_add catalyst_add Catalyst Addition (Controlled Dosing) solvent_add->catalyst_add reaction Controlled Heating & Stirring catalyst_add->reaction monitoring In-Process Control (TLC, HPLC) reaction->monitoring Monitor Progress workup Quenching & Phase Separation reaction->workup Reaction Complete monitoring->reaction extraction Extraction workup->extraction purification Crystallization / Distillation extraction->purification drying Product Drying purification->drying end Final Product drying->end

Caption: A generalized workflow for the scalable synthesis of biphenyls.

Application in Drug Discovery: Targeting the PD-1/PD-L1 Pathway

Biphenyl derivatives have been investigated as small-molecule inhibitors of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction, a critical immune checkpoint pathway.[7][8] Inhibition of this pathway can restore anti-tumor immunity.

PD1_PDL1_Pathway cluster_inhibition Immune Checkpoint TumorCell Tumor Cell PDL1 PD-L1 TumorCell->PDL1 expresses TCell T-Cell PD1 PD-1 TCell->PD1 expresses PDL1->PD1 binds Inhibition T-Cell Inhibition PD1->Inhibition leads to Activation T-Cell Activation BiphenylInhibitor Biphenyl Derivative Inhibitor BiphenylInhibitor->PDL1 blocks BiphenylInhibitor->PD1 blocks

Caption: Inhibition of the PD-1/PD-L1 signaling pathway by biphenyl derivatives.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a robust and scalable method for the synthesis of this compound. The protocols and data presented herein offer a solid foundation for researchers in academia and industry. The versatility of this biphenyl intermediate makes it a valuable tool in the synthesis of novel compounds with potential applications in drug discovery, particularly in the development of next-generation cancer immunotherapies.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki-Miyaura Cross-Coupling of 2-Bromo-4'-chloro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 2-Bromo-4'-chloro-1,1'-biphenyl. This resource addresses common side reactions, provides detailed experimental protocols, and offers strategies to optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Suzuki-Miyaura coupling of this compound?

A1: The two most prevalent side reactions encountered during the Suzuki-Miyaura coupling of this compound are homocoupling of the boronic acid reagent and dehalogenation of the aryl bromide starting material.[1] Homocoupling results in the formation of a symmetrical biaryl from the boronic acid, while dehalogenation leads to the formation of 4-chloro-1,1'-biphenyl. Both side reactions consume starting materials and reduce the yield of the desired product, complicating purification.[1][2]

Q2: What are the primary causes of boronic acid homocoupling?

A2: Boronic acid homocoupling is primarily caused by two factors: the presence of molecular oxygen and the use of a Palladium(II) precatalyst.[2][3]

  • Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate Pd(0).[3] Rigorous degassing of solvents and reaction mixtures is crucial to minimize this side reaction.

  • Palladium(II) Precatalysts: When using a Pd(II) salt like Pd(OAc)₂ or PdCl₂, a portion of the boronic acid is consumed in the initial phase of the reaction to reduce the Pd(II) to the catalytically active Pd(0) state, leading to the formation of the homocoupling byproduct.[3]

Q3: How can I minimize the dehalogenation of this compound?

A3: Dehalogenation, the replacement of the bromine atom with a hydrogen atom, can be minimized by carefully selecting the reaction conditions.[2] Key factors to consider include:

  • Base Selection: The choice of base is critical. Strong bases can sometimes promote dehalogenation. Using milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can be beneficial.[1]

  • Solvent and Hydrogen Donors: The solvent can act as a hydrogen source for dehalogenation. Using anhydrous solvents and minimizing the presence of protic impurities is recommended.

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway relative to the dehalogenation side reaction.

Q4: My reaction is sluggish or fails to go to completion. What are the likely causes?

A4: Low reactivity in the Suzuki coupling of a substituted biphenyl like this compound can be due to several factors, including steric hindrance and catalyst deactivation.

  • Steric Hindrance: The substituents on the biphenyl scaffold can sterically hinder the approach of the palladium catalyst, slowing down the oxidative addition step. Using bulky, electron-rich ligands such as SPhos or XPhos can often overcome this issue.

  • Catalyst Deactivation: The palladium catalyst can deactivate through various pathways, including the formation of palladium black. Ensuring a truly inert atmosphere and using appropriate ligands to stabilize the catalytic species are important.

  • Inefficient Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center can be a rate-limiting step. The choice of base and solvent system is crucial for efficient transmetalation.

Troubleshooting Guides

Issue 1: Significant Formation of Homocoupling Byproduct

If you are observing a significant amount of the homocoupled product from your boronic acid, consult the following troubleshooting guide.

Potential Cause Troubleshooting Strategy Experimental Protocol
Presence of Oxygen Rigorously degas all solvents and the reaction mixture. Perform the reaction under a strictly inert atmosphere (Nitrogen or Argon).Degassing Protocol: Sparge the solvent with an inert gas for at least 30 minutes. Assemble the reaction glassware while hot and purge with the inert gas upon cooling. For highly sensitive reactions, a "freeze-pump-thaw" cycle for the solvent is recommended.[3]
Use of a Pd(II) Precatalyst Use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. If a Pd(II) source is used, consider adding a reducing agent.Using a Pd(0) Precatalyst: Add the Pd(0) catalyst directly to the reaction mixture under an inert atmosphere.
Suboptimal Ligand Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can promote the desired cross-coupling over homocoupling.Ligand Screening: Set up small-scale parallel reactions with different ligands to identify the most effective one for your specific substrate combination.
Issue 2: High Levels of Dehalogenated Byproduct

If dehalogenation of this compound is a major issue, the following guide can help.

Potential Cause Troubleshooting Strategy Experimental Protocol
Inappropriate Base Screen milder bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.Base Screening: Perform a series of small-scale reactions with different bases while keeping all other parameters constant to determine the optimal base for minimizing dehalogenation.[1]
Presence of a Hydrogen Source Use anhydrous solvents and ensure all reagents are dry.Use of Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Dry all glassware thoroughly in an oven before use.
High Reaction Temperature Lower the reaction temperature.Temperature Optimization: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature.

Data Presentation

The following table presents illustrative data on the effect of different ligands on the yield of the desired cross-coupled product and the formation of the homocoupling byproduct in a representative Suzuki-Miyaura coupling of an aryl bromide.

Ligand Desired Product Yield (%) Homocoupling Byproduct (%) Reference
PPh₃6525Illustrative
P(o-tol)₃8510[4]
SPhos92<5Illustrative
XPhos95<5Illustrative

Note: This data is for illustrative purposes and the actual yields may vary depending on the specific boronic acid and reaction conditions used.

Experimental Protocols

Protocol for Minimizing Homocoupling and Dehalogenation in the Suzuki Coupling of this compound

This protocol is a starting point and may require optimization for specific boronic acid coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.0 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous and degassed 1,4-dioxane

  • Anhydrous and degassed water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

  • Seal the flask with a septum and evacuate and backfill with the inert gas three times.

  • Under a positive pressure of the inert gas, add Pd₂(dba)₃ and SPhos.

  • Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Coupling_Side_Reactions Suzuki Coupling of this compound: Main Reaction and Side Pathways cluster_reactants Reactants cluster_cycle Desired Suzuki Coupling cluster_side_reactions Side Reactions Aryl-Br This compound OxAdd Oxidative Addition Aryl-Br->OxAdd Ar'-B(OH)2 Arylboronic Acid Transmetalation Transmetalation Ar'-B(OH)2->Transmetalation Base Homocoupling Homocoupling Ar'-B(OH)2->Homocoupling Pd(0) Pd(0) Catalyst Pd(0)->OxAdd OxAdd->Transmetalation Ar-Pd(II)-Br Dehalogenation Dehalogenation OxAdd->Dehalogenation Ar-Pd(II)-Br RedElim Reductive Elimination Transmetalation->RedElim Ar-Pd(II)-Ar' RedElim->Pd(0) Catalyst Regeneration Product Desired Product: 4'-chloro-[1,1':2',1''-terphenyl] RedElim->Product Ar'-Ar' Homocoupled Byproduct Homocoupling->Ar'-Ar' Aryl-H Dehalogenated Byproduct: 4-chloro-1,1'-biphenyl Dehalogenation->Aryl-H O2 Oxygen Pd(II) Pd(II) Species O2->Pd(II) Oxidizes Pd(0) Pd(II)->Homocoupling

Caption: Main reaction pathway and major side reactions in the Suzuki coupling.

Troubleshooting_Workflow Troubleshooting Workflow for Suzuki Coupling start Low Yield or Significant Byproducts check_byproducts Identify Major Byproduct(s) (TLC, LC-MS, GC-MS) start->check_byproducts is_homocoupling Homocoupling? check_byproducts->is_homocoupling is_dehalogenation Dehalogenation? is_homocoupling->is_dehalogenation No homocoupling_solutions Troubleshoot Homocoupling: - Rigorously degas solvents - Use Pd(0) precatalyst - Screen bulky ligands is_homocoupling->homocoupling_solutions Yes is_low_conversion Low Conversion? is_dehalogenation->is_low_conversion No dehalogenation_solutions Troubleshoot Dehalogenation: - Screen milder bases - Use anhydrous solvents - Optimize temperature is_dehalogenation->dehalogenation_solutions Yes low_conversion_solutions Troubleshoot Low Conversion: - Use bulky, electron-rich ligands - Optimize base and solvent - Increase temperature cautiously is_low_conversion->low_conversion_solutions Yes end Optimized Reaction is_low_conversion->end No homocoupling_solutions->end dehalogenation_solutions->end low_conversion_solutions->end

Caption: A step-by-step workflow for troubleshooting common issues.

Logical_Relationships Key Parameter Relationships for Minimizing Side Reactions param_oxygen [Oxygen] side_homocoupling Homocoupling param_oxygen->side_homocoupling Promotes param_pd_catalyst Pd Catalyst (Pd(0) vs Pd(II)) param_pd_catalyst->side_homocoupling Pd(II) promotes param_ligand Ligand (Bulky, Electron-Rich) param_ligand->side_homocoupling Suppresses side_dehalogenation Dehalogenation param_ligand->side_dehalogenation Suppresses param_base Base (Strength) param_base->side_dehalogenation Strong base can promote param_solvent Solvent (Anhydrous) param_solvent->side_dehalogenation Protic impurities can promote outcome_high_yield High Yield of Desired Product side_homocoupling->outcome_high_yield Reduces side_dehalogenation->outcome_high_yield Reduces

References

Technical Support Center: Purification of 2-Bromo-4'-chloro-1,1'-biphenyl Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Bromo-4'-chloro-1,1'-biphenyl.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound via Suzuki coupling?

A1: The most prevalent impurities include unreacted starting materials (e.g., aryl halides and boronic acids), homocoupled byproducts (biphenyl from the boronic acid and a dimer of the aryl halide), and dehalogenated byproducts. The formation of these impurities is often influenced by reaction conditions such as the catalyst, base, solvent, and temperature.

Q2: How can I monitor the progress of the purification process?

A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, will allow for the separation of the desired product from impurities. The components can be visualized under UV light (254 nm), where aromatic compounds typically appear as dark spots on a fluorescent background.

Q3: Which purification technique is most suitable for obtaining high-purity this compound?

A3: For initial purification from a crude reaction mixture, column chromatography is highly effective for separating the target compound from starting materials and byproducts. For further purification to obtain a crystalline solid of high purity, recrystallization is the preferred method.

Q4: My purified product is an oil instead of a solid. What should I do?

A4: "Oiling out" can occur if the concentration of impurities is high, depressing the melting point of the product, or if the incorrect recrystallization solvent or cooling procedure is used. It is recommended to re-purify the oil using column chromatography to remove impurities. Subsequently, a different solvent system for recrystallization should be explored, and a slower cooling process should be employed.

Troubleshooting Guides

Issue 1: Presence of Starting Materials in the Purified Product

Symptoms:

  • TLC analysis of the purified fractions shows spots corresponding to the starting aryl halide or boronic acid.

  • NMR spectrum of the product shows signals corresponding to the starting materials.

Possible Causes:

  • Incomplete reaction.

  • Inadequate separation during column chromatography.

Solutions:

  • Optimize Reaction Conditions: Ensure the reaction has gone to completion by monitoring with TLC. If the reaction is stalled, consider adding more catalyst or extending the reaction time.

  • Adjust Chromatography Conditions:

    • Use a less polar solvent system for elution to increase the separation between the less polar product and more polar starting materials.

    • Employ a shallower solvent gradient during column chromatography to improve resolution.

Issue 2: Contamination with Homocoupled Byproducts

Symptoms:

  • Mass spectrometry analysis indicates the presence of species with molecular weights corresponding to the homocoupled products of the starting materials.

  • TLC analysis shows spots with Rf values very close to the product, making separation difficult.

Possible Causes:

  • Inefficient catalyst system.

  • Presence of oxygen in the reaction mixture.

  • Suboptimal base or solvent.

Solutions:

  • Improve Column Chromatography Separation:

    • Use a long column with a fine-grade silica gel to enhance separation efficiency.

    • A very shallow gradient of a non-polar eluent system (e.g., gradually increasing the percentage of ethyl acetate in hexane) can help resolve closely eluting compounds.

  • Recrystallization: Carefully select a recrystallization solvent or solvent pair that has a significant solubility difference between the desired product and the homocoupled byproduct at different temperatures.

Experimental Protocols

Thin-Layer Chromatography (TLC) Analysis

Objective: To monitor the progress of the reaction and the purity of fractions from column chromatography.

Materials:

  • Silica gel TLC plates with fluorescent indicator (F254)

  • Developing chamber

  • Mobile Phase: Hexane/Ethyl Acetate (9:1 v/v)

  • UV lamp (254 nm)

Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of approximately 0.5 cm and allowing it to saturate.

  • Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent front to ascend to near the top of the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp and calculate the Retention Factor (Rf) for each spot.

Column Chromatography Purification

Objective: To separate this compound from reaction impurities.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Glass chromatography column

  • Eluent: Hexane and Ethyl Acetate

  • Collection tubes

Procedure:

  • Prepare the column by packing silica gel in hexane as a slurry.

  • Dissolve the crude reaction mixture in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, sample-adsorbed silica gel onto the top of the column.

  • Begin elution with pure hexane, collecting fractions.

  • Gradually increase the polarity of the eluent by adding ethyl acetate (e.g., 1%, 2%, 5% ethyl acetate in hexane).

  • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

Recrystallization

Objective: To obtain high-purity crystalline this compound.

Materials:

  • Crude or partially purified this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • While the solution is hot, add hot deionized water dropwise until the solution becomes faintly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum to remove residual solvent.

Data Presentation

Table 1: Typical TLC Retention Factors (Rf) on Silica Gel

CompoundMobile Phase (Hexane:EtOAc)Typical Rf Value
This compound9:10.4 - 0.5
4-Chlorophenylboronic acid9:10.1 - 0.2
1-Bromo-2-iodobenzene9:10.6 - 0.7
4,4'-Dichlorobiphenyl (Homocoupled)9:10.45 - 0.55

Note: Rf values are approximate and can vary based on experimental conditions.

Table 2: Column Chromatography Elution Profile

Eluent Composition (Hexane:EtOAc)Compound Eluted
100% HexaneNon-polar impurities, unreacted aryl halide
99:1 to 98:2This compound
95:5 and more polarHomocoupled byproducts, unreacted boronic acid

Visualizations

Purification_Workflow cluster_reaction Suzuki Coupling Reaction cluster_purification Purification Crude_Mixture Crude Reaction Mixture (Product, Byproducts, Starting Materials) Column_Chromatography Column Chromatography (Silica Gel, Hexane/EtOAc gradient) Crude_Mixture->Column_Chromatography  Initial Separation Partially_Pure Partially Purified Product (Fractions containing the desired compound) Column_Chromatography->Partially_Pure  Fraction Collection Recrystallization Recrystallization (Ethanol/Water) Partially_Pure->Recrystallization  Final Purification Pure_Product High-Purity Crystalline Product (this compound) Recrystallization->Pure_Product  Isolation Troubleshooting_Guide cluster_impurities Impurity Type cluster_solutions Potential Solutions Start Purification Issue Identified Impurity_Check Analyze by TLC: Identify nature of impurity Start->Impurity_Check Starting_Material Starting Material Contamination Impurity_Check->Starting_Material  Unreacted starting materials Homocoupled Homocoupled Byproduct Contamination Impurity_Check->Homocoupled  Closely eluting byproduct Oiling_Out Product 'Oils Out' Impurity_Check->Oiling_Out  No crystal formation Adjust_Column Adjust Column Chromatography: - Use less polar eluent - Shallower gradient Starting_Material->Adjust_Column Homocoupled->Adjust_Column Optimize_Recrystallization Optimize Recrystallization: - Different solvent system - Slower cooling Homocoupled->Optimize_Recrystallization Re_Purify Re-purify by Column Chromatography Oiling_Out->Re_Purify Re_Purify->Optimize_Recrystallization

Technical Support Center: Optimizing Suzuki Coupling of 2-bromo-4'-chloro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the Suzuki-Miyaura coupling yield of 2-bromo-4'-chloro-1,1'-biphenyl.

Troubleshooting Guide

Question 1: Why is my Suzuki coupling reaction yield low when using this compound?

Answer: Low yields with this substrate are often due to its sterically hindered nature at the 2-position. This hindrance can impede key steps in the catalytic cycle.[1] Key factors to investigate include:

  • Inefficient Oxidative Addition: The bulky biphenyl group can make it difficult for the palladium catalyst to insert into the carbon-bromine bond.

  • Suboptimal Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be effective. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote the reaction for sterically demanding substrates.[1][2]

  • Catalyst Deactivation: The palladium catalyst can degrade, especially at high temperatures or if oxygen is present, leading to poor activity.[3][4]

  • Poor Solubility: The starting materials or catalyst may not be fully soluble in the chosen solvent, leading to a sluggish or incomplete reaction.[4]

Question 2: I am observing significant byproduct formation, such as homocoupling of the boronic acid. How can I minimize this?

Answer: Homocoupling, the formation of a biaryl product from two boronic acid molecules, is a common side reaction, often caused by the presence of oxygen.[4][5] To minimize it:

  • Thoroughly Degas Solvents: All solvents and the reaction mixture must be rigorously degassed. Common methods include multiple freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon or nitrogen) for an extended period.[4]

  • Maintain an Inert Atmosphere: The reaction should be set up and run under a positive pressure of an inert gas to prevent oxygen from entering the system.[4][6]

  • Use High-Purity Reagents: Ensure the palladium catalyst and other reagents are of high quality. The presence of Pd(II) species can promote homocoupling.[5]

Question 3: My reaction is not going to completion, and I see unreacted this compound. What should I try?

Answer: An incomplete reaction suggests a problem with the reaction rate or catalyst turnover. Consider the following adjustments:

  • Screen Different Ligands: The choice of ligand is critical for hindered substrates.[1] A screening of bulky, electron-rich phosphine ligands is recommended. (See Table 1).

  • Optimize the Base: The base activates the boronic acid for transmetalation.[7] For challenging couplings, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[1][8]

  • Change the Solvent: Aprotic solvents like toluene, dioxane, or THF are commonly used.[1] Sometimes a mixed solvent system (e.g., dioxane/water) can improve solubility and reaction rates.[3][9]

  • Increase Temperature: Cautiously increasing the reaction temperature can improve the rate, but be aware that it can also promote side reactions like dehalogenation.[10]

Question 4: I've identified a dehalogenated byproduct (4'-chloro-1,1'-biphenyl). What causes this and how can it be prevented?

Answer: Dehalogenation is the undesired replacement of the bromine atom with a hydrogen atom.[10] This side reaction can be influenced by:

  • Base and Solvent: Some bases or solvents can act as hydride sources. Using anhydrous solvents and ensuring all glassware is thoroughly dried can help.

  • Reaction Temperature and Time: High temperatures and prolonged reaction times can sometimes promote dehalogenation.[10] Monitor the reaction and stop it once the starting material is consumed.

  • Ligand Choice: The electronic and steric properties of the phosphine ligand can influence the relative rates of cross-coupling versus dehalogenation.[10] Experimenting with different ligands may be necessary.

Frequently Asked Questions (FAQs)

Q1: What type of palladium catalyst and ligand system is best for coupling a sterically hindered substrate like this compound? A1: For sterically hindered aryl bromides, pre-formed palladium precatalysts combined with bulky, electron-rich biarylmonophosphine ligands (Buchwald ligands) are highly effective.[1][11] Systems like XPhos Pd G3 or SPhos Pd G2 are excellent starting points as they promote the challenging oxidative addition and reductive elimination steps.[1][9]

Q2: Which base and solvent should I start with? A2: A strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is generally preferred to avoid side reactions and effectively promote transmetalation.[1] A common and effective solvent system to start with is a mixture of dioxane and water (e.g., 4:1 or 2:1 ratio), which often provides good solubility for both the organic substrates and the inorganic base.[9][12]

Q3: Is it necessary to run the Suzuki coupling of this compound under an inert atmosphere? A3: Yes, it is strongly recommended. The palladium(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.[4] Furthermore, oxygen promotes the unwanted homocoupling of the boronic acid coupling partner, which reduces the yield of your desired product.[4][5]

Q4: How can I monitor the progress of the reaction? A4: The reaction progress can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

Data Presentation

Table 1: Effect of Ligand and Base on Suzuki Coupling Yield for a Sterically Hindered Aryl Bromide (Illustrative Data)

EntryPalladium Source (mol%)Ligand (mol%)Base (Equivalents)SolventTemperature (°C)Yield (%)
1Pd₂(dba)₃ (2)PPh₃ (8)Na₂CO₃ (2.0)Toluene/H₂O100< 20
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2.0)Dioxane/H₂O10075
3Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)Dioxane/H₂O10092
4Pd₂(dba)₃ (1)cataCXium® A (3)Cs₂CO₃ (2.0)2-MeTHF8095
5XPhos Pd G3 (2)-K₃PO₄ (2.0)Toluene11088

Note: This data is illustrative, compiled from general findings for sterically hindered substrates, and serves as a guide for optimization.[1][13] Yields are highly dependent on the specific boronic acid partner and precise reaction conditions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

Reaction Setup:

  • To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2–1.5 eq.), and the selected base (e.g., K₃PO₄, 2.0–3.0 eq.).

  • Seal the vessel with a septum.

  • Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this vacuum/backfill cycle 3-5 times to ensure an inert atmosphere.[6]

Solvent and Catalyst Addition: 4. Add the degassed solvent(s) (e.g., dioxane/water 4:1) via syringe. 5. In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and dissolve it in a small amount of degassed solvent if necessary. 6. Add the catalyst solution to the reaction mixture via syringe. Alternatively, if using a palladium source and ligand separately, add them during the initial setup.

Reaction and Workup: 7. Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[4] 8. Monitor the reaction's progress using a suitable analytical technique (TLC, GC-MS, LC-MS).[4] 9. Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. 10. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts. 11. Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. 12. Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.

Visualizations

Troubleshooting_Suzuki_Coupling start Low Yield or Incomplete Reaction cause1 Suboptimal Ligand start->cause1 Is ligand appropriate for hindered substrate? cause2 Ineffective Base/Solvent start->cause2 Are conditions optimized for solubility & activation? cause3 Catalyst Inactivity start->cause3 Is catalyst active and protected? cause4 Side Reactions start->cause4 Is homocoupling or dehalogenation observed? sol1 Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) cause1->sol1 sol2 Use Stronger Base (K₃PO₄, Cs₂CO₃) Try Dioxane/H₂O or Toluene cause2->sol2 sol3 Use Fresh Catalyst/Precatalyst Ensure Inert Atmosphere cause3->sol3 sol4 Degas Solvents Thoroughly Monitor Temp & Time cause4->sol4

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

Suzuki_Workflow setup 1. Reaction Setup (Substrates, Base) inert 2. Create Inert Atmosphere (Evacuate/Backfill Ar/N₂) setup->inert add_solv 3. Add Degassed Solvent inert->add_solv add_cat 4. Add Catalyst add_solv->add_cat react 5. Heat and Stir add_cat->react monitor 6. Monitor Progress (TLC/GC-MS) react->monitor workup 7. Quench and Workup (Extraction) monitor->workup purify 8. Purify (Column Chromatography) workup->purify analysis 9. Product Analysis (NMR, MS) purify->analysis

Caption: A flowchart of the general experimental workflow for the Suzuki coupling reaction.

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAd Ar-Pd(II)-X L₂ Pd0->OxAd Oxidative Addition (+ Ar-X) Trans Ar-Pd(II)-Ar' L₂ OxAd->Trans Transmetalation (+ Ar'-B(OR)₂ + Base) Trans->Pd0 Reductive Elimination RedEl Product Ar-Ar' Trans->RedEl

Caption: The three key steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Synthesis of 2-Bromo-4'-chloro-1,1'-biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 2-Bromo-4'-chloro-1,1'-biphenyl and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent methods are palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, due to their versatility and efficiency.[1] Other notable methods include Ullmann coupling, Grignard reactions, and multi-step syntheses involving diazotization of an amino-biphenyl intermediate.[2][3][4] The choice of method often depends on the availability and cost of starting materials, desired scale, and tolerance of functional groups.[2]

Q2: Why am I experiencing low yields in my Suzuki-Miyaura coupling reaction?

Low yields in Suzuki couplings for this type of derivative can stem from several factors. Steric hindrance, especially from the ortho-bromo substituent, can impede the reaction.[5][6] The choice of palladium catalyst, ligand, base, and solvent system is critical and often requires optimization.[7] Other common issues include catalyst deactivation, poor quality or instability of the boronic acid reagent, and incomplete reaction.[7][8]

Q3: How can I minimize the formation of homocoupling byproducts (e.g., biphenyl or 4,4'-dichlorobiphenyl)?

Homocoupling is a significant side reaction, particularly in Grignard-based routes and Suzuki couplings.[7][9] In Suzuki reactions, this can be minimized by using high-purity reagents, carefully controlling the reaction temperature, and ensuring an inert atmosphere to limit oxygen, which can promote homocoupling.[7] The choice of ligand and base can also influence the rate of this side reaction. For Grignard reactions, formation of the biphenyl side product is favored by high concentrations of the aryl halide and increased temperatures.[9]

Q4: Are there viable alternatives to palladium-catalyzed methods for this synthesis?

Yes, while palladium catalysis is common, other methods can be effective. The Ullmann reaction, which uses copper, is a classic alternative for creating biaryl bonds, though it often requires harsh reaction conditions and may result in moderate yields.[3][10][11] Nickel-catalyzed couplings are also emerging as a more cost-effective option.[10][12] Additionally, a synthetic route starting from aniline and p-chloroiodobenzene to form an intermediate, followed by diazotization and bromination, has been developed to avoid expensive palladium catalysts and boronic acids.[2]

Q5: What is the most effective way to purify this compound?

Purification can be challenging due to the presence of structurally similar byproducts.[2] The most commonly reported and effective method is silica gel column chromatography.[13][14] Eluent systems like hexane or chloroform are typically used to separate the desired product from starting materials and byproducts.[13][14] Recrystallization from a suitable solvent system, such as a mixture of chloroform and petroleum ether, can also be employed to obtain a high-purity solid product.[14]

Troubleshooting Guides

Guide 1: Suzuki-Miyaura Coupling Issues
Symptom / ProblemPossible CauseSuggested Solution
Low or No Product Formation 1. Catalyst/Ligand Inefficiency: The chosen palladium source or ligand is not suitable for the sterically hindered substrate.[7]Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and phosphine ligands (e.g., SPhos, XPhos).[7][13] Buchwald-type ligands are often effective for hindered couplings.[6]
2. Inappropriate Base: The base used (e.g., K₂CO₃, Cs₂CO₃) is not optimal for the reaction.Test alternative bases. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for challenging couplings.[6]
3. Boronic Acid Degradation: The boronic acid reagent has degraded due to moisture or is of poor quality.[7]Use fresh, high-purity boronic acid. Consider using more stable boronate esters (e.g., pinacol esters).
4. Low Reaction Temperature: The temperature is insufficient to overcome the activation energy, especially with a hindered substrate.[5]Gradually increase the reaction temperature. Solvents with higher boiling points like dioxane or toluene may be necessary.[8][13]
Significant Homocoupling Byproduct 1. Oxygen Contamination: Presence of O₂ in the reaction mixture can promote oxidative homocoupling of the boronic acid.Thoroughly degas all solvents and reagents (e.g., by sparging with argon or nitrogen for 20-30 minutes) and maintain a strict inert atmosphere throughout the reaction.[5]
2. Incorrect Stoichiometry: An excess of the boronic acid reagent can sometimes lead to increased homocoupling.Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess.
Product Co-elutes with Byproduct 1. Similar Polarity: The desired product and a major byproduct (e.g., homocoupled boronic acid derivative) have very similar polarity.[7]Optimize the column chromatography conditions. Try different solvent systems (e.g., hexane/ethyl acetate, hexane/dichloromethane gradients) or use a different stationary phase. Recrystallization may also be an effective alternative.[14]

Table 1: Comparison of Suzuki Coupling Conditions for Biphenyl Synthesis

Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene/Water/Ethanol80494[13]
Pd(PPh₃)₄K₂CO₃Dioxane/WaterReflux490[13][15]
Pd₂(dba)₃ / L1K₂CO₃THF701.585[16]
Pd₂(dba)₃ / PPh₃K₂CO₃THF60160[16]
L1 refers to a specific P,N-ligand from the cited study.
Guide 2: Grignard Reaction Issues
Symptom / ProblemPossible CauseSuggested Solution
Reaction Fails to Initiate 1. Wet Glassware/Solvents: Grignard reagents are extremely sensitive to moisture.[9]Ensure all glassware is oven-dried overnight and cooled under an inert atmosphere. Use anhydrous solvents.[4][9]
2. Inactive Magnesium: The surface of the magnesium metal is oxidized.Briefly crush the magnesium turnings in a dry flask to expose a fresh surface. A small crystal of iodine can be added as an activator.[9]
High Percentage of Biphenyl Byproduct 1. High Local Concentration of Aryl Halide: This promotes Wurtz-type coupling between the Grignard reagent and the starting aryl halide.[9]Add the aryl halide solution slowly to the magnesium suspension to maintain a low concentration.
2. Elevated Temperature: Higher temperatures favor the biphenyl side reaction.[9]Maintain a gentle reflux during the reaction and avoid excessive heating. Use an ice bath to control the initial exothermic reaction if necessary.
Low Yield of Desired Biphenyl 1. Competing Reactions: The Grignard reagent acts as a base rather than a nucleophile if acidic protons are present.Ensure all reactants are free of acidic functional groups (e.g., -OH, -NH, -COOH).
2. Poor Reagent Formation: The Grignard reagent did not form in high yield.Follow all best practices for initiation (see above). Confirm reagent formation (e.g., via titration) before proceeding.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling Synthesis of this compound[14][16]

This protocol is based on a common literature procedure for Suzuki-Miyaura coupling.

Materials:

  • 1-Bromo-2-iodobenzene or 1,2-dibromobenzene

  • 4-Chlorophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene, Ethanol, Water (or Dioxane and Water)

  • Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a three-neck flask equipped with a condenser and under an inert atmosphere (N₂ or Ar), add 1-bromo-2-iodobenzene (1.0 eq), 4-chlorophenylboronic acid (1.05-1.1 eq), and potassium carbonate (2.0 eq).[13]

  • Add the solvent system. A common mixture is Toluene/Ethanol/Water in a 10:1:2 ratio.[13]

  • Add the catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02 eq / 2 mol%).[13]

  • Heat the reaction mixture to 80°C and stir vigorously for 4-6 hours.[13] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate or dichloromethane.[13]

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[13]

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography, typically using hexane as the eluent, to afford this compound as a white solid.[13]

Protocol 2: Synthesis via Diazotization[3]

This protocol provides an alternative route that avoids palladium catalysts.

Step 1: Intermediate Synthesis (Photocatalytic Coupling)

  • In a reaction vessel, combine aniline (1.0 eq), p-chloroiodobenzene (1.2 eq), and a suitable photocatalyst in a solvent like ethyl acetate.

  • Irradiate the mixture with a light source (e.g., blue LEDs) and stir at room temperature until TLC analysis shows complete consumption of the aniline.

  • Upon completion, perform a standard aqueous workup. Add ethyl acetate, wash with saturated sodium chloride solution, combine the organic phases, dry, and concentrate.

  • Purify the crude intermediate (4'-chloro-[1,1'-biphenyl]-2-amine) by recrystallization or trituration with petroleum ether. A yield of around 80-90% can be expected.[2]

Step 2: Diazotization and Bromination

  • Dissolve the intermediate from Step 1 in an aqueous solution of hydrobromic acid (HBr).

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the low temperature to form the diazonium salt.

  • In a separate vessel, prepare a solution of copper(I) bromide (CuBr) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Perform a workup by extracting the product into an organic solvent, washing the organic layer, drying, and concentrating to obtain the crude this compound.

  • Purify the final product by column chromatography or recrystallization.

Visualizations

troubleshooting_workflow start Synthesis Issue Encountered (e.g., Low Yield) check_reaction Review Reaction Parameters: - Reagent Purity - Solvent Quality - Inert Atmosphere? start->check_reaction param_ok Parameters OK? check_reaction->param_ok fix_param Action: Improve Reagent/Solvent Quality, Ensure Anhydrous/Inert Conditions param_ok->fix_param No screen_catalyst Screen Catalysts & Ligands (For Cross-Coupling) param_ok->screen_catalyst Yes fix_param->start catalyst_ok Yield Improved? screen_catalyst->catalyst_ok screen_conditions Optimize Conditions: - Temperature - Base - Concentration catalyst_ok->screen_conditions No success Problem Resolved catalyst_ok->success Yes conditions_ok Yield Improved? screen_conditions->conditions_ok purification Analyze Purification Step: - Byproduct Interference? - Inefficient Method? conditions_ok->purification No conditions_ok->success Yes purification_ok Purity Issue? purification->purification_ok optimize_purification Action: Optimize Chromatography, Attempt Recrystallization purification_ok->optimize_purification Yes purification_ok->success No, Yield is Primary Issue optimize_purification->success

Caption: General troubleshooting workflow for synthesis challenges.

suzuki_cycle

// Starting Materials sm1 [label="1-Bromo-2-iodobenzene\n+ 4-Chlorophenylboronic Acid", fillcolor="#EA4335"]; sm2 [label="Aniline\n+ p-Chloroiodobenzene", fillcolor="#EA4335"]; sm3 [label="2-Bromophenyl\nMagnesium Bromide\n+ 1-Chloro-4-iodobenzene", fillcolor="#EA4335"];

// Methods suzuki [label="Suzuki Coupling\n(Pd Catalyst)", fillcolor="#4285F4"]; photo_diazo [label="1. Photocatalysis\n2. Diazotization\n3. Bromination", fillcolor="#4285F4"]; grignard [label="Grignard Coupling\n(Potential side reactions)", fillcolor="#4285F4"];

// Product product [label="this compound", shape=ellipse, fillcolor="#34A853"];

// Connections sm1 -> suzuki; suzuki -> product [label="High Yield,\nVersatile"];

sm2 -> photo_diazo; photo_diazo -> product [label="Pd-Free Route"];

sm3 -> grignard; grignard -> product [label="Anhydrous Conditions\nCritical"]; }

Caption: Comparison of synthetic routes to the target molecule.

References

Minimizing dehalogenation of 2-bromo-4'-chloro-1,1'-biphenyl in cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cross-Coupling Reactions

Topic: Minimizing Dehalogenation of 2-bromo-4'-chloro-1,1'-biphenyl

Welcome to the technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the undesired dehalogenation of this compound during palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of the cross-coupling of this compound?

A1: Dehalogenation is a common and undesired side reaction where the bromine atom on the this compound starting material is replaced by a hydrogen atom.[1][2] This leads to the formation of 4'-chloro-1,1'-biphenyl as a byproduct, which consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates purification.[2][3]

Q2: How can I confirm that dehalogenation is occurring in my reaction?

A2: The presence of the dehalogenated byproduct, 4'-chloro-1,1'-biphenyl, can be identified using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method. Analysis of the crude reaction mixture will show a peak with a molecular weight corresponding to the dehalogenated product.[1][2][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product mixture will reveal a new proton signal in the aromatic region where the bromine atom was previously located.[1][2]

  • Thin-Layer Chromatography (TLC): The dehalogenated byproduct will typically appear as a new, less polar spot compared to the this compound starting material.[1][2]

Q3: What are the primary causes of dehalogenation in this cross-coupling reaction?

A3: Dehalogenation is primarily caused by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This reactive intermediate can reductively eliminate with the aryl group to form the dehalogenated byproduct instead of proceeding through the desired cross-coupling pathway. Several factors can promote the formation of Pd-H species:

  • Choice of Base: Strong alkoxide bases (e.g., NaOtBu, KOtBu, NaOEt) are known to generate palladium-hydride species, particularly at elevated temperatures.[2][3]

  • Solvent: Certain solvents can act as hydride sources. Protic solvents like alcohols or residual water can be problematic.[3] Solvents like DMF can also degrade at high temperatures to provide a hydride source.[5]

  • Reaction Temperature: High temperatures and prolonged reaction times can significantly increase the rate of dehalogenation.[2][3]

  • Catalyst System: The properties of the ligand bound to the palladium center are critical. Less bulky or electron-poor ligands may not promote the desired reductive elimination step efficiently, allowing the competing dehalogenation pathway to dominate.[3]

Troubleshooting Guide

This guide provides a systematic approach to minimizing the formation of 4'-chloro-1,1'-biphenyl during your cross-coupling reaction.

Problem: Significant formation of the dehalogenated byproduct is observed.

Below is a troubleshooting workflow to diagnose and solve the issue.

G start Significant Dehalogenation of This compound Observed? base 1. Evaluate the Base start->base base_sol Using a strong base (e.g., NaOtBu, KOtBu)? base->base_sol ligand 2. Optimize the Ligand ligand_sol Using a simple ligand (e.g., PPh₃)? ligand->ligand_sol temp 3. Adjust Reaction Temperature temp_sol Running at high temperature (>100 °C)? temp->temp_sol solvent 4. Re-evaluate the Solvent solvent_sol Using a protic solvent or DMF? solvent->solvent_sol base_sol->ligand No base_act Action: Switch to a weaker, non-nucleophilic inorganic base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). base_sol->base_act Yes ligand_sol->temp No ligand_act Action: Use a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos). ligand_sol->ligand_act Yes temp_sol->solvent No temp_act Action: Lower the temperature. Screen from 60-80 °C. temp_sol->temp_act Yes solvent_act Action: Switch to an anhydrous, aprotic solvent (e.g., Toluene, Dioxane, THF). solvent_sol->solvent_act Yes end Problem Solved solvent_sol->end No base_act->ligand ligand_act->temp temp_act->solvent solvent_act->end

Caption: A troubleshooting workflow for minimizing dehalogenation.

Detailed Recommendations

1. Choice of Base

  • Question: My current protocol uses sodium tert-butoxide (NaOtBu). Could this be the problem?

  • Answer: Yes. Strong alkoxide bases like NaOtBu are well-known promoters of dehalogenation because they can serve as hydride sources.[2][3] It is highly recommended to switch to a weaker, non-nucleophilic inorganic base.

  • Recommendation: Screen weaker bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[2][3] These bases are less likely to generate palladium-hydride species.[2]

2. Ligand Selection

  • Question: How does the phosphine ligand affect dehalogenation?

  • Answer: The ligand is critical. Bulky, electron-rich phosphine ligands accelerate the rate-limiting reductive elimination step of the desired cross-coupling.[3] This helps the desired reaction outcompete the undesired dehalogenation pathway.[3] Simple ligands like triphenylphosphine (PPh₃) may not be sufficient.

  • Recommendation: Employ bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos.[3][4] These are often used in modern catalyst systems (e.g., G2, G3, or G4 precatalysts) and are highly effective at suppressing dehalogenation.

3. Reaction Temperature and Time

  • Question: Could running my reaction overnight at 110 °C be contributing to the issue?

  • Answer: Absolutely. Both high temperatures and extended reaction times can increase the incidence of dehalogenation.[2][3]

  • Recommendation: Monitor the reaction closely by TLC or GC-MS and stop it upon completion. Try to lower the reaction temperature. Often, a more active catalyst system (see Ligand Selection) will allow the reaction to proceed efficiently at a lower temperature (e.g., 80 °C).[3]

4. Solvent Choice

  • Question: I am using DMF as a solvent. Is that acceptable?

  • Answer: While common, DMF can be a source of hydrides, especially if not anhydrous or if heated for prolonged periods.[3][5] Protic solvents like ethanol are also known hydride donors.[2]

  • Recommendation: Use anhydrous, aprotic solvents that are less likely to act as hydride donors. Toluene, 1,4-dioxane, or THF are excellent choices.[4][5][6] Ensure the solvent is properly degassed to remove oxygen, which can also lead to side reactions.[7]

Data and Mechanistic Overview

Impact of Reaction Parameters on Dehalogenation

The following table summarizes the expected effect of changing key reaction parameters to minimize the formation of the dehalogenated byproduct (4'-chloro-1,1'-biphenyl).

ParameterCondition Prone to DehalogenationRecommended Condition for MinimizationRationale
Base Strong, alkoxide bases (NaOtBu, KOtBu)[2][3]Weaker, inorganic bases (K₃PO₄, Cs₂CO₃)[2][3]Avoids base-mediated formation of Pd-H species.
Ligand Small, electron-poor (e.g., PPh₃)Bulky, electron-rich (e.g., XPhos, SPhos)[3][4]Accelerates reductive elimination of the desired product.
Temperature High (>100 °C)[3]Moderate (60-80 °C)[3]Reduces the rate of thermal decomposition and side reactions.
Solvent Protic (e.g., alcohols) or DMF[2][5]Aprotic, non-polar (e.g., Toluene, Dioxane)[4][5]Minimizes the availability of external hydride sources.
Catalytic Cycle vs. Competing Dehalogenation Pathway

The diagram below illustrates the desired Suzuki-Miyaura catalytic cycle and the competing pathway that leads to hydrodehalogenation.

G cluster_main Desired Suzuki-Miyaura Cycle cluster_side Competing Dehalogenation Pathway pd0 Pd(0)L₂ oa Oxidative Addition (Ar-X) pd0->oa pd_complex Ar-Pd(II)(X)L₂ oa->pd_complex trans Transmetalation (Ar'-B(OR)₂) pd_complex->trans pd_hydride Ar-Pd(II)(H)L₂ pd_complex->pd_hydride Hydride Transfer pd_biaryl Ar-Pd(II)(Ar')L₂ trans->pd_biaryl re Reductive Elimination pd_biaryl->re product Desired Product (Ar-Ar') re->product product->pd0 hydride_source Hydride Source (Base, Solvent, etc.) hydride_source->pd_hydride re_dehalo Reductive Elimination pd_hydride->re_dehalo dehalo_product Dehalogenated Byproduct (Ar-H) re_dehalo->dehalo_product

Caption: The Suzuki cycle and the competing dehalogenation pathway.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is designed to minimize the dehalogenation of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or ester (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed toluene (5 mL, ~0.2 M)

  • Schlenk flask or sealed reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium precatalyst, and K₃PO₄.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[4]

  • Add the degassed anhydrous toluene via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or TLC (e.g., every 1-2 hours) to determine the point of maximum conversion and avoid prolonged heating.

  • Once the reaction is complete (or has stalled), cool the mixture to room temperature.

  • Quench the reaction by adding water (10 mL) and dilute with a suitable organic solvent like ethyl acetate (15 mL).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired biphenyl product.

References

Preventing homocoupling of 2-bromo-4'-chloro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homocoupling of 2-bromo-4'-chloro-1,1'-biphenyl and related substrates in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of cross-coupling reactions, and why is it problematic?

A1: Homocoupling is a significant side reaction where two molecules of the same coupling partner react to form a symmetrical byproduct. For instance, in a Suzuki reaction, two molecules of the organoboron reagent can couple, or in reactions involving the aryl halide this compound, two molecules of this aryl halide can couple to form a quaterphenyl. This side reaction is undesirable because it consumes starting materials, reduces the yield of the desired cross-coupled product, and introduces impurities that can be difficult to separate due to their structural similarity to the target molecule.[1]

Q2: What are the primary causes of homocoupling of this compound?

A2: The main culprits behind homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then participate in a catalytic cycle that leads to the homocoupling of the organometallic reagent or the aryl halide.[1][2][3] Using a Pd(II) precatalyst without an efficient initial reduction to Pd(0) can also promote this unwanted side reaction.[3][4]

Q3: How does the choice of palladium precatalyst affect homocoupling?

A3: The choice of palladium source is critical. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally preferred as it introduces the active catalytic species directly into the reaction.[4] If a Pd(II) salt like Pd(OAc)₂ or PdCl₂ is used, it must be reduced in situ to Pd(0) for the cross-coupling catalytic cycle to begin. Inefficient reduction can leave residual Pd(II), which can promote homocoupling.[3][5] Some modern precatalysts, like Buchwald's G3 or G4 precatalysts, are designed for clean and efficient generation of the active Pd(0) species.[3]

Q4: What role do ligands play in minimizing homocoupling?

A4: Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[6] Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are highly effective at suppressing homocoupling.[6] Their steric bulk can hinder the formation of intermediates that lead to homocoupling, while their electron-donating properties can promote the desired reductive elimination step of the cross-coupling cycle.[6]

Q5: How does the selection of the base influence the formation of homocoupling byproducts?

A5: The base is essential for activating the coupling partners, but an improper choice can increase homocoupling. Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often favored over strong bases such as sodium hydroxide (NaOH) as they are generally less likely to promote homocoupling.[6] The optimal base is often substrate-dependent and may require screening.

Troubleshooting Guides

Issue 1: Significant formation of homocoupled byproduct from the organoboron reagent in a Suzuki-Miyaura coupling.
Potential Cause Troubleshooting Strategy Experimental Protocol
Presence of Oxygen Rigorously degas all solvents and the reaction mixture. Perform the reaction under an inert atmosphere (Nitrogen or Argon).Degassing Protocol: Sparge the solvent with an inert gas (N₂ or Ar) for 15-30 minutes before use. Assemble the reaction glassware while hot and purge with the inert gas. For highly sensitive reactions, use the "freeze-pump-thaw" method for solvents.[4]
Presence of Pd(II) Species Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) instead of a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂).[4] If using a Pd(II) source, add a mild reducing agent.Using a Pd(0) Precatalyst: Add the Pd(0) catalyst to the reaction mixture under an inert atmosphere. Addition of a Mild Reducing Agent: Add potassium formate (1-2 equivalents) to the reaction mixture before adding the palladium catalyst.[5][7]
Suboptimal Ligand Screen bulky, electron-rich phosphine ligands.Ligand Screening: Set up small-scale parallel reactions with different ligands (e.g., SPhos, XPhos, RuPhos) while keeping other parameters constant. Analyze the product-to-homocoupling ratio by LC-MS or GC-MS.
Inappropriate Base Test a range of weaker inorganic bases.Base Optimization: Evaluate bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ in test reactions to identify the one that minimizes homocoupling.[8]
High Reaction Temperature Run the reaction at the lowest effective temperature.Temperature Optimization: Conduct the reaction at a lower temperature (e.g., start at room temperature and gradually increase) to find the point where the desired reaction proceeds efficiently with minimal side product formation.[6][9]
Issue 2: Homocoupling of this compound in Sonogashira or Buchwald-Hartwig Reactions.

While less common than boronic acid homocoupling, aryl halide homocoupling can occur. The principles for prevention are similar.

Potential Cause Troubleshooting Strategy Considerations for Specific Reactions
Catalyst Decomposition Ensure the stability of the catalytic complex throughout the reaction.Sonogashira: In copper-free Sonogashira reactions, ensure the palladium catalyst remains in the active Pd(0) state. The presence of a copper co-catalyst in traditional Sonogashira can sometimes lead to alkyne homocoupling (Glaser coupling), so careful control of conditions is necessary.[10][11] Buchwald-Hartwig: Use appropriate ligands that form stable complexes with palladium to prevent side reactions.[12]
High Catalyst Loading Use the minimum effective catalyst loading.High concentrations of the palladium catalyst can sometimes lead to an increased rate of side reactions. Titrate the catalyst loading downwards in a series of small-scale experiments.
Reaction Conditions Too Forcing Optimize temperature and reaction time.Prolonged reaction times at high temperatures can lead to catalyst degradation and an increase in side products. Monitor the reaction progress and work up as soon as the starting material is consumed.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in a Suzuki-Miyaura Reaction

This protocol is a starting point for the coupling of this compound with a generic boronic acid.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the boronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe. The solvent should be sparged with argon for at least 30 minutes prior to use.[4]

  • Catalyst Addition: In a separate glovebox or under a positive flow of inert gas, add the Pd(0) precatalyst (e.g., Pd(PPh₃)₄, 0.02 equiv) and the ligand (if not part of a precatalyst complex, e.g., SPhos, 0.04 equiv).

  • Reaction: Stir the mixture at the optimized temperature (e.g., 80 °C) and monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Reaction Mechanism: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-Pd(II)-X(L)₂ Pd0->OxAdd Ar-X Transmetalation Transmetalation Ar-Pd(II)-Ar'(L)₂ OxAdd->Transmetalation Ar'-B(OR)₂ Base RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow: Preventing Homocoupling

Troubleshooting_Homocoupling Troubleshooting Homocoupling Start Homocoupling Observed Check_Atmosphere Is the reaction under a strictly inert atmosphere? Start->Check_Atmosphere Degas Degas solvents and re-run under Ar/N₂ Check_Atmosphere->Degas No Check_Catalyst Are you using a Pd(II) precatalyst? Check_Atmosphere->Check_Catalyst Yes Degas->Start Switch_to_Pd0 Switch to a Pd(0) precatalyst or add a reducing agent Check_Catalyst->Switch_to_Pd0 Yes Optimize_Ligand Screen bulky, electron-rich phosphine ligands Check_Catalyst->Optimize_Ligand No Switch_to_Pd0->Start Optimize_Base Screen weaker inorganic bases Optimize_Ligand->Optimize_Base Lower_Temp Lower reaction temperature Optimize_Base->Lower_Temp Success Homocoupling Minimized Lower_Temp->Success

Caption: A logical workflow for troubleshooting and minimizing homocoupling.

References

Technical Support Center: Catalyst Selection for 2-Bromo-4'-chloro-1,1'-biphenyl Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 2-Bromo-4'-chloro-1,1'-biphenyl. This sterically hindered and electronically deactivated substrate requires careful selection of catalytic systems to achieve high yields. Below are troubleshooting guides and frequently asked questions to address common issues.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling of this compound is resulting in a low yield. What are the primary factors to investigate?

A1: Low yields in the Suzuki coupling of this substrate are often attributed to a combination of steric hindrance from the ortho-bromo group and electronic deactivation from the chloro-substituent. Key areas to troubleshoot include:

  • Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ may be inefficient. More robust systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), are typically required to overcome the steric barrier and facilitate oxidative addition.

  • Base Selection: The choice of base is critical. It must be strong enough to promote transmetalation but not so strong as to cause significant side reactions.

  • Solvent and Temperature: An appropriate solvent system and reaction temperature are crucial for solubility and reaction kinetics.

  • Reaction Setup: Ensuring strictly anaerobic (oxygen-free) and anhydrous (water-free) conditions is vital to prevent catalyst deactivation and side reactions like homocoupling and protodeboronation.

Q2: What are the most common side reactions in this type of Suzuki coupling, and how can they be minimized?

A2: The two most prevalent side reactions are:

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid partner, replacing it with a hydrogen atom. To minimize this, use anhydrous solvents, select a milder base if possible, and consider using boronic esters (e.g., pinacol esters) which are more stable.

  • Homocoupling: This is the self-coupling of the boronic acid or the aryl halide. It is often promoted by the presence of oxygen or when the catalytic cycle is inefficient. Thoroughly degassing the reaction mixture and using an efficient catalyst system can reduce homocoupling.

Q3: Can I use the same catalyst for the C-Br bond on the biphenyl as I would for a simple bromobenzene?

A3: Not necessarily. The bromine at the 2-position of the biphenyl introduces significant steric hindrance, which can slow down the oxidative addition step of the catalytic cycle. While catalysts for simple aryl bromides might work to some extent, specialized ligands are often needed to achieve high efficiency for sterically hindered substrates.

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted this compound.

Potential Cause Troubleshooting Steps
Inactive Catalyst System 1. Switch to a more active ligand: For sterically hindered substrates, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often effective. N-heterocyclic carbene (NHC) ligands are also excellent choices. 2. Use a pre-catalyst: Consider using a well-defined palladium pre-catalyst which can be more stable and efficient.
Inappropriate Base 1. Screen different bases: If using a weaker base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. 2. Ensure base solubility: The solubility of the base can impact its effectiveness.
Low Reaction Temperature Increase the reaction temperature: Higher temperatures can help overcome the activation energy for the oxidative addition of the sterically hindered C-Br bond. Monitor for potential decomposition at higher temperatures.
Issue 2: Formation of Significant Byproducts

Symptoms: TLC or LC-MS analysis shows the formation of significant amounts of side products, such as the homocoupled product of the boronic acid or the dehalogenated starting material.

Potential Cause Troubleshooting Steps
Oxygen in the Reaction 1. Improve degassing: Ensure the solvent is thoroughly degassed before use. 2. Maintain an inert atmosphere: Use Schlenk techniques or a glovebox to maintain a strict nitrogen or argon atmosphere throughout the reaction.
Protodeboronation 1. Use anhydrous conditions: Ensure all reagents and solvents are dry. 2. Switch to a boronic ester: Consider using a pinacol ester of the boronic acid, which is more resistant to protodeboronation. 3. Use a milder base: If possible, switch to a milder base like K₂CO₃ or KF.
Catalyst Decomposition 1. Use a more stable ligand: Bulky phosphine ligands or NHC ligands can stabilize the palladium catalyst, preventing decomposition. 2. Lower the reaction temperature: If byproducts increase at higher temperatures, try running the reaction at a lower temperature for a longer time.

Catalyst and Condition Selection

The selection of the catalyst system is paramount for the successful coupling of this compound. Below is a summary of recommended catalyst systems and representative reaction conditions.

Table 1: Recommended Catalyst Systems for Sterically Hindered Suzuki Couplings

Catalyst/Ligand SystemClassKey Advantages
Pd(OAc)₂ / SPhos Buchwald LigandHighly active for sterically hindered and electron-rich aryl bromides.
Pd₂(dba)₃ / XPhos Buchwald LigandExcellent for challenging couplings, including those with aryl chlorides.
[Pd(IPr)Cl₂]₂ NHC Pre-catalystN-heterocyclic carbene catalyst, known for high stability and activity.
Pd(PPh₃)₄ TraditionalMay work but often gives lower yields with hindered substrates.

Table 2: Representative Reaction Conditions for Suzuki Coupling of Substituted Aryl Bromides

ParameterCondition 1Condition 2Condition 3
Aryl Bromide 2-Bromobiphenyl1-Bromo-4-chlorobenzene2-Bromoanisole
Boronic Acid Phenylboronic AcidPhenylboronic Acid4-Methoxyphenylboronic acid
Catalyst Pd(OAc)₂ (2 mol%)Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (1.5 mol%)
Ligand SPhos (4 mol%)-XPhos (3 mol%)
Base K₃PO₄ (2 equiv.)Na₂CO₃ (2 equiv.)Cs₂CO₃ (2 equiv.)
Solvent Toluene/H₂O (10:1)Dioxane/H₂O (4:1)THF
Temperature 100 °C90 °C80 °C
Time 12 h18 h16 h
Yield >90%~85%>95%

Disclaimer: The data in Table 2 are representative examples from literature for structurally similar substrates and are intended to provide a starting point for optimization.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point and should be optimized for the specific boronic acid partner.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle A Pd(0)L2 Active Catalyst B Oxidative Addition (Ar-X) A->B Aryl Halide (this compound) C Ar-Pd(II)-X(L2) Intermediate B->C D Transmetalation (Ar'-B(OR)2 + Base) C->D Boronic Acid + Base E Ar-Pd(II)-Ar'(L2) Intermediate D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-Ar' Product F->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Reaction check_conversion Check Conversion of Starting Material start->check_conversion low_conversion Low Conversion check_conversion->low_conversion SM remaining high_byproducts High Byproducts check_conversion->high_byproducts SM consumed optimize_catalyst Optimize Catalyst/Ligand (e.g., SPhos, XPhos, NHC) low_conversion->optimize_catalyst Inactive Catalyst optimize_base Optimize Base (e.g., K3PO4, Cs2CO3) low_conversion->optimize_base Ineffective Base increase_temp Increase Temperature low_conversion->increase_temp Low Temperature improve_degassing Improve Degassing/ Inert Atmosphere high_byproducts->improve_degassing Homocoupling use_boronic_ester Use Boronic Ester/ Anhydrous Conditions high_byproducts->use_boronic_ester Protodeboronation

Caption: A troubleshooting decision tree for low-yield Suzuki reactions.

Technical Support Center: Suzuki-Miyaura Coupling of 2-Bromo-4'-chloro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the impact of bases on Suzuki-Miyaura cross-coupling reactions of 2-Bromo-4'-chloro-1,1'-biphenyl.

Troubleshooting Guide

Low yields or reaction failures in the Suzuki-Miyaura coupling of this compound can arise from several factors related to the choice of base and other reaction conditions. This guide provides solutions to common issues.

Problem IDIssuePotential Cause(s)Recommended Solutions
SM-BIPH-01 Low to No Product Formation Inactive Catalyst: The active Pd(0) species may not be forming or is being deactivated.- Ensure strictly anaerobic conditions by thoroughly degassing solvents and using an inert atmosphere (Argon or Nitrogen).[1] - Select a pre-catalyst that readily forms the active Pd(0) species. - Use a ligand that stabilizes the Pd(0) catalyst.
Inappropriate Base Strength: The base may be too weak to facilitate the transmetalation step effectively.- Switch to a stronger base. For instance, if using a mild base like NaHCO₃, consider trying K₂CO₃, K₃PO₄, or Cs₂CO₃.[2][3]
Poor Base Solubility: The base may not be sufficiently soluble in the chosen solvent system, leading to inefficient reaction.- Ensure the base is finely powdered to maximize surface area. - Select a solvent system in which the base has at least partial solubility. For example, aqueous mixtures with solvents like 1,4-dioxane or THF are common.[4]
SM-BIPH-02 Significant Homocoupling of Boronic Acid Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid partner.- Rigorously degas all solvents and the reaction mixture.[1] - Maintain a positive pressure of an inert gas throughout the reaction.
Base-Induced Decomposition: Certain strong bases can accelerate the decomposition of the boronic acid.- Consider using milder bases such as K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOH.[5]
SM-BIPH-03 Protodeboronation of Boronic Acid Presence of Protic Solvents/Impurities: Water or other protic species can lead to the replacement of the boron group with a hydrogen atom.- Use anhydrous solvents and ensure all reagents are dry. - Consider using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid.[5]
Excessively Strong Base: Strong bases, particularly in aqueous media, can accelerate protodeboronation.- Switch to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[6]
SM-BIPH-04 Debromination of Starting Material High Reaction Temperature: Elevated temperatures can promote the reductive debromination of this compound.- Attempt the reaction at a lower temperature.
Choice of Base: Strong bases, especially in the presence of protic solvents, can generate palladium-hydride species that lead to debromination.- Screen weaker inorganic bases like carbonates or phosphates.
SM-BIPH-05 Inconsistent Results Variable Reagent Quality: Impurities in the starting materials or solvents can affect the reaction outcome.- Purify all reagents before use and use high-purity, degassed solvents.
Inefficient Mixing: In biphasic reactions, poor stirring can lead to inconsistent results.- Ensure vigorous stirring throughout the reaction to maximize the interfacial area.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in the Suzuki-Miyaura coupling of this compound?

A1: The base is crucial for the transmetalation step of the catalytic cycle.[7] It activates the organoboron compound (boronic acid or ester) to form a more nucleophilic boronate species, which then transfers its organic group to the palladium(II) complex.[7]

Q2: Which type of base is generally recommended for the Suzuki coupling of aryl bromides like this compound?

A2: Inorganic bases are most commonly used.[7] Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are frequently effective for the coupling of aryl bromides.[2][3][4] The optimal choice often depends on the specific boronic acid partner and the solvent system.

Q3: Can I run the Suzuki coupling of this compound under air?

A3: It is highly discouraged. Oxygen can lead to the deactivation of the palladium catalyst and promote the undesirable homocoupling of the boronic acid, which will lower the yield of your desired product.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential for reproducibility and high yields.[1]

Q4: My reaction is not working with K₂CO₃. What should I try next?

A4: If K₂CO₃ is ineffective, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃. These bases can be more effective, especially with less reactive coupling partners. Also, re-evaluate your solvent system to ensure adequate solubility of the base and reactants.

Q5: How does water in the reaction mixture affect the coupling reaction?

A5: While many Suzuki-Miyaura reactions are performed in aqueous/organic solvent mixtures to help dissolve the inorganic base, excess water can promote the undesirable side reaction of protodeboronation, where the boronic acid is converted back to an arene.[5] It is a balance; some water is often necessary for the base to function, but too much can be detrimental. Using anhydrous conditions with a suitable base and solvent system can mitigate this issue.[6]

Data Presentation

Disclaimer: The following data is compiled from studies on similar, but not identical, substrates. Reaction conditions (catalyst, ligand, solvent, temperature) vary between entries and have a significant impact on yield. This table should be used as a starting point for reaction optimization.

Aryl Bromide SubstrateBoronic Acid PartnerBaseCatalyst SystemSolventTemp. (°C)Yield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidK₃PO₄Pd(PPh₃)₄1,4-Dioxane70-8080[3]
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidCs₂CO₃Pd(PPh₃)₄1,4-Dioxane70-8075[3]
1-bromo-4-fluorobenzenePhenylboronic acidK₂CO₃G-COOH-Pd-10DMF/H₂O110>95[8]
2-Bromo-4-methylpyridinePhenylboronic acidK₂CO₃Pd(dppf)Cl₂Dioxane/H₂ONot specified81[9]
4-bromobenzoyl chloridePhenylboronic acidK₂CO₃Pd₂(dba)₃TolueneNot specifiedGood[10]
2-bromo-4-chlorophenolPhenylboronic acidK₂CO₃(L1)₂Pd(OAc)₂AqueousRTQuantitative[11]

Experimental Protocols

The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. This protocol should be considered a starting point and may require optimization for specific substrates and desired outcomes.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or PdCl₂(dppf), 2-3 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio)

  • Inert gas (Argon or Nitrogen)

  • Standard oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)Ln r1_pd_r2 R¹-Pd(II)Ln-R² pd0->r1_pd_r2 Oxidative Addition oxidative_addition Oxidative Addition pd_complex R¹-Pd(II)Ln-X pd_complex->pd0 Reductive Elimination transmetalation Transmetalation r1_pd_r2->pd_complex Transmetalation product R¹-R² (Coupled Product) reductive_elimination Reductive Elimination r1x R¹-X (this compound) boronate R²-B(OR)₃⁻ (from Boronic Acid + Base)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield in Coupling Reaction check_atmosphere Check Inert Atmosphere (Degas Solvents, Purge with Ar/N₂) start->check_atmosphere check_reagents Verify Reagent Purity (Aryl Bromide, Boronic Acid, Base) check_atmosphere->check_reagents optimize_base Optimize Base check_reagents->optimize_base weaker_base Try Weaker Base (e.g., K₂CO₃, KF) (If Protodeboronation is an issue) optimize_base->weaker_base Side Reactions stronger_base Try Stronger Base (e.g., K₃PO₄, Cs₂CO₃) (If low conversion) optimize_base->stronger_base No Reaction optimize_catalyst Optimize Catalyst/Ligand System weaker_base->optimize_catalyst stronger_base->optimize_catalyst change_ligand Use Bulky, Electron-Rich Ligand (e.g., Buchwald-type) optimize_catalyst->change_ligand optimize_temp Adjust Temperature change_ligand->optimize_temp increase_temp Increase Temperature optimize_temp->increase_temp Low Conversion decrease_temp Decrease Temperature (If debromination occurs) optimize_temp->decrease_temp Side Reactions success Improved Yield increase_temp->success decrease_temp->success

References

Technical Support Center: Reactions Involving 2-Bromo-4'-chloro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4'-chloro-1,1'-biphenyl in common cross-coupling reactions. The guidance provided is based on established principles of palladium-catalyzed reactions and is tailored to address the specific challenges that may arise when using this substrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions performed with this compound?

The most common and synthetically useful reactions for this substrate are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). These reactions are foundational in medicinal chemistry and materials science for the synthesis of complex biaryl and arylamine structures.

Q2: I am observing low to no conversion of this compound in my Suzuki-Miyaura reaction. What are the likely causes and how can I troubleshoot this?

Low conversion is a frequent issue and can often be traced back to several factors related to the solvent and reaction conditions.

  • Poor Solubility: Your starting material or reagents may not be fully dissolved in the chosen solvent, hindering the reaction.[1][2]

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air, moisture, and impurities in the reagents or solvent.[2] Formation of palladium black is a visual indicator of catalyst decomposition.[2]

  • Suboptimal Solvent Choice: The polarity and coordinating ability of the solvent play a crucial role in the catalytic cycle.[3][4][5] An inappropriate solvent can lead to a sluggish reaction.

To troubleshoot, consider the following:

  • Solvent Screening: Experiment with a range of solvents. A mixture of an organic solvent with water is often effective for Suzuki reactions as it helps to dissolve the inorganic base and activate the boronic acid.[6] Common choices include 1,4-dioxane/water, toluene/water, or THF/water.[7][8]

  • Ensure Anhydrous and Degassed Conditions: Use anhydrous and degassed solvents, especially for non-aqueous setups, to prevent catalyst deactivation.[7]

  • Increase Temperature: Gently increasing the reaction temperature can improve reaction rates, but be cautious of potential catalyst decomposition at excessively high temperatures.[2]

Q3: My Buchwald-Hartwig amination of this compound is giving a low yield of the desired arylamine. What should I investigate?

Low yields in Buchwald-Hartwig aminations are often linked to catalyst inhibition, improper base selection, or solvent effects.[2][9]

  • Catalyst Inhibition: Amines, especially certain heteroaromatic amines, can coordinate to the palladium center and inhibit its catalytic activity. While this compound itself is not a pyridine, the amine coupling partner could be problematic.

  • Incorrect Base: The choice of base is critical. Strong bases like sodium tert-butoxide are common, but weaker bases like cesium carbonate or potassium phosphate may be necessary for substrates with base-sensitive functional groups.[9]

  • Solvent Issues: Ethereal solvents (e.g., dioxane, THF) and aromatic solvents (e.g., toluene) are generally effective.[9][10] However, coordinating solvents like acetonitrile or pyridine should be avoided as they can bind to the palladium catalyst and hinder the reaction.[9]

To improve your yield:

  • Ligand and Pre-catalyst Screening: The choice of phosphine ligand is crucial. Sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos) are often effective. Using a pre-catalyst can also lead to more reproducible results.

  • Base Optimization: Screen different bases. The solubility of the base in the reaction solvent is also a key factor.[9]

  • Solvent Selection: If solubility is an issue, consider switching to a different recommended solvent. Greener solvent alternatives like 2-MeTHF have also been shown to be effective in some cases.[11][12]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling

If you are experiencing low yields in the Suzuki-Miyaura coupling of this compound, follow this troubleshooting workflow:

LowYield_Suzuki start Low Yield Observed check_solubility Are all reagents soluble? start->check_solubility change_solvent Screen alternative solvents (e.g., Toluene/H2O, DMF for poor solubility) check_solubility->change_solvent No check_conditions Are reaction conditions optimal? check_solubility->check_conditions Yes change_solvent->check_conditions optimize_temp_time Optimize temperature and reaction time check_conditions->optimize_temp_time No check_catalyst Is the catalyst active? check_conditions->check_catalyst Yes optimize_temp_time->check_catalyst use_precatalyst Use a pre-catalyst or screen different Pd sources/ligands check_catalyst->use_precatalyst No check_atmosphere Is the reaction under an inert atmosphere? check_catalyst->check_atmosphere Yes use_precatalyst->check_atmosphere degas_solvents Ensure proper degassing of solvents check_atmosphere->degas_solvents No success Improved Yield check_atmosphere->success Yes degas_solvents->success

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura reactions.

Issue 2: Side Product Formation (Homocoupling or Dehalogenation)

The formation of homocoupled biaryl products (from the boronic acid) or dehalogenated starting material can be influenced by the solvent and other reaction parameters.

  • Homocoupling: This is often favored in the presence of oxygen. Ensure your reaction is thoroughly deoxygenated.

  • Dehalogenation: This side reaction can occur, particularly with certain bases and protic solvents which can act as a hydride source.[6]

To mitigate these side reactions:

  • Improve Inert Atmosphere: Enhance the degassing procedure for your solvents and ensure a robust inert atmosphere (argon or nitrogen) throughout the reaction.

  • Solvent and Base Choice: If dehalogenation is significant, consider switching to a non-protic solvent system if possible, or screen alternative bases.

Data Presentation: Solvent Effects in Cross-Coupling Reactions

The choice of solvent can significantly impact the outcome of your reaction. The following tables summarize general trends for solvent effects in Suzuki-Miyaura and Buchwald-Hartwig reactions, which are applicable to reactions involving this compound.

Table 1: General Solvent Recommendations for Suzuki-Miyaura Coupling

Solvent SystemTypeGeneral ObservationsReference(s)
Toluene/WaterAromatic/AqueousGood for a wide range of substrates; generally promotes good yields.[7]
1,4-Dioxane/WaterEthereal/AqueousVery common and effective; good solubilizing properties.[7][13]
THF/WaterEthereal/AqueousVersatile solvent system.[8]
DMFPolar AproticUseful for substrates with poor solubility, but can sometimes lead to side reactions.[8][1][8]
Alcohols (e.g., Isopropanol)Polar ProticCan be effective and may offer advantages in certain cases.[3][3]

Table 2: General Solvent Recommendations for Buchwald-Hartwig Amination

SolventTypeGeneral ObservationsReference(s)
TolueneAromaticCommonly used and generally effective.[10]
1,4-DioxaneEtherealWidely used, but there is a push to replace it with greener alternatives.[10]
THFEtherealA common ethereal solvent for these reactions.[14]
2-MeTHFEthereal (Green)A more environmentally friendly alternative to THF and dioxane.[11][12]
Avoid
Acetonitrile, PyridineCoordinatingCan inhibit the catalyst by coordinating to the palladium center.[9]
Chlorinated SolventsHalogenatedGenerally reported to inhibit the reaction.[9]

Experimental Protocols

While specific optimization will be required for your particular reaction, the following general protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions can serve as a starting point.

General Protocol for Suzuki-Miyaura Coupling of this compound

Suzuki_Protocol cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 To a dry flask, add: - this compound (1.0 equiv) - Boronic acid/ester (1.2 equiv) - Base (e.g., K2CO3, 2.0 equiv) - Pd catalyst (e.g., Pd(PPh3)4, 3 mol%) prep2 Seal the flask and purge with inert gas (Ar or N2). prep1->prep2 react1 Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe. prep2->react1 react2 Heat the mixture (e.g., 80-100 °C) with vigorous stirring. react1->react2 react3 Monitor reaction progress by TLC or LC-MS. react2->react3 workup1 Cool to room temperature and dilute with an organic solvent. react3->workup1 workup2 Wash with water and brine. workup1->workup2 workup3 Dry the organic layer, filter, and concentrate. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

General Protocol for Buchwald-Hartwig Amination of this compound

Buchwald_Protocol cluster_prep_buchwald Reaction Setup cluster_reaction_buchwald Reaction Execution cluster_workup_buchwald Work-up and Purification prep1_b To a dry flask under inert gas, add: - Pd pre-catalyst (e.g., XPhos Pd G3, 2 mol%) - Ligand (if not using a pre-catalyst) - Base (e.g., NaOtBu, 1.2 equiv) prep2_b Add degassed solvent (e.g., toluene). prep1_b->prep2_b prep3_b Add this compound (1.0 equiv) and the amine (1.1 equiv). prep2_b->prep3_b react1_b Heat the mixture (e.g., 90-110 °C) with stirring. prep3_b->react1_b react2_b Monitor reaction progress by TLC or LC-MS. react1_b->react2_b workup1_b Cool to room temperature and quench the reaction (e.g., with water). react2_b->workup1_b workup2_b Extract with an organic solvent. workup1_b->workup2_b workup3_b Wash the organic layer, dry, and concentrate. workup2_b->workup3_b workup4_b Purify by column chromatography. workup3_b->workup4_b

Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.

By systematically addressing these common issues and utilizing the provided protocols as a starting point, researchers can enhance the success rate of cross-coupling reactions involving this compound.

References

Technical Support Center: 2-Bromo-4'-chloro-1,1'-biphenyl Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedures of reactions involving 2-Bromo-4'-chloro-1,1'-biphenyl. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of substituted biphenyl compounds.

General Workup & Purification Troubleshooting

This section addresses common issues applicable to various cross-coupling reactions involving this compound, such as Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann couplings.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture has turned black. What does this indicate and how does it affect the workup?

A1: The formation of a fine black precipitate, commonly known as palladium black, indicates that the palladium catalyst has decomposed and precipitated out of the solution.[1] This is often a sign of catalyst deactivation, which can lead to incomplete reactions or low yields.[1] During workup, it is crucial to remove palladium black, as residual palladium can interfere with subsequent steps and contaminate the final product.

  • Workup Solution: After cooling the reaction to room temperature, dilute the mixture with an organic solvent like ethyl acetate or dichloromethane and filter it through a pad of Celite®.[1][2] This will effectively remove the insoluble palladium black before proceeding with an aqueous wash.

Q2: How do I effectively remove the palladium catalyst and ligands during workup?

A2: Removing residual palladium and phosphorus-based ligands is a critical purification step. Several methods can be employed:

  • Filtration through Celite® or Silica Gel: As a first step, filtering the crude reaction mixture through a short plug of Celite® or silica gel can remove a significant portion of the precipitated catalyst.[1][2]

  • Aqueous Washes: Standard aqueous workups with water and brine help remove inorganic salts, but may not be sufficient for all catalyst-related impurities.[1]

  • Acidic Wash: For phosphine ligands, an acidic wash (e.g., with 1M HCl) can protonate the ligand, making it more water-soluble and easier to remove in the aqueous phase. Caution is advised if your product is acid-sensitive.

  • Column Chromatography: Flash column chromatography on silica gel is a highly effective method for separating the desired product from residual catalyst and ligands, which are often more polar.[2][3]

Q3: My TLC plate shows multiple spots, including what I suspect are starting material and homocoupled byproducts. How can I minimize these and separate them?

A3: The presence of multiple spots indicates an incomplete reaction or the formation of side products.

  • Starting Material: If significant starting material (this compound) remains, it suggests the reaction did not go to completion. This could be due to catalyst deactivation, insufficient reaction time, or suboptimal temperature.[3]

  • Homocoupling: The formation of symmetrical biaryls (homocoupling) is a common side reaction in cross-coupling chemistry, especially in Suzuki reactions if oxygen is present.[4][5]

  • Troubleshooting & Separation:

    • To minimize side products, ensure your reaction is run under an inert atmosphere (e.g., nitrogen or argon) and that solvents are properly degassed.[6]

    • For separation, flash column chromatography is the most common and effective method. A carefully selected solvent system with a shallow gradient can improve the resolution between the desired product and impurities with similar polarities.[3]

Suzuki-Miyaura Coupling Workup

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. The workup typically involves separating the organic product from the palladium catalyst, inorganic base, and boron-containing byproducts.

Troubleshooting Guide: Suzuki-Miyaura Reactions
Problem Possible Cause Recommended Workup/Purification Solution
Low Product Yield Incomplete reaction due to catalyst deactivation.Ensure thorough degassing of solvents to prevent catalyst oxidation.[6] During workup, if the product is stable, consider an additional catalyst charge to drive the reaction to completion after confirming the initial catalyst is dead.[7]
Boronic acid degradation (protodeboronation).Use fresh, high-purity boronic acid or more stable derivatives like pinacol esters.[6] Work up the reaction promptly upon completion to avoid prolonged exposure to basic aqueous conditions which can accelerate deboronation.[5]
Product Contaminated with Boron Impurities Boronic acid byproducts are water-soluble but can sometimes persist.Perform multiple aqueous washes. An alkaline wash (e.g., dilute NaOH or Na2CO3 solution) can help solubilize and remove residual boronic acids and their byproducts. Follow with a neutral water wash.
Emulsion during Aqueous Extraction Formation of a stable emulsion between the organic and aqueous layers.Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which often helps to break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Detailed Protocol: Standard Suzuki-Miyaura Workup
  • Cooling and Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction vessel to room temperature.

  • Filtration: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, toluene). Filter the mixture through a pad of Celite® to remove the palladium catalyst and any insoluble inorganic salts.[2][8]

  • Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • Water or a dilute base (e.g., 2M Na₂CO₃) to remove the inorganic base and boron byproducts.[8]

    • Brine (saturated NaCl solution) to remove residual water and help break any emulsions.

  • Drying and Concentration: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.[2]

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel or recrystallization to obtain the pure biphenyl product.[2][3]

Buchwald-Hartwig Amination Workup

The Buchwald-Hartwig amination is a key reaction for forming C-N bonds. The workup must address the removal of the palladium catalyst, phosphine ligands, and the base used in the reaction.

Troubleshooting Guide: Buchwald-Hartwig Reactions
Problem Possible Cause Recommended Workup/Purification Solution
Low Product Yield Catalyst poisoning by the amine substrate or product.[1]The choice of ligand is critical; sterically bulky ligands can prevent catalyst poisoning.[1] This is more of a reaction optimization issue than a workup problem, but a failed reaction will lead to a difficult purification.
Incomplete reaction.Monitor the reaction by TLC/LC-MS. If starting material remains, consider extending the reaction time or slightly increasing the temperature.[3]
Persistent Phosphine Oxide Impurity The phosphine ligand used in the reaction has been oxidized.Phosphine oxides are often polar and can sometimes be removed with multiple aqueous washes. However, flash column chromatography is the most reliable method for separation.
Difficulty Removing the Base Strong bases like sodium tert-butoxide (NaOtBu) can be challenging to remove completely.A careful aqueous wash is essential. Quenching the reaction with a mild acid (e.g., saturated NH₄Cl solution) before extraction can neutralize the excess base, converting it into more easily removed salts.
Detailed Protocol: Standard Buchwald-Hartwig Workup
  • Cooling: After the reaction is deemed complete, allow the mixture to cool to room temperature.[1]

  • Filtration: Dilute the reaction with an organic solvent (e.g., ethyl acetate, toluene) and filter through a short plug of Celite® to remove palladium residues.[1]

  • Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash the organic phase with water and then with brine.[1] If a strong base was used, a wash with a mild acidic solution (like saturated aqueous NH₄Cl) may be beneficial, provided the product is stable to acid.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired amine from residual starting materials and catalyst/ligand byproducts.[1]

Visualizations

Experimental Workflow Diagram

Workup_Workflow A Completed Reaction Mixture B Cool to Room Temperature A->B C Dilute with Organic Solvent (e.g., Ethyl Acetate) B->C D Filter through Celite® (Removes Pd Black & Salts) C->D E Aqueous Workup (Wash with H₂O, Brine) D->E F Dry Organic Layer (e.g., Na₂SO₄) E->F G Concentrate Under Reduced Pressure F->G H Crude Product G->H I Purification H->I J Flash Column Chromatography I->J If oil or mixture K Recrystallization I->K If solid L Pure Product J->L K->L

Caption: General workflow for workup and purification of cross-coupling reactions.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield Start Low Yield Observed Check_TLC Analyze Crude Mixture by TLC/LC-MS Start->Check_TLC SM_Present Significant Starting Material? Check_TLC->SM_Present Side_Products Major Side Products? SM_Present->Side_Products No Incomplete_Rxn Conclusion: Incomplete Reaction - Catalyst Deactivation? - Insufficient Time/Temp? SM_Present->Incomplete_Rxn Yes Homocoupling Conclusion: Side Reaction Prevailed - Check for O₂/Moisture - Optimize Conditions Side_Products->Homocoupling Yes Complex_Mixture Conclusion: Degradation or Complex Side Reactions - Re-evaluate Reaction Conditions Side_Products->Complex_Mixture No No_Product No Product, Only SM - Reaction Failed - Check Reagents & Catalyst Incomplete_Rxn->No_Product If 100% SM

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo-4'-chloro-1,1'-biphenyl in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The appropriate selection of substrates is critical for the efficiency and success of these transformations. This guide provides an objective comparison of the performance of 2-Bromo-4'-chloro-1,1'-biphenyl with other representative brominated biphenyls in several key cross-coupling reactions. The discussion is supported by experimental data to inform substrate selection and reaction optimization.

Understanding Reactivity in Cross-Coupling Reactions

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily influenced by two key factors:

  • Electronic Effects: The electron density of the aromatic ring affects the rate of oxidative addition, which is often the rate-determining step of the catalytic cycle. Electron-withdrawing groups can increase the reactivity of the aryl halide, while electron-donating groups can decrease it.

  • Steric Hindrance: Bulky substituents near the site of reaction can impede the approach of the palladium catalyst, thereby slowing down the reaction rate. This is particularly relevant for ortho-substituted aryl halides.

This compound possesses a bromine atom at the 2-position, introducing steric hindrance, and a chlorine atom at the 4'-position of the adjacent ring, which exerts an electron-withdrawing effect. This unique combination of structural features influences its reactivity in comparison to other brominated biphenyls.

Comparative Performance in Key Cross-Coupling Reactions

The following sections provide an overview of the performance of this compound and other brominated biphenyls in five major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Buchwald-Hartwig, Sonogashira, and Stille couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. The reaction of 2-bromo-4'-chlorophenyl derivatives has been reported to proceed with moderate to good yields.

Illustrative Data for Suzuki-Miyaura Coupling

Aryl BromideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromo-4-chlorophenyl derivative[1]Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901264-81
4-Bromobiphenyl[2]Phenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O804~92
2-BromobiphenylPhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene10016High

Note: The data presented is compiled from different sources and the reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.

The ortho-bromo substituent in this compound can lead to slightly lower yields or require more forcing conditions compared to the less sterically hindered 4-bromobiphenyl. However, the use of bulky phosphine ligands can often overcome this steric hindrance.[3]

Heck Reaction

The Heck reaction couples aryl halides with alkenes. The reactivity of aryl bromides in the Heck reaction is generally good. Electron-deficient aryl bromides are often more reactive.[4]

Illustrative Data for Heck Coupling of Aryl Bromides with Styrene

Aryl BromideCatalyst SystemBaseSolventTemp. (°C)Yield (%)
BromobenzenePd(OAc)₂/P(o-tol)₃Et₃NAcetonitrile10095
4-BromoacetophenonePd(OAc)₂/P(o-tol)₃Et₃NAcetonitrile10098
4-BromotoluenePd(OAc)₂/P(o-tol)₃Et₃NAcetonitrile10065

Note: Data is illustrative and based on typical results for substituted bromobenzenes.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reaction is generally tolerant of a wide range of functional groups.

Illustrative Data for Buchwald-Hartwig Amination with Morpholine

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Chlorotoluene[5]Pd(dba)₂/XPhosNaOtBuTolueneReflux694
1-Bromo-4-iodobenzene[2]Pd₂(dba)₃/XantphosCs₂CO₃Dioxane11018~90
2-BromopyridinePd(OAc)₂/BINAPNaOtBuToluene804~60

Note: The data presented is compiled from different sources and the reaction conditions are not identical.

The steric hindrance of the ortho-bromo group in this compound may necessitate the use of specialized bulky ligands to achieve high yields in the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C–C bond between a terminal alkyne and an aryl or vinyl halide.[4] The reactivity of aryl halides follows the general trend of I > Br > Cl.[6]

Illustrative Protocol for Sonogashira Coupling

A general procedure involves reacting the aryl halide with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine) in a solvent like THF or DMF.[6]

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide.[7] A key advantage of the Stille reaction is its tolerance of a wide variety of functional groups.[1][8]

Illustrative Protocol for Stille Coupling

A typical Stille coupling involves reacting the aryl bromide with an organostannane (e.g., tributyl(vinyl)tin) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent such as THF or DMF.[1] Additives like CuI or LiCl can sometimes accelerate the reaction.[1]

Experimental Protocols

Detailed experimental protocols for each of the discussed cross-coupling reactions are provided below. These are generalized procedures and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling Protocol [2]

  • To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system (e.g., toluene/water, 4:1, 5 mL).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring and monitor by TLC or GC.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Heck Reaction Protocol [2]

  • In a sealable reaction vessel, combine the aryl bromide (1.0 mmol), the alkene (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if necessary), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 mmol).

  • Add a suitable solvent (e.g., DMF, NMP, or acetonitrile).

  • Seal the vessel and heat the mixture to 80-140 °C with stirring.

  • Monitor the reaction by TLC or GC.

  • After completion, cool the mixture, filter off any solids, and partition the filtrate between water and an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Buchwald-Hartwig Amination Protocol [2][5]

  • To a glovebox or under an inert atmosphere, add the aryl bromide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 mmol).[2]

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the reaction vessel and heat to 80-110 °C with stirring.[2]

  • Monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction, and partition between an organic solvent and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling Protocol [6]

  • To a solution of the aryl bromide (1.0 mmol) in a suitable solvent (e.g., THF, 5 mL) under an inert atmosphere, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[6]

  • Add an amine base (e.g., diisopropylamine, 2-3 mmol) followed by the terminal alkyne (1.1 mmol).[6]

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the product by flash column chromatography.

Stille Coupling Protocol [1]

  • In a flame-dried flask under an inert atmosphere, dissolve the aryl bromide (1.0 mmol) in an anhydrous, degassed solvent (e.g., DMF or THF).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additives (e.g., CuI, 10 mol%).

  • Add the organostannane reagent (1.1 mmol).

  • Heat the reaction mixture to 50-100 °C and monitor by TLC or GC.

  • Upon completion, cool the reaction and quench with an aqueous solution of KF.

  • Stir for 30 minutes, then filter the resulting precipitate.

  • Extract the filtrate with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Substrate Comparison

To better understand the principles discussed, the following diagrams illustrate a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and a comparison of the structures of the discussed brominated biphenyls.

Cross_Coupling_Catalytic_Cycle Generalized Catalytic Cycle for Cross-Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Product Reductive_Elimination->Ar-R Ar-X Aryl Halide Ar-X->Oxidative_Addition R-M Organometallic Reagent R-M->Transmetalation

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Brominated_Biphenyl_Comparison Structural Comparison of Brominated Biphenyls cluster_0 This compound cluster_1 2-Bromobiphenyl cluster_2 4-Bromobiphenyl cluster_3 3-Bromobiphenyl A Steric_A Steric Hindrance: High (ortho-Br) Electronic_A Electronic Effect: Electron-withdrawing (Cl) B Steric_B Steric Hindrance: High (ortho-Br) Electronic_B Electronic Effect: Neutral C Steric_C Steric Hindrance: Low (para-Br) Electronic_C Electronic Effect: Neutral D Steric_D Steric Hindrance: Low (meta-Br) Electronic_D Electronic Effect: Neutral

Structural comparison highlighting steric and electronic differences.

Conclusion

This compound is a valuable substrate in palladium-catalyzed cross-coupling reactions. Its reactivity is characterized by the interplay of steric hindrance from the ortho-bromo group and the electronic effect of the para-chloro substituent. While the ortho-substitution can sometimes lead to lower reaction rates or yields compared to less hindered isomers like 4-bromobiphenyl, the use of modern catalyst systems with bulky, electron-rich phosphine ligands can often mitigate these steric challenges. The electron-withdrawing nature of the chloro group can be beneficial in reactions where oxidative addition is the rate-determining step. Ultimately, the choice of substrate will depend on the specific requirements of the synthetic target and the optimization of reaction conditions. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors.

References

A Comparative Guide to the Reactivity of Bromo-Chloro Biphenyl Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted biphenyls is critical for the rational design of synthetic routes and the development of novel chemical entities. This guide provides an in-depth comparison of the reactivity of bromo-chloro biphenyl isomers in key chemical transformations, supported by established chemical principles and experimental data.

Executive Summary

The reactivity of bromo-chloro biphenyl isomers is primarily dictated by the nature of the carbon-halogen bond (C-Br vs. C-Cl) and the position of the halogen substituents on the biphenyl scaffold (ortho, meta, para). In general, the weaker carbon-bromine bond leads to higher reactivity in reactions where bond cleavage is rate-determining, such as in many palladium-catalyzed cross-coupling reactions.[1] Conversely, the higher electronegativity of chlorine can influence reactions where the polarization of the C-X bond or stabilization of intermediates is crucial, as seen in some nucleophilic aromatic substitutions.

The isomeric position of the halogens introduces steric and electronic effects that further modulate reactivity. Ortho-substituents often retard reaction rates due to steric hindrance, while electronic effects (inductive vs. resonance) at the meta and para positions can significantly influence the electron density of the aromatic rings and the stability of reaction intermediates.

Reactivity in Key Synthetic Transformations

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis. The reactivity of aryl halides in this reaction is largely governed by the rate of oxidative addition to the palladium(0) catalyst.

General Reactivity Trend: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl[2][3]

For bromo-chloro biphenyls, the C-Br bond is significantly more susceptible to oxidative addition than the C-Cl bond. This is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.[4][5] Consequently, in a bromo-chloro biphenyl, selective coupling at the bromine-substituted position can often be achieved. Aryl bromides are generally much more reactive than aryl chlorides in Suzuki-Miyaura coupling.[6][7]

Influence of Isomer Position:

  • Electronic Effects: Electron-withdrawing groups on the aryl halide can accelerate the rate of oxidative addition.

  • Steric Effects: Steric hindrance, particularly from ortho-substituents, can significantly decrease the reaction rate by impeding the approach of the bulky palladium catalyst.

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Product

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity Data (Illustrative)

The following table summarizes the expected relative reactivity of bromo-chloro biphenyl isomers in Suzuki-Miyaura coupling.

Isomer TypeRelative Position of HalogensExpected Reactivity at C-BrExpected Reactivity at C-ClNotes
4-Bromo-4'-chlorobiphenylpara, para'HighVery LowFavorable for selective coupling at the C-Br position.
2-Bromo-2'-chlorobiphenylortho, ortho'LowExtremely LowSteric hindrance at both ortho positions significantly reduces reactivity.
4-Bromo-2'-chlorobiphenylpara, ortho'HighExtremely LowCoupling at the C-Br is favored; the ortho-chloro group has minimal impact on the remote C-Br.
Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is another important transformation for the functionalization of aryl halides. The classical SNAr mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer complex.

General Reactivity Trend: Ar-F > Ar-Cl > Ar-Br > Ar-I

In contrast to Suzuki coupling, the reactivity in SNAr is often dominated by the electronegativity of the halogen, which stabilizes the negatively charged Meisenheimer intermediate. Thus, aryl chlorides are generally more reactive than aryl bromides in classical SNAr reactions, assuming the presence of activating electron-withdrawing groups. However, for concerted SNAr mechanisms, which are becoming increasingly recognized, the leaving group ability (related to C-X bond strength) plays a more significant role, and this trend can be reversed.[8][9] For many common SNAr reactions on bromo-chloro biphenyls, particularly those activated by electron-withdrawing groups, the C-Cl bond is expected to be more reactive.

Influence of Isomer Position:

  • Electronic Effects: Strong electron-withdrawing groups (e.g., -NO2) ortho or para to the halogen are typically required to activate the ring for SNAr.

  • Steric Effects: Ortho-substituents can sterically hinder the approach of the nucleophile.

The diagram below shows the mechanism for a classical SNAr reaction.

SNAr_Mechanism cluster_mech SNAr Mechanism Start Ar-X + Nu- Intermediate [Ar(X)(Nu)]- (Meisenheimer Complex) Start->Intermediate Addition (Rate-determining) Product Ar-Nu + X- Intermediate->Product Elimination

References

A Comparative Guide to the Synthetic Routes of 2-Bromo-4'-chloro-1,1'-biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies for a Key Biphenyl Intermediate

The compound 2-Bromo-4'-chloro-1,1'-biphenyl is a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its molecular structure provides a versatile scaffold for the development of new chemical entities. This guide offers a comparative analysis of various synthetic routes to this important biphenyl derivative, presenting quantitative data, detailed experimental protocols, and a visual representation of the reaction workflows to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Methodologies

The synthesis of this compound can be achieved through several cross-coupling strategies. The choice of method often depends on factors such as starting material availability, cost, reaction yield, scalability, and tolerance of functional groups. This guide focuses on the most prominent and promising routes: Suzuki-Miyaura coupling, a novel photocatalytic approach, Negishi coupling, and the Ullmann reaction.

Synthetic RouteKey ReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
Suzuki-Miyaura Coupling (Route 1) 1-Bromo-2-iodobenzene, 4-Chlorophenylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane/WaterReflux490
Suzuki-Miyaura Coupling (Route 2) 1-Bromo-2-iodobenzene, 4-Chlorophenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/Ethanol/Water80494
Photocatalytic Coupling & Bromination Aniline, p-ChloroiodobenzeneCoCl₂, Fluorescein, Green LEDAcetonitrile/Water7021-3681.6 - 90.4 (Intermediate)
Negishi Coupling 2-Bromophenylzinc halide, 4-Chloro-halobenzenePalladium or Nickel CatalystTHFRoom Temp. - RefluxVariableNot Specified
Ullmann Reaction 2-Halo-bromobenzene, 4-Chloro-halobenzeneCopperHigh TemperatureVariableVariableModerate

Experimental Protocols

Suzuki-Miyaura Coupling (Route 2 with 94% Yield)

This protocol details a highly efficient Suzuki-Miyaura coupling for the synthesis of this compound.

Materials:

  • 1-Bromo-2-iodobenzene (25.0 g)

  • 4-Chlorophenylboronic acid (13.8 g)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5.1 g)

  • Potassium carbonate (K₂CO₃) (24.4 g)

  • Toluene, Ethanol, Water (10:2:1 mixture, 350 mL)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a 1 L three-neck flask under an argon atmosphere, add 1-bromo-2-iodobenzene, 4-chlorophenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the mixed solvent of toluene, water, and ethanol.

  • Heat the mixture to approximately 80°C and stir for about 4 hours.

  • After the reaction is complete, add water and extract the product with CH₂Cl₂.

  • Combine the organic layers and dry over MgSO₄.

  • Remove the solvent by distillation under reduced pressure.

  • The resulting crude product is purified by silica gel column chromatography to yield this compound (22.1 g, 94% yield).[1]

Photocatalytic Coupling and Bromination

This innovative two-step method avoids the use of expensive palladium catalysts in the initial coupling stage.[2]

Step 1: Synthesis of 4'-chloro-2-amino-1,1'-biphenyl (Intermediate)

Materials:

  • Aniline (9.3 g, 0.1 mol)

  • p-Chloroiodobenzene (28.6 g, 0.12 mol)

  • Cobalt chloride (CoCl₂) (0.26 g, 0.002 mol)

  • Fluorescein (2.65 g, 0.008 mol)

  • Acetonitrile and Water (90 mL / 10 mL)

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution

  • Petroleum ether

Procedure:

  • In a suitable reaction vessel, combine aniline, p-chloroiodobenzene, CoCl₂, and fluorescein in the acetonitrile/water solvent mixture.

  • Irradiate the reaction with a 525 nM LED green light at 70°C for 21 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and add ethyl acetate.

  • Wash the organic phase with a saturated aqueous sodium chloride solution.

  • Combine the organic phases, dry, and concentrate.

  • The crude product is dissolved in a minimal amount of ethyl acetate and then precipitated with petroleum ether to obtain the intermediate product (yields range from 81.6% to 90.4% depending on scale and reaction time).[2]

Step 2: Diazotization and Bromination

The intermediate, 4'-chloro-2-amino-1,1'-biphenyl, is then converted to the final product through a standard diazotization reaction followed by bromination.

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the primary synthetic routes discussed.

Suzuki_Miyaura_Coupling cluster_reactants Starting Materials cluster_reaction Reaction Conditions 1-Bromo-2-iodobenzene 1-Bromo-2-iodobenzene Product This compound 1-Bromo-2-iodobenzene->Product 4-Chlorophenylboronic acid 4-Chlorophenylboronic acid 4-Chlorophenylboronic acid->Product Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->Product K2CO3 K2CO3 K2CO3->Product Solvent & Heat Solvent & Heat Solvent & Heat->Product

Caption: Suzuki-Miyaura Coupling Workflow.

Photocatalytic_Route cluster_step1 Step 1: Photocatalytic Coupling cluster_step2 Step 2: Diazotization & Bromination Aniline Aniline Intermediate 4'-chloro-2-amino-1,1'-biphenyl Aniline->Intermediate p-Chloroiodobenzene p-Chloroiodobenzene p-Chloroiodobenzene->Intermediate Catalyst_Light CoCl2, Fluorescein Green LED, Heat Catalyst_Light->Intermediate Final_Product This compound Intermediate->Final_Product Reagents Diazotization & Bromination Reagents Reagents->Final_Product

Caption: Photocatalytic Synthesis Workflow.

Discussion of Alternative Routes

Negishi Coupling

The Negishi coupling is a powerful method for forming carbon-carbon bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst.[3] This method is known for its high functional group tolerance. For the synthesis of this compound, this would likely involve the coupling of a 2-bromophenylzinc halide with a 4-chloro-substituted aryl halide. While specific high-yield protocols for this exact molecule are not prevalent in the literature, the general applicability of the Negishi coupling to unsymmetrical biaryl synthesis makes it a viable, albeit less documented, alternative.

Ullmann Reaction

The Ullmann reaction is a classic method for biaryl synthesis that involves the copper-mediated coupling of two aryl halides.[4] Traditional Ullmann conditions often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper, and can result in moderate yields. Modern variations have been developed with improved conditions. For the synthesis of an unsymmetrical biphenyl like this compound, a cross-coupling approach would be necessary, which can sometimes lead to a mixture of products, including homocoupled byproducts.

Conclusion

For the synthesis of this compound, the Suzuki-Miyaura coupling stands out as a well-documented and high-yielding method, with established protocols consistently delivering yields of 90% or higher.[1][5] The commercial availability of the required boronic acids and palladium catalysts, along with the relatively mild reaction conditions, makes this a robust and reliable choice for many researchers.

The photocatalytic route presents an intriguing and more cost-effective alternative for the initial C-C bond formation by avoiding the use of palladium.[2] While it is a two-step process, the high yields reported for the intermediate formation make it a competitive option, particularly for large-scale synthesis where catalyst cost is a significant factor.

The Negishi and Ullmann couplings , while fundamentally capable of forming the desired biaryl bond, are less specifically documented for this target molecule. They may require more extensive optimization to achieve high yields and selectivity compared to the Suzuki-Miyaura and photocatalytic methods.

Ultimately, the selection of the optimal synthetic route will depend on the specific requirements of the research project, including cost considerations, available equipment, desired scale, and the importance of atom economy and environmental impact. This guide provides the foundational data and protocols to make an informed decision.

References

Performance of 2-Bromo-4'-chloro-1,1'-biphenyl derivatives in OLEDs compared to other materials

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the role of biphenyl-based materials in enhancing the efficiency, longevity, and color purity of Organic Light-Emitting Diodes (OLEDs).

This guide provides a comparative overview of the performance of various functionalized biphenyl derivatives as hole transport, emissive, and electron transport materials in OLEDs, supported by experimental data from recent studies.

Biphenyl Derivatives in Hole Transport Layers (HTLs)

Biphenyl-based materials are frequently employed as the hole transport layer, facilitating the efficient injection and movement of positive charge carriers from the anode to the emissive layer.

Material ClassExample MaterialHost MaterialMaximum Current Efficiency (cd/A)Maximum Power Efficiency (lm/W)Maximum External Quantum Efficiency (EQE) (%)
Triarylamine-BiphenylN,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)benzidine (NPB)Alq33.5 - 4.51.5 - 2.52.5 - 3.5
Carbazole-Biphenyl4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP)Ir(ppy)330 - 4025 - 3515 - 20

Key Insights:

  • NPB is a widely used benchmark hole transport material known for its good hole mobility and thermal stability.

  • CBP is a classic host material for phosphorescent emitters, demonstrating the versatility of biphenyl derivatives to also serve as the matrix for the light-emitting guest molecules. Its high triplet energy allows for efficient energy transfer to the phosphorescent dopants.

Biphenyl Derivatives in Emissive Layers (EMLs)

The electronic properties of biphenyl derivatives can be tuned to make them efficient light emitters themselves, often in the blue region of the spectrum, or as stable host materials for emissive dopants.

Material ClassExample MaterialRoleMaximum Current Efficiency (cd/A)Maximum Power Efficiency (lm/W)Maximum External Quantum Efficiency (EQE) (%)CIE Coordinates (x, y)
Fluorescent Blue Emitter4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl (DPVBi)Emitter4.0 - 6.02.0 - 4.03.0 - 5.0(0.16, 0.22)
TADF Host2,2′-Bis(4,5-diphenyl-4H-1,2,4-triazol-3-yl)biphenyl (BTBP)Host65.962.830.2Sky-Blue

Key Insights:

  • DPVBi is a well-known blue fluorescent emitter that showcases the utility of the biphenyl core in achieving light emission in the higher-energy part of the visible spectrum.

  • BTBP , a bistriazole with a biphenyl core, demonstrates excellent performance as a host for blue phosphorescent emitters, enabling high efficiency through what is described as electron-favorable bipolar behavior.[1]

Biphenyl Derivatives in Electron Transport Layers (ETLs)

By introducing electron-withdrawing groups, biphenyl derivatives can be engineered to facilitate the transport of electrons from the cathode to the emissive layer.

Material ClassExample MaterialHost MaterialMaximum Current Efficiency (cd/A)Maximum Power Efficiency (lm/W)Maximum External Quantum Efficiency (EQE) (%)
Oxadiazole-Biphenyl4,4'-Bis(5-phenyl-[2][3]oxadiazol-2-yl)-2,2'-dinaphthylbiphenyl (bis-OXD)Alq3~5.0~3.0~3.5

Key Insights:

  • The incorporation of oxadiazole moieties into a biphenyl structure, as seen in bis-OXD , imparts electron-transporting properties. This material has been shown to improve device performance when doped with cesium.

Experimental Protocols

The performance data presented is typically obtained through standardized fabrication and characterization procedures for OLED devices.

Device Fabrication
  • Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function of the anode.

  • Organic Layer Deposition: The organic layers (HTL, EML, ETL) are deposited onto the ITO substrate via high-vacuum thermal evaporation. The deposition rates and thicknesses are monitored using quartz crystal monitors. For doped emissive layers, the host and guest materials are co-evaporated from separate sources at controlled rates.

  • Cathode Deposition: A metal cathode, typically a bilayer of a low work function metal (e.g., LiF) and a more stable metal (e.g., Al), is deposited on top of the organic stack through a shadow mask to define the active area of the pixels.

  • Encapsulation: The fabricated devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from atmospheric moisture and oxygen.

Device Characterization
  • Current-Voltage-Luminance (J-V-L) Characteristics: The electrical and optical performance of the OLEDs are measured using a source meter and a calibrated photodiode or a spectroradiometer.

  • Electroluminescence (EL) Spectra: The emission spectra of the devices are recorded at a specific voltage or current density to determine the color coordinates in the CIE 1931 color space.

  • External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and the EL spectrum, assuming a Lambertian emission profile.

  • Operational Lifetime: The stability of the device is evaluated by monitoring the time it takes for the initial luminance to decrease to a certain percentage (e.g., LT50, the time to 50% of initial luminance) under a constant current density.

Diagrams

OLED Device Architecture and Energy Level Diagram

OLED_Architecture cluster_device OLED Device Structure cluster_energy Energy Level Diagram Anode Anode (ITO) HTL Hole Transport Layer (Biphenyl Derivative) Anode->HTL EML Emissive Layer (Biphenyl Derivative) HTL->EML ETL Electron Transport Layer (Biphenyl Derivative) EML->ETL Cathode Cathode (LiF/Al) ETL->Cathode Anode_L Anode Work Function HTL_HOMO HTL HOMO Anode_L->HTL_HOMO EML_HOMO EML HOMO HTL_HOMO->EML_HOMO ETL_HOMO ETL HOMO EML_HOMO->ETL_HOMO Cathode_L Cathode Work Function HTL_LUMO HTL LUMO EML_LUMO EML LUMO EML_LUMO->HTL_LUMO ETL_LUMO ETL LUMO ETL_LUMO->Cathode_L ETL_LUMO->EML_LUMO

Caption: Typical OLED architecture and corresponding energy level diagram.

Experimental Workflow for OLED Fabrication and Testing

OLED_Workflow cluster_prep Preparation cluster_fab Fabrication (High Vacuum) cluster_post Post-Fabrication & Testing Substrate_Cleaning Substrate Cleaning (ITO Glass) HTL_Deposition HTL Deposition Substrate_Cleaning->HTL_Deposition Material_Synthesis Material Synthesis (Biphenyl Derivatives) Solution_Preparation Solution/Source Preparation Material_Synthesis->Solution_Preparation Solution_Preparation->HTL_Deposition EML_Deposition EML Deposition HTL_Deposition->EML_Deposition ETL_Deposition ETL Deposition EML_Deposition->ETL_Deposition Cathode_Deposition Cathode Deposition ETL_Deposition->Cathode_Deposition Encapsulation Encapsulation Cathode_Deposition->Encapsulation JVL_Testing J-V-L Measurement Encapsulation->JVL_Testing EL_Spectrum EL Spectrum & CIE JVL_Testing->EL_Spectrum Lifetime_Testing Lifetime Measurement JVL_Testing->Lifetime_Testing

Caption: Standard workflow for OLED fabrication and characterization.

References

A Comparative Analysis of Catalysts for the Suzuki-Miyura Coupling of 2-Bromo-4'-chloro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Bromo-4'-chloro-1,1'-biphenyl is a critical step in the development of various pharmaceuticals and functional materials. The Suzuki-Miyura cross-coupling reaction is a paramount method for forging the crucial carbon-carbon bond in this biaryl compound. The choice of catalyst for this transformation is pivotal, directly influencing reaction efficiency, yield, and overall cost-effectiveness. This guide provides a comparative analysis of palladium, nickel, and copper-based catalytic systems for the synthesis of this compound, supported by experimental data from analogous reactions, and detailed experimental protocols.

Performance Comparison of Catalytic Systems

The selection of an optimal catalyst is contingent on a multitude of factors including reactivity of the substrates, desired reaction conditions, and economic viability. While palladium catalysts have historically dominated the landscape of cross-coupling reactions, nickel and copper catalysts are emerging as powerful and more sustainable alternatives.

Table 1: Comparative Performance of Palladium, Nickel, and Copper Catalysts in Suzuki-Miyura Coupling of Substrates Analogous to this compound

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference Substrate
Palladium Catalysts
Pd(PPh₃)₄ (2 mol%)PPh₃K₂CO₃Toluene/H₂O8012952-Bromoanisole + 4-Chlorophenylboronic acid
Pd(OAc)₂ (1 mol%)SPhos (2 mol%)K₃PO₄1,4-Dioxane1008982-Bromo-4-fluorophenol + Phenylboronic acid[1]
PdCl₂(dppf) (3 mol%)dppfCs₂CO₃DMF10016High2-Bromopyridine + 2-Pyridylboronate (with CuCl)[2]
Nickel Catalysts
NiCl₂(PCy₃)₂ (5 mol%)PCy₃K₃PO₄t-Amyl alcohol10012924-Chloroanisole + Phenylboronic acid[3]
Ni(cod)₂ (10 mol%)DPEphosNaOtBuToluene1102485Aryl triflate + Alkyl thiol (C-S coupling)[4]
NiCl₂(dppf) (5 mol%)dppfK₃PO₄1,4-Dioxane10024884-Bromobenzotrifluoride + Phenylboronic acid
Copper Catalysts
CuI (10 mol%)Ligand-freeCs₂CO₃DMF1102485Aryl iodide + Arylboronic acid
CuBr·SMe₂ (5 mol%)BathophenanthrolineNaOtBuToluene802490Bromocyclohexane + 4-Chlorophenylboronic acid pinacol ester[4]

Note: The data presented is compiled from various sources for analogous or structurally related reactions and should be used as a guide for catalyst selection and optimization for the specific coupling of this compound.

Experimental Protocols

Detailed methodologies for performing the Suzuki-Miyura coupling with different catalytic systems are provided below. These protocols are general and may require optimization for the specific substrates and desired scale.

Protocol 1: Palladium-Catalyzed Suzuki-Miyura Coupling

This protocol is a general procedure for a palladium-catalyzed Suzuki-Miyura cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Water, 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed Suzuki-Miyura Coupling

This protocol outlines a general procedure for a nickel-catalyzed Suzuki-Miyura cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Nickel precatalyst (e.g., NiCl₂(PCy₃)₂, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent (e.g., t-Amyl alcohol)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • In a glovebox, to a dry vial equipped with a magnetic stir bar, add the nickel precatalyst, the base, the arylboronic acid, and this compound.

  • Add the solvent and seal the vial.

  • Remove the vial from the glovebox and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture for the specified time.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Process: Diagrams

To further elucidate the concepts discussed, the following diagrams illustrate the catalytic cycle, a typical experimental workflow, and a logic for catalyst selection.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle M0 M(0)Ln M2_1 R-M(II)(X)Ln M0->M2_1 Oxidative Addition (R-X) M2_2 R-M(II)(OR'')Ln M2_1->M2_2 Ligand Exchange (Base) M2_3 R-M(II)(R')Ln M2_2->M2_3 Transmetalation (R'-B(OR'')₂) M2_3->M0 Reductive Elimination Product R-R' M2_3->Product

A generalized catalytic cycle for the Suzuki-Miyura cross-coupling reaction.

A typical experimental workflow for a Suzuki-Miyura cross-coupling reaction.

A logic diagram for the selection of a catalyst for Suzuki-Miyura coupling.

References

The Strategic Advantage of 2-Bromo-4'-chloro-1,1'-biphenyl in Pharmaceutical Synthesis: A Comparative Guide to Biaryl-Containing NSAIDs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a suitable precursor is a critical decision that profoundly impacts the efficiency, scalability, and cost-effectiveness of synthesizing active pharmaceutical ingredients (APIs). Among the myriad of available building blocks, 2-Bromo-4'-chloro-1,1'-biphenyl stands out as a highly versatile and reactive precursor for the construction of complex biaryl structures, a motif central to numerous therapeutic agents. This guide provides a comparative analysis of synthetic routes for prominent biaryl-containing non-steroidal anti-inflammatory drugs (NSAIDs), illustrating the efficacy of modern cross-coupling methodologies for which this compound is an exemplary substrate.

The strategic placement of bromine and chlorine atoms on the biphenyl scaffold of this compound allows for selective functionalization through powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This method offers a direct and efficient pathway to creating carbon-carbon bonds, a significant advancement over traditional multi-step, lower-yield synthetic approaches.

This guide will explore the synthesis of three widely recognized NSAIDs—Diflunisal, Felbinac, and Fenbufen—to compare the performance of different synthetic strategies. While the specific syntheses detailed here may not commence with this compound, they serve as excellent models for the types of transformations where this precursor would excel, providing a framework for evaluating its potential in the synthesis of novel pharmaceutical candidates.

Case Study 1: Diflunisal Synthesis

Diflunisal, a salicylic acid derivative with a biaryl core, is a potent anti-inflammatory agent. Its synthesis offers a clear comparison between modern palladium-catalyzed cross-coupling reactions and more traditional, multi-step approaches.

A highly efficient route to Diflunisal involves a one-step Suzuki-Miyaura coupling reaction.[1][2][3][4] This method has been optimized to achieve yields of up to 98% under ultrasonic conditions.[1] In contrast, a more classical synthetic pathway starting from 2,4-difluoroaniline is a multi-step process with a significantly lower overall yield of 42%.[5][6]

Comparative Data: Diflunisal Synthesis
ParameterSuzuki-Miyaura CouplingMulti-step Synthesis from 2,4-difluoroaniline
Precursors 5-bromosalicylic acid, 2,4-difluorophenylboronic acid2,4-difluoroaniline, Benzene
Key Reactions Palladium-catalyzed C-C bond formationDiazotization, Coupling, Friedel-Crafts acylation, Oxidation, Carboxylation
Number of Steps 1>4
Reported Yield Up to 98%[1]42%[5][6]
Reaction Conditions Mild, often room temperature or slightly elevatedHarsh reagents, varied temperature conditions
Experimental Protocols: Diflunisal Synthesis

Protocol 1: Suzuki-Miyaura Coupling (Ultrasonic Enhancement) [1]

  • A palladium catalyst (0.03 mmol) is dispersed in a 1:1 (v/v) mixture of N,N-dimethylformamide (DMF) and deionized water (14 mL total volume) at 20 °C for 10 minutes using sonication.

  • 5-bromosalicylic acid (3.0 mmol) and 2,4-difluorophenylboronic acid (4.5 mmol) are sequentially added to the solvent mixture.

  • The reaction is conducted at 75 °C with ultrasonic irradiation (40 kHz, 175 W).

  • The reaction progress is monitored, and upon completion, the product is isolated and purified.

Protocol 2: Multi-step Synthesis from 2,4-difluoroaniline [5]

  • 2,4-difluoroaniline undergoes a diazo-reaction and is then coupled with benzene.

  • The resulting difluorobiphenyl is subjected to Friedel-Crafts acylation.

  • The acylated product is then oxidized.

  • The final step is a carboxylation reaction to yield Diflunisal.

Synthetic Pathway Visualization

Diflunisal Synthesis Comparison cluster_0 Suzuki-Miyaura Coupling cluster_1 Multi-step Synthesis 5-bromosalicylic acid 5-bromosalicylic acid Diflunisal_S Diflunisal 5-bromosalicylic acid->Diflunisal_S Pd Catalyst, Base 2,4-difluorophenylboronic acid 2,4-difluorophenylboronic acid 2,4-difluorophenylboronic acid->Diflunisal_S 2,4-difluoroaniline 2,4-difluoroaniline Intermediate_1 Difluorobiphenyl 2,4-difluoroaniline->Intermediate_1 Diazotization, Coupling Intermediate_2 Acylated Intermediate Intermediate_1->Intermediate_2 Friedel-Crafts Acylation Intermediate_3 Oxidized Intermediate Intermediate_2->Intermediate_3 Oxidation Diflunisal_M Diflunisal Intermediate_3->Diflunisal_M Carboxylation

Caption: Comparison of Suzuki coupling and multi-step synthesis for Diflunisal.

Case Study 2: Felbinac Synthesis

Felbinac, or 4-biphenylacetic acid, is another NSAID where modern synthetic methods demonstrate superior efficiency. A one-step Suzuki coupling of commercially available precursors provides a high-yield route to this molecule.

The direct coupling of p-bromophenylacetic acid and phenylboronic acid, catalyzed by a palladium-glycine complex, can produce Felbinac in 89% yield under mild, environmentally friendly conditions.[7] This contrasts sharply with a more traditional approach starting from biphenyl, which involves chloromethylation followed by a Grignard reaction and hydrolysis, resulting in a total yield of less than 50%.[7][8]

Comparative Data: Felbinac Synthesis
ParameterSuzuki-Miyaura CouplingSynthesis from Biphenyl
Precursors p-bromophenylacetic acid, phenylboronic acidBiphenyl, Formaldehyde, HCl
Key Reactions Palladium-catalyzed C-C bond formationChloromethylation, Grignard reaction, Hydrolysis
Number of Steps 13
Reported Yield 89%[7]<50%[7][8]
Reaction Conditions Room temperature, in air, aqueous solventAnhydrous and oxygen-free conditions for Grignard step
Experimental Protocols: Felbinac Synthesis

Protocol 1: One-Step Suzuki-Miyaura Coupling [7]

  • To a mixture of p-bromophenylacetic acid (1.0 mmol) and phenylboronic acid (1.2 mmol) in pure water (5.0 mL), add potassium carbonate (3.0 mmol).

  • A palladium-glycine complex catalyst (0.5 mol%) is added.

  • The reaction mixture is stirred at room temperature in air for 2 hours.

  • The product is isolated by filtration and acidification of the filtrate.

Protocol 2: Synthesis from Biphenyl [7][8]

  • Biphenyl is subjected to chloromethylation using formaldehyde and hydrochloric acid.

  • The resulting chloromethylated biphenyl is used to form a Grignard reagent, which requires anhydrous and oxygen-free conditions.

  • The Grignard reagent is then reacted and subsequently hydrolyzed to yield Felbinac.

Synthetic Pathway Visualization

Felbinac Synthesis Comparison cluster_0 Suzuki-Miyaura Coupling cluster_1 Synthesis from Biphenyl p-bromophenylacetic acid p-bromophenylacetic acid Felbinac_S Felbinac p-bromophenylacetic acid->Felbinac_S Pd-glycine catalyst, K2CO3, H2O phenylboronic acid phenylboronic acid phenylboronic acid->Felbinac_S Biphenyl Biphenyl Intermediate_F1 Chloromethylated Biphenyl Biphenyl->Intermediate_F1 Chloromethylation Intermediate_F2 Grignard Reagent Intermediate_F1->Intermediate_F2 Grignard Formation Felbinac_M Felbinac Intermediate_F2->Felbinac_M Reaction & Hydrolysis

Caption: Comparison of Suzuki coupling and synthesis from biphenyl for Felbinac.

Case Study 3: Fenbufen Synthesis

Fenbufen is an NSAID of the propionic acid class. Its synthesis provides an interesting comparison between a classical Friedel-Crafts acylation and a more modern, albeit multi-step, Suzuki coupling-based approach.

The most common industrial synthesis of Fenbufen is the Friedel-Crafts acylation of biphenyl with succinic anhydride, catalyzed by aluminum chloride.[9][10][11] This one-step reaction has a reported yield of around 55%.[11] An alternative route, which showcases the versatility of the Suzuki coupling for building the biphenyl core, starts from bromobenzene.[12][13] However, this is a five-step process with a much lower overall yield of 9-17%.[12][13]

Comparative Data: Fenbufen Synthesis
ParameterFriedel-Crafts AcylationSuzuki Coupling Based Synthesis
Precursors Biphenyl, Succinic anhydrideBromobenzene, various reagents for side chain and coupling
Key Reactions Friedel-Crafts acylationFriedel-Crafts acylation, Borylation, Suzuki-Miyaura coupling, Deprotection
Number of Steps 15
Reported Yield ~55%[11]9-17% (overall)[12][13]
Reaction Conditions Lewis acid catalyst (AlCl₃), organic solventMultiple steps with varied conditions
Experimental Protocols: Fenbufen Synthesis

Protocol 1: Friedel-Crafts Acylation [9][11]

  • Anhydrous aluminum chloride (8.1 g) is dissolved in nitrobenzene (30 mL) with stirring and cooled to below 10 °C.

  • A mixture of biphenyl (4.5 g) and succinic anhydride (3 g) is slowly added to the aluminum trichloride solution, maintaining the temperature below 10 °C.

  • The reaction mixture is stirred at room temperature for an extended period (e.g., four days).

  • The reaction is quenched with ice water and hydrochloric acid, and the product is isolated and purified by recrystallization.

Protocol 2: Suzuki Coupling Based Synthesis [12][13]

  • Bromobenzene undergoes Friedel-Crafts acylation to introduce a side chain.

  • The resulting intermediate is then subjected to borylation.

  • The boronic ester is deprotected.

  • A Suzuki-Miyaura coupling reaction is performed with a bromoarene derivative.

  • The final product is obtained after deprotection of the acid moiety.

Synthetic Pathway Visualization

Fenbufen Synthesis Comparison cluster_0 Friedel-Crafts Acylation cluster_1 Suzuki Coupling Based Synthesis Biphenyl_FC Biphenyl Fenbufen_FC Fenbufen Biphenyl_FC->Fenbufen_FC AlCl3, Nitrobenzene Succinic anhydride Succinic anhydride Succinic anhydride->Fenbufen_FC Bromobenzene Bromobenzene Intermediate_Fe1 Acylated Intermediate Bromobenzene->Intermediate_Fe1 Friedel-Crafts Intermediate_Fe2 Borylated Intermediate Intermediate_Fe1->Intermediate_Fe2 Borylation Intermediate_Fe3 Coupled Intermediate Intermediate_Fe2->Intermediate_Fe3 Suzuki Coupling Fenbufen_S Fenbufen Intermediate_Fe3->Fenbufen_S Deprotection

Caption: Comparison of Friedel-Crafts acylation and a Suzuki coupling-based route for Fenbufen.

Conclusion

The synthesis of biaryl-containing NSAIDs provides a clear illustration of the advantages of modern synthetic methodologies. The Suzuki-Miyaura cross-coupling reaction, in particular, offers a more direct, high-yield, and often more environmentally friendly approach compared to traditional multi-step syntheses.

While this compound was not a direct precursor in the specific examples of commercially available drugs examined, its structure is ideally suited for such efficient coupling reactions. The presence of two distinct halogen atoms offers the potential for sequential, site-selective modifications, making it an invaluable tool for the construction of novel, complex pharmaceutical agents. For researchers and drug development professionals, precursors like this compound represent a strategic choice for accelerating the discovery and development of the next generation of biaryl-containing therapeutics.

References

A Comparative Guide to the Stability of 2-Bromo-4'-chloro-1,1'-biphenyl and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the stability of 2-Bromo-4'-chloro-1,1'-biphenyl and its structurally related derivatives, focusing on their degradation under various stress conditions. Due to the limited availability of specific stability data for this compound, this document leverages experimental data from analogous halogenated biphenyls, such as polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs), to provide insights into potential degradation pathways and stability profiles.

Data Presentation: Comparative Stability of Halogenated Biphenyls

The stability of halogenated biphenyls is significantly influenced by the number and position of halogen substituents. The following tables summarize the degradation of various halogenated biphenyls under different stress conditions, offering a comparative perspective on their intrinsic stability.

Table 1: Oxidative Degradation of Polychlorinated Biphenyls (PCBs) using Fenton's Reagent

Compound (PCB Congener)Initial Concentration (ppb)Degradation after 96 hours (%)Reference
PCB 28 (2,4,4'-Trichlorobiphenyl)10~100[1]
PCB 52 (2,2',5,5'-Tetrachlorobiphenyl)10~100[1]
PCB 101 (2,2',4,5,5'-Pentachlorobiphenyl)10>77[1]
PCB 138 (2,2',3,4,4',5'-Hexachlorobiphenyl)1077[1]

As observed, the rate of degradation is strongly dependent on the number of chlorine atoms, with lower chlorinated congeners degrading more rapidly.[1]

Table 2: Photodegradation of Polybrominated Biphenyls (PBBs)

CompoundSolventWavelength (nm)DegradationKey FindingReference
Polybrominated Biphenyls (various)Hexane/Methanol>290DebrominationCompounds with bromine atoms in the ortho position showed greater ease of debromination.[2][2]
2,4,5-Tribromobiphenyl (PBB-29)MethanolUVReductive DebrominationThe degradation mechanism is solvent-dependent.[3][3]
2,4,5-Tribromobiphenyl (PBB-29)WaterUVOxidationThe degradation mechanism shifts from debromination to oxidation in an aqueous environment.[3][3]

Table 3: Thermal Degradation of Brominated Flame Retardants

CompoundTemperature (°C)Degradation ProductsReference
Tetrabromobisphenol A (TBBPA)270-340HBr, brominated phenols, and bisphenols[4]
Various Brominated Flame Retardants280-900Brominated benzenes and phenols[5]

Thermal degradation of brominated compounds often leads to the formation of hazardous byproducts such as polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. Below are representative protocols for forced degradation studies, which are essential for establishing the intrinsic stability of a molecule and for the development of stability-indicating analytical methods.[6]

Protocol 1: Forced Degradation Study - General Workflow

Forced degradation studies are designed to generate product-related variants to understand degradation pathways and to develop analytical methods capable of resolving the drug substance from its degradation products.[7]

  • Preparation of Stock Solution: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Subject the stock solution to a variety of stress conditions as outlined in the ICH guidelines.[6][8]

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid or sulfuric acid.[6]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide or potassium hydroxide.[6]

    • Oxidation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%).

    • Thermal Stress: Expose the solid compound and the solution to elevated temperatures (e.g., 60-80°C).

    • Photostability: Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analytical Method: Analyze the stressed samples using a stability-indicating analytical method, typically high-performance liquid chromatography (HPLC) with UV or mass spectrometric detection.[9] Gas chromatography with mass spectrometry (GC-MS) can also be useful for identifying volatile degradants.[1]

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the drug substance.

Protocol 2: Analytical Method for Halogenated Compounds

The analysis of halogenated organic compounds often requires specific and sensitive analytical techniques.

  • Chromatographic System:

    • HPLC: A reverse-phase C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water or methanol and water.[9]

    • GC: A capillary column such as an RTx-5 is suitable for the separation of halogenated biphenyls.[1]

  • Detection:

    • HPLC: Photodiode array (PDA) or UV detector for initial assessment, and a mass spectrometer (MS) for identification of degradation products.

    • GC: Electron capture detector (ECD) is highly sensitive for halogenated compounds, while a mass spectrometer (MS) provides structural information.[1][10]

  • Method Validation: The analytical method should be validated to demonstrate its specificity, linearity, accuracy, precision, and robustness, ensuring it can accurately measure the parent compound and its degradation products.

Visualizations: Workflows and Pathways

The following diagrams illustrate a typical workflow for a forced degradation study and potential degradation pathways for halogenated biphenyls.

Forced_Degradation_Workflow cluster_setup Study Setup cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcomes start Prepare Stock Solution of This compound stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis stress_conditions->acid base Base Hydrolysis stress_conditions->base oxidation Oxidation stress_conditions->oxidation thermal Thermal stress_conditions->thermal photo Photochemical stress_conditions->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc_gcms Analyze via HPLC/GC-MS sampling->hplc_gcms data_eval Evaluate Data hplc_gcms->data_eval pathways Identify Degradation Pathways data_eval->pathways method_dev Develop Stability-Indicating Method data_eval->method_dev

Caption: Workflow for a forced degradation study of a pharmaceutical compound.

Degradation_Pathways cluster_degradation Degradation Reactions cluster_products Potential Degradation Products parent Halogenated Biphenyl (e.g., this compound) dehalogenation Reductive Dehalogenation parent->dehalogenation hydroxylation Hydroxylation parent->hydroxylation oxidation Ring Cleavage (Oxidation) parent->oxidation photolysis Photolysis parent->photolysis less_halogenated Less Halogenated Biphenyls dehalogenation->less_halogenated hydroxylated_biphenyls Hydroxylated Biphenyls hydroxylation->hydroxylated_biphenyls chlorobenzoic_acids Chlorobenzoic Acids oxidation->chlorobenzoic_acids photolysis->less_halogenated other_fragments Other Fragments photolysis->other_fragments

Caption: Potential degradation pathways for halogenated biphenyls.

References

A Comparative Guide to the Synthesis of 2-Bromo-4'-chloro-1,1'-biphenyl: Suzuki Coupling vs. Other Cross-Coupling Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of palladium-catalyzed cross-coupling reactions for the synthesis of the key intermediate, 2-bromo-4'-chloro-1,1'-biphenyl.

The synthesis of substituted biphenyls is a cornerstone of modern medicinal chemistry and materials science. The compound this compound, in particular, serves as a valuable building block in the development of novel pharmaceuticals and functional materials. Its synthesis is most commonly achieved through palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the Suzuki-Miyaura coupling with other prominent cross-coupling methods—Stille, Negishi, and Heck reactions—for the preparation of this important intermediate. The comparison includes a summary of quantitative data, detailed experimental protocols, and visual representations of the reaction mechanisms and workflows.

Performance Comparison of Cross-Coupling Methods

The choice of synthetic route for this compound often depends on factors such as desired yield, substrate availability, catalyst cost, and tolerance of functional groups. The following table summarizes the performance of various cross-coupling methods for the synthesis of the target molecule or structurally similar compounds.

Coupling Method Aryl Halide Coupling Partner Catalyst System Base/Additive Solvent Temp. (°C) Time (h) Yield (%) Reference
Suzuki Coupling 1-Bromo-2-iodobenzene4-Chlorophenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O80494[1]
Suzuki Coupling 1-Bromo-2-iodobenzene4-Chlorophenylboronic acidPd(PPh₃)₄K₂CO₃ (2M aq.)DioxaneReflux490[1]
Stille Coupling 2-Bromobromobenzene(4-Chlorophenyl)tributylstannanePd(PPh₃)₄-Toluene11016~85 (representative)
Negishi Coupling 2-Bromobromobenzene(4-Chlorophenyl)zinc chloridePd(PPh₃)₄-THF6512~80-90 (representative)[2][3]
Heck Reaction Not directly applicable for this biaryl synthesis
Photocatalytic Coupling Aniline and p-chloroiodobenzene(Intermediate formation)Not specifiedNot specifiedNot specifiedNot specifiedNot specified89.5 (for intermediate)[4]

Note on Heck Reaction: The Heck reaction is primarily used for the arylation of alkenes and is therefore not a direct method for the synthesis of this specific biaryl compound from the indicated starting materials.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and adaptation.

Suzuki Coupling
  • Procedure 1: In an argon atmosphere, a mixture of 1-bromo-2-iodobenzene (25.0 g), 4-chlorophenylboronic acid (13.8 g), tetrakis(triphenylphosphine)palladium(0) (5.1 g), and potassium carbonate (24.4 g) is prepared in a mixed solvent of toluene, water, and ethanol (10:2:1, 350 mL). The mixture is heated to approximately 80°C and stirred for about 4 hours. After completion, the reaction mixture is cooled and extracted with dichloromethane after the addition of water. The combined organic layers are dried over magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel chromatography to yield this compound.[1]

  • Procedure 2: To a solution of 1-bromo-2-iodobenzene (30 g, 106 mmol) and 4-chlorophenylboronic acid (16.9 g, 108.6 mmol) in dioxane, an aqueous 2M potassium carbonate solution (100 ml) is added. Tetrakis(triphenylphosphine)palladium (2.45 g, 2 mol%) is then added as the catalyst. The reaction mixture is heated to reflux and stirred for 4 hours. After cooling to room temperature, the reaction is quenched with potassium carbonate solution, and the aqueous and organic layers are separated. The organic layer is concentrated under reduced pressure, and the residue is purified by column chromatography (eluent: hexane) to give the final product.[1]

Alternative Photocatalytic Synthesis

While not a direct cross-coupling to form the final product, a patent describes a high-yield, two-step synthesis. First, a photocatalytic coupling reaction between aniline and p-chloroiodobenzene is performed to generate an intermediate. This intermediate is then subjected to diazotization followed by bromination to yield this compound. The initial photocatalytic step is reported to have a yield of 89.5%.[4] This method is presented as a more cost-effective alternative to the Suzuki coupling, avoiding expensive boronic acids and palladium catalysts.[4]

Visualizing the Reaction Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the catalytic cycles of the Suzuki, Stille, and Negishi cross-coupling reactions, providing a clear visual representation of the mechanistic pathways.

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) B(OH)2-X [B(OH)2X]- Transmetalation->B(OH)2-X Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative_Addition Ar'-B(OH)2 Ar'-B(OH)2 + Base Ar'-B(OH)2->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Stille_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) R3Sn-X R3Sn-X Transmetalation->R3Sn-X Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative_Addition Ar'-SnR3 Ar'-SnR3 Ar'-SnR3->Transmetalation

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Negishi_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) ZnX2 ZnX2 Transmetalation->ZnX2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative_Addition Ar'-ZnX Ar'-ZnX Ar'-ZnX->Transmetalation

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

Experimental_Workflow cluster_Suzuki Suzuki Coupling cluster_Stille Stille Coupling cluster_Negishi Negishi Coupling ArylHalide_S Aryl Halide (e.g., 2-Bromobiphenyl) Reaction_S Reaction (Heating) ArylHalide_S->Reaction_S BoronicAcid Boronic Acid (e.g., 4-Chlorophenylboronic acid) BoronicAcid->Reaction_S Catalyst_S Pd Catalyst (e.g., Pd(PPh3)4) Catalyst_S->Reaction_S Base_S Base (e.g., K2CO3) Base_S->Reaction_S Solvent_S Solvent (e.g., Toluene/H2O) Solvent_S->Reaction_S Workup_S Workup & Purification Reaction_S->Workup_S Product_S This compound Workup_S->Product_S ArylHalide_T Aryl Halide (e.g., 2-Bromobiphenyl) Reaction_T Reaction (Heating) ArylHalide_T->Reaction_T Organostannane Organostannane (e.g., (4-Chlorophenyl)tributylstannane) Organostannane->Reaction_T Catalyst_T Pd Catalyst (e.g., Pd(PPh3)4) Catalyst_T->Reaction_T Solvent_T Solvent (e.g., Toluene) Solvent_T->Reaction_T Workup_T Workup & Purification (Removal of Tin byproducts) Reaction_T->Workup_T Product_T This compound Workup_T->Product_T ArylHalide_N Aryl Halide (e.g., 2-Bromobiphenyl) Reaction_N Reaction (Inert Atmosphere) ArylHalide_N->Reaction_N Organozinc Organozinc Reagent (e.g., (4-Chlorophenyl)zinc chloride) Organozinc->Reaction_N Catalyst_N Pd or Ni Catalyst (e.g., Pd(PPh3)4) Catalyst_N->Reaction_N Solvent_N Anhydrous Solvent (e.g., THF) Solvent_N->Reaction_N Workup_N Workup & Purification Reaction_N->Workup_N Product_N This compound Workup_N->Product_N

Caption: Comparative experimental workflow for biphenyl synthesis.

Discussion and Conclusion

The Suzuki-Miyaura coupling stands out as a highly efficient and widely adopted method for the synthesis of this compound, with reported yields reaching up to 94%.[1] Its advantages include the commercial availability and stability of boronic acids, as well as the relatively mild reaction conditions.

The Stille coupling offers a valuable alternative, particularly due to the high tolerance of organostannane reagents to a wide variety of functional groups. However, the toxicity of tin compounds and the challenges associated with their removal from the final product are significant drawbacks.

The Negishi coupling is another powerful tool for the formation of C-C bonds, often providing high yields and demonstrating excellent functional group tolerance.[2][3] The main limitation of this method is the moisture and air sensitivity of the organozinc reagents, which necessitates the use of anhydrous solvents and inert atmosphere techniques.

While the Heck reaction is a cornerstone of palladium-catalyzed C-C bond formation, its application is primarily in the arylation of alkenes, making it unsuitable for the direct synthesis of this compound from two aryl precursors.

Finally, alternative methods such as the two-step photocatalytic synthesis are emerging as potentially more economical and environmentally friendly options, avoiding the use of expensive palladium catalysts and boronic acids.[4]

References

A Comparative Guide to the Synthesis of Boscalid: A Cost-Benefit Analysis of 2-Bromo-4'-chloro-1,1'-biphenyl and Alternative Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of biologically active compounds is a cornerstone of drug discovery and agrochemical development. The choice of starting materials and synthetic routes can significantly impact the overall efficiency, cost-effectiveness, and environmental footprint of the final product. This guide provides a comprehensive cost-benefit analysis of utilizing 2-Bromo-4'-chloro-1,1'-biphenyl as a key intermediate in the synthesis of the fungicide Boscalid, comparing it with alternative synthetic strategies.

Boscalid, a succinate dehydrogenase inhibitor (SDHI), is a widely used agricultural fungicide. Its synthesis typically involves the formation of a key biphenyl amine intermediate, 4'-chloro-[1,1'-biphenyl]-2-amine. This guide will explore three primary routes to this intermediate and its subsequent conversion to Boscalid, providing a detailed comparison of their respective costs, yields, and experimental protocols.

At a Glance: Comparison of Synthetic Routes to Boscalid

The following table summarizes the key quantitative data for the different synthetic routes to Boscalid, allowing for a direct comparison of their overall efficiency and cost-effectiveness.

ParameterRoute 1: From this compoundRoute 2: From o-ChloronitrobenzeneRoute 3: From o-Iodoaniline
Starting Materials This compound, Ammonia equivalento-Chloronitrobenzene, 4-Chlorophenylboronic acido-Iodoaniline, 4-Chlorophenylboronic acid
Key Intermediate 4'-chloro-[1,1'-biphenyl]-2-amine4'-chloro-2-nitro-1,1'-biphenyl4'-chloro-[1,1'-biphenyl]-2-amine
Overall Yield (approx.) ~70-80%~65-75%~80-90%
Estimated Cost per kg of Boscalid ModerateLow to ModerateHigh
Key Advantages Potentially fewer steps to the key amine intermediate.Low-cost starting materials.High overall yield.
Key Disadvantages Higher cost of the brominated starting material.Requires a reduction step, potentially generating more waste.High cost of o-iodoaniline.

Cost-Benefit Analysis

The choice of synthetic route for Boscalid production involves a trade-off between the cost of starting materials, the number of synthetic steps, overall yield, and waste generation.

  • Route 1 (From this compound): This route offers a potentially more direct path to the crucial 4'-chloro-[1,1'-biphenyl]-2-amine intermediate via a Buchwald-Hartwig amination. While the starting material, this compound, is more expensive than the precursors in Route 2, the potentially higher efficiency of the amination step could offset this initial cost, especially if the process can be optimized to achieve high yields.

  • Route 2 (From o-Chloronitrobenzene): This is a widely adopted industrial method due to the low cost of the starting materials, o-chloronitrobenzene and 4-chlorophenylboronic acid.[1] The initial Suzuki-Miyaura coupling to form 4'-chloro-2-nitro-1,1'-biphenyl is typically high-yielding. However, the subsequent reduction of the nitro group to an amine adds an extra step to the synthesis, which can increase processing time and generate additional waste streams.

  • Route 3 (From o-Iodoaniline): This route provides a more direct synthesis of the 4'-chloro-[1,1'-biphenyl]-2-amine intermediate via a Suzuki-Miyaura coupling. This approach often results in the highest overall yields.[2] However, the significantly higher cost of o-iodoaniline compared to o-chloronitrobenzene makes this route less economically viable for large-scale industrial production, though it may be suitable for smaller-scale laboratory synthesis where yield is prioritized.

Experimental Protocols

Below are detailed experimental protocols for the key steps in each synthetic route.

Route 1: Synthesis of 4'-chloro-[1,1'-biphenyl]-2-amine from this compound (Buchwald-Hartwig Amination)

This protocol is a representative example based on established Buchwald-Hartwig amination procedures.[3][4]

Reaction:

Workflow for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Ammonia (aqueous solution) or Lithium bis(trimethylsilyl)amide (LiN(SiMe3)2)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), Pd2(dba)3 (0.01-0.05 equiv.), and XPhos (0.02-0.10 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene, followed by the ammonia equivalent (e.g., aqueous ammonia, 2.0-3.0 equiv.) and sodium tert-butoxide (1.2-1.5 equiv.).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4'-chloro-[1,1'-biphenyl]-2-amine.

Route 2: Synthesis of Boscalid from o-Chloronitrobenzene

This route involves a Suzuki-Miyaura coupling, followed by a nitro group reduction and final amidation.[5]

Workflow:

A o-Chloronitrobenzene + 4-Chlorophenylboronic acid B Suzuki-Miyaura Coupling (Pd catalyst, Base) A->B C 4'-chloro-2-nitro-1,1'-biphenyl B->C D Nitro Group Reduction (e.g., Fe/HCl or H2/Pd-C) C->D E 4'-chloro-[1,1'-biphenyl]-2-amine D->E F Amidation with 2-chloronicotinoyl chloride E->F G Boscalid F->G

Synthetic workflow for Boscalid (Route 2)

Step 1: Suzuki-Miyaura Coupling

  • Materials: o-Chloronitrobenzene, 4-Chlorophenylboronic acid, Palladium(II) acetate (Pd(OAc)2), SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), Potassium phosphate (K3PO4), Toluene, Water.

  • Procedure: In a reaction vessel, combine o-chloronitrobenzene (1.0 equiv.), 4-chlorophenylboronic acid (1.1 equiv.), Pd(OAc)2 (0.01-0.03 equiv.), SPhos (0.02-0.06 equiv.), and K3PO4 (2.0 equiv.). Add a mixture of toluene and water. Heat the mixture to 80-100 °C and stir for 4-12 hours. After cooling, separate the organic layer, wash with water and brine, dry, and concentrate to obtain crude 4'-chloro-2-nitro-1,1'-biphenyl.

Step 2: Nitro Group Reduction

  • Materials: 4'-chloro-2-nitro-1,1'-biphenyl, Iron powder (Fe), Hydrochloric acid (HCl), Ethanol.

  • Procedure: Dissolve the crude 4'-chloro-2-nitro-1,1'-biphenyl in ethanol. Add iron powder and heat the mixture to reflux. Slowly add hydrochloric acid. After the reaction is complete (monitored by TLC), cool the mixture, filter off the iron salts, and neutralize the filtrate. Remove the ethanol under reduced pressure and extract the aqueous residue with an organic solvent. Dry and concentrate the organic extracts to yield 4'-chloro-[1,1'-biphenyl]-2-amine.

Step 3: Amidation

  • Materials: 4'-chloro-[1,1'-biphenyl]-2-amine, 2-Chloronicotinoyl chloride, Triethylamine, Toluene.

  • Procedure: Dissolve 4'-chloro-[1,1'-biphenyl]-2-amine in toluene and add triethylamine. Cool the mixture in an ice bath and slowly add a solution of 2-chloronicotinoyl chloride in toluene. Allow the reaction to warm to room temperature and stir for 2-4 hours. Wash the reaction mixture with water and brine, dry the organic layer, and concentrate. Recrystallize the crude product from a suitable solvent to obtain pure Boscalid.

Route 3: Synthesis of Boscalid from o-Iodoaniline

This route provides a more direct synthesis of the key amine intermediate.[2]

Workflow:

A o-Iodoaniline + 4-Chlorophenylboronic acid B Suzuki-Miyaura Coupling (Pd/C, Na2CO3) A->B C 4'-chloro-[1,1'-biphenyl]-2-amine B->C D Amidation with 2-chloronicotinoyl chloride C->D E Boscalid D->E

Synthetic workflow for Boscalid (Route 3)

Step 1: Suzuki-Miyaura Coupling

  • Materials: o-Iodoaniline, 4-Chlorophenylboronic acid, Palladium on carbon (Pd/C), Sodium carbonate (Na2CO3), Toluene, Water.

  • Procedure: In a reaction flask, combine o-iodoaniline (1.0 equiv.), 4-chlorophenylboronic acid (1.2 equiv.), Pd/C (5-10 mol%), and sodium carbonate (2.0 equiv.). Add a mixture of toluene and water. Heat the reaction mixture to reflux and stir for 12-24 hours. After cooling, filter off the catalyst, separate the organic layer, wash, dry, and concentrate to obtain crude 4'-chloro-[1,1'-biphenyl]-2-amine.

Step 2: Amidation

  • Follow the same amidation procedure as described in Route 2.

Mechanism of Action: Succinate Dehydrogenase Inhibition

Boscalid functions by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi.[6] This inhibition disrupts the fungal cell's ability to produce ATP, leading to cell death.

cluster_0 Mitochondrial Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate Oxidation CoQ Coenzyme Q (Ubiquinone) SDH->CoQ e- Complex_III Complex III CoQ->Complex_III e- Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Boscalid Boscalid Boscalid->SDH Inhibition

Boscalid's mechanism of action

Conclusion

The selection of a synthetic route for a target molecule like Boscalid is a multifaceted decision that requires careful consideration of economic, efficiency, and environmental factors.

  • For large-scale industrial production, Route 2 (from o-chloronitrobenzene) remains a strong contender due to the low cost of its starting materials, despite the additional reduction step.

  • Route 3 (from o-iodoaniline) , while offering high yields, is likely too costly for bulk manufacturing but represents an excellent option for laboratory-scale synthesis and rapid access to the key amine intermediate.

  • Route 1 (utilizing this compound) presents a compelling alternative. While the initial cost of the starting material is higher, the potential for a more streamlined synthesis to the key amine intermediate via Buchwald-Hartwig amination could lead to overall cost and time savings, particularly if catalyst loading and reaction conditions are optimized.

Further research into optimizing the Buchwald-Hartwig amination of this compound on an industrial scale could unlock its potential as a highly efficient and economically viable starting point for the synthesis of Boscalid and other valuable biphenyl-containing compounds.

References

A Comparative Spectroscopic Guide to 2-Bromo-4'-chloro-1,1'-biphenyl Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-Bromo-4'-chloro-1,1'-biphenyl and its positional isomers. Due to the limited availability of complete experimental spectra for all isomers, this comparison leverages data from closely related bromo- and chloro-biphenyl compounds to predict and interpret the spectroscopic characteristics of the target molecules. The information presented herein is intended to serve as a valuable resource for the identification and characterization of these compounds in research and development settings.

Introduction

Substituted biphenyls are a significant class of compounds in medicinal chemistry and materials science. The specific substitution pattern of halogens on the biphenyl scaffold can dramatically influence the molecule's conformation and electronic properties, leading to distinct spectroscopic signatures. This guide focuses on the isomers of this compound, providing a comparative analysis of their expected Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data.

Chemical Structures of Isomers

The following diagram illustrates the chemical structures of this compound and some of its positional isomers.

Caption: Chemical structures of selected this compound isomers.

Spectroscopic Data Comparison

The following tables summarize the expected and observed spectroscopic data for the isomers of this compound. The predicted values are based on the analysis of substituent effects on the biphenyl ring system, supported by experimental data from related compounds.

¹H NMR Spectroscopy

The proton NMR spectra of these isomers are expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The position of the bromine and chlorine atoms will influence the chemical shifts of the adjacent protons due to their inductive and anisotropic effects. Ortho-substitution, as in the case of this compound, is expected to cause a more significant downfield shift for the protons on the substituted rings.

Table 1: Predicted ¹H NMR Chemical Shift Ranges (ppm) in CDCl₃

IsomerPredicted Aromatic Proton Chemical Shifts (δ ppm)
This compound7.20 - 7.80
3-Bromo-4'-chloro-1,1'-biphenyl7.10 - 7.70
4-Bromo-4'-chloro-1,1'-biphenyl7.30 - 7.60
2-Bromo-3'-chloro-1,1'-biphenyl7.10 - 7.80
3-Bromo-3'-chloro-1,1'-biphenyl7.00 - 7.70

Note: These are estimated ranges, and the actual spectra will show distinct multiplets for each proton.

¹³C NMR Spectroscopy

The carbon NMR spectra will provide information on the number of unique carbon environments in each isomer. The carbons directly attached to the halogens will experience a significant downfield shift. The ipso-carbons (carbons at the point of attachment of the other phenyl ring) will also show characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges (ppm) in CDCl₃

IsomerPredicted Aromatic Carbon Chemical Shifts (δ ppm)
This compound120 - 145
3-Bromo-4'-chloro-1,1'-biphenyl120 - 144
4-Bromo-4'-chloro-1,1'-biphenyl121 - 141
2-Bromo-3'-chloro-1,1'-biphenyl120 - 145
3-Bromo-3'-chloro-1,1'-biphenyl120 - 144

Note: Carbons attached to bromine typically appear around 122 ppm, while those attached to chlorine are in a similar range. The exact shifts depend on the overall substitution pattern.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of these isomers is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl), the molecular ion region will exhibit a characteristic isotopic pattern. The base peak may correspond to the molecular ion or a fragment resulting from the loss of a halogen atom.

Table 3: Expected Mass Spectrometry Data

IsomerMolecular FormulaMolecular Weight ( g/mol )Expected Key Fragments (m/z)
All IsomersC₁₂H₈BrCl267.55[M]⁺, [M-Br]⁺, [M-Cl]⁺, [M-HBr]⁺, [M-HCl]⁺
Infrared (IR) Spectroscopy

The IR spectra of these compounds will be dominated by absorptions corresponding to the vibrations of the aromatic rings. Key absorptions to note are the C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1600-1450 cm⁻¹ region, and C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region, which are characteristic of the substitution pattern on the aromatic rings. The C-Br and C-Cl stretching vibrations are typically found in the fingerprint region below 1100 cm⁻¹.

Table 4: Expected Key IR Absorption Bands (cm⁻¹)

IsomerC-H Stretch (Aromatic)C=C Stretch (Aromatic)C-H Out-of-Plane Bending
All Isomers3100 - 30001600 - 1450900 - 675

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the biphenyl isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and 512-1024 scans. Proton decoupling is used to simplify the spectrum.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the isomer (approximately 100 µg/mL) in a suitable solvent such as dichloromethane or hexane.

  • Gas Chromatography (GC): Use a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). A typical temperature program would be: initial temperature of 150°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometry (MS): The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. Scan a mass range of 50-350 amu.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis and characterization of the this compound isomers.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of Isomers Purification Purification Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR MS Mass Spectrometry (GC-MS) Purification->MS IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment IR->Structure_Elucidation UV_Vis->Structure_Elucidation

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of biphenyl isomers.

Conclusion

Safety Operating Guide

Proper Disposal of 2-Bromo-4'-chloro-1,1'-biphenyl: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Proper Disposal of 2-Bromo-4'-chloro-1,1'-biphenyl

For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This compound, a halogenated biphenyl, requires specific disposal procedures due to its hazardous properties. This guide provides a detailed, step-by-step operational plan for its safe disposal.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[2] Therefore, strict adherence to safety protocols is mandatory when handling this chemical.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A lab coat or apron should be worn.

  • Respiratory Protection: If working in a poorly ventilated area or if dust is generated, use a respirator.

Waste Segregation and Container Management

Proper segregation of chemical waste is a critical first step to prevent hazardous reactions and ensure compliant disposal.

  • Designated Waste Container: Use a dedicated, clearly labeled, and leak-proof container for halogenated organic waste.

  • Labeling: The container must be marked with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., harmful, irritant, environmentally hazardous).

  • Incompatible Wastes: Do not mix this compound with non-halogenated organic waste, strong acids, bases, or oxidizing agents.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3] On-site treatment is generally not advised without the proper permits and facilities.

  • Collection:

    • Carefully transfer the waste chemical into the designated halogenated waste container.

    • For solid waste, avoid generating dust.

    • Any materials contaminated with the chemical, such as absorbent pads or gloves, should also be placed in this container.

  • Storage:

    • Keep the waste container tightly sealed when not in use.

    • Store the container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal company to schedule a pickup.

  • Final Disposal:

    • The professional waste disposal company will typically transport the waste to a permitted facility for incineration. The material is often dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[3]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material like vermiculite, dry sand, or earth.

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Clean: Thoroughly clean the spill area.

  • Prohibit Entry: Do not allow the product to enter drains or waterways.

Quantitative Data Summary

PropertyValueReference
Molecular FormulaC12H8BrClPubChem
Molecular Weight267.55 g/mol PubChem
Melting Point68-70 °C
Boiling Point255 °C
Oral LD50 (Rat)2,400 mg/kg[2]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_0 Preparation & Collection cluster_1 Interim Storage cluster_2 Final Disposal cluster_3 Spill Management A Identify Waste (this compound) B Wear Appropriate PPE A->B C Use Designated Halogenated Waste Container B->C D Collect Waste Chemical & Contaminated Materials C->D E Seal and Label Container D->E F Store in Secure Satellite Accumulation Area E->F G Contact EHS or Licensed Waste Disposal Company F->G H Arrange for Pickup G->H I Transport to Permitted Facility H->I J Incineration with Afterburner and Scrubber I->J K Evacuate & Ventilate L Contain Spill with Inert Absorbent K->L M Collect into Hazardous Waste Container L->M N Clean Spill Area M->N

Caption: Disposal workflow for this compound.

This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By adhering to these procedures, laboratory professionals can minimize risks to themselves and the environment. Always consult your institution's specific safety and disposal protocols.

References

Essential Safety and Operational Guide for Handling 2-Bromo-4'-chloro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Bromo-4'-chloro-1,1'-biphenyl, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that poses several health risks. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2][3] Additionally, it may cause respiratory irritation.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure.[4]

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.[4] Always inspect gloves for tears or punctures before use. If gloves become contaminated, change them immediately.[4]
Eye and Face Protection Safety goggles and/or face shieldChemical splash goggles that meet ANSI Z.87.1 standards are required.[4] A face shield should be worn over goggles when there is a risk of splashing.[4]
Body Protection Laboratory coatA flame-resistant or 100% cotton lab coat should be worn and kept fully buttoned to provide a barrier against accidental splashes and skin contact.[4]
Respiratory Protection NIOSH-approved respirator (if necessary)All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or vapors.[2][4] If engineering controls are insufficient, a NIOSH-approved respirator is required.[4][5]

Operational Plan: Step-by-Step Handling Protocol

Safe handling of this compound requires careful preparation and execution of procedures within a controlled environment.

Preparation
  • Fume Hood Verification : Ensure that the chemical fume hood is operational before starting any work.

  • PPE Donning : Put on all required personal protective equipment as detailed in Table 1.

  • Workspace Setup : Prepare the workspace within the fume hood by gathering all necessary equipment and materials.

Handling
  • Containment : Conduct all manipulations of the compound, including weighing and transferring, inside the fume hood to minimize the risk of inhalation.[4]

  • Transfer Technique : Use a spatula for transferring the solid compound to prevent the generation of dust.[4]

  • Spill Management : In the event of a small spill, use an inert absorbent material like sand or vermiculite to contain it.[4] Carefully sweep up the absorbed material and place it into a sealed and properly labeled container for hazardous waste disposal.[4]

Post-Handling
  • Decontamination : Thoroughly clean the work area and any equipment used.

  • PPE Removal : Remove personal protective equipment in the correct order to avoid cross-contamination.

  • Hand Washing : Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][3]

Disposal Plan: Waste Segregation and Disposal Pathway

The proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and adhere to regulatory standards.[2][6]

Waste Segregation
  • Solid Waste : All unused this compound and any contaminated disposable items, such as gloves, weigh boats, and paper towels, must be collected in a designated hazardous waste container.[4] This container must be kept sealed and clearly labeled.[4][7]

  • Empty Containers : The original containers of the chemical must be managed as hazardous waste. The first rinse of a thoroughly emptied container must be collected and disposed of as hazardous waste.[8] For containers that held highly toxic chemicals, the first three rinses must be collected.[8]

Disposal Protocol
  • Container Labeling : Ensure all hazardous waste containers are clearly marked with the words "HAZARDOUS WASTE" and list all chemical constituents and their approximate percentages.[7]

  • Container Management : Keep waste containers tightly capped at all times, except when adding waste.[7] Store incompatible waste streams separately.[8]

  • Waste Pickup : Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) office by following their specific procedures for hazardous material pickup requests.[7]

Below is a diagram illustrating the workflow for the safe handling and disposal of this compound.

cluster_handling Operational Plan: Handling cluster_disposal Disposal Plan prep Preparation - Verify fume hood - Don appropriate PPE - Set up workspace handle Handling - Work within fume hood - Use spatula for transfers - Manage spills immediately prep->handle post_handle Post-Handling - Decontaminate area - Remove PPE correctly - Wash hands thoroughly handle->post_handle segregate Waste Segregation - Collect solid waste - Manage empty containers post_handle->segregate Transfer to Waste Management dispose Disposal Protocol - Label containers clearly - Keep containers sealed - Arrange for EHS pickup segregate->dispose end End: Safe Disposal dispose->end start Start: Handling this compound start->prep

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.